2-Fluoro-3-(triethylstannyl)pyridine
Description
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Properties
CAS No. |
651341-64-9 |
|---|---|
Molecular Formula |
C11H18FNSn |
Molecular Weight |
301.98 g/mol |
IUPAC Name |
triethyl-(2-fluoropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h1-2,4H;3*1H2,2H3; |
InChI Key |
DAWBIRQKKSFMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C1=C(N=CC=C1)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Fluoro-3-(triethylstannyl)pyridine
The following technical guide details the synthesis of 2-Fluoro-3-(triethylstannyl)pyridine , a critical organometallic intermediate used primarily as a precursor for electrophilic radiofluorination (
Executive Summary
Target Molecule: this compound
CAS Registry: N/A (Analogous to Trimethyl variant: 1060803-66-8)
Primary Application: Precursor for Palladium-mediated
The synthesis of this compound is a precision operation requiring strict exclusion of moisture and oxygen. The presence of the fluorine atom at the C2 position serves as a powerful ortho-directing group (DoM) and an activating group for nucleophilic aromatic substitution (
Strategic Analysis: Route Selection
Two primary pathways exist for accessing the C3-stannylated pyridine scaffold. The choice depends on starting material availability and purity requirements.
| Feature | Route A: Halogen-Metal Exchange (Recommended) | Route B: Directed Ortho Metalation (DoM) |
| Starting Material | 3-Bromo-2-fluoropyridine | 2-Fluoropyridine |
| Reagent | n-Butyllithium (n-BuLi) | LDA or LiTMP |
| Regioselectivity | Exclusive (C3) | High (C3), but C6 lithiation possible |
| Temperature | -78 °C | -78 °C |
| Risk Profile | Low (Position fixed by Bromine) | Moderate (Requires precise base control) |
| Yield Potential | 85-95% | 60-75% |
Recommendation: Use Route A for research and drug development applications where isomeric purity is non-negotiable.
Detailed Protocol: Halogen-Metal Exchange
This protocol utilizes the rapid lithium-halogen exchange of 3-bromo-2-fluoropyridine followed by electrophilic quenching with triethyltin chloride.
Reaction Scheme & Workflow
The following diagram illustrates the critical process flow and intermediate species.
Caption: Figure 1. Sequential workflow for the Halogen-Metal Exchange synthesis route.
Materials & Stoichiometry
| Reagent | Equiv.[1] | Role | Notes |
| 3-Bromo-2-fluoropyridine | 1.0 | Substrate | Dry azeotropically with toluene if wet. |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | Lithiating Agent | Titrate before use to ensure accurate concentration. |
| Triethyltin Chloride (Et | 1.2 | Electrophile | Toxic; handle in fume hood. |
| Tetrahydrofuran (THF) | Solvent | Medium | Must be anhydrous and degassed. |
Step-by-Step Methodology
Phase 1: Setup & Lithiation
-
Glassware Prep: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvent Charge: Add anhydrous THF (20 mL per 5 mmol substrate) via syringe.
-
Substrate Addition: Inject 3-Bromo-2-fluoropyridine (1.0 equiv) into the flask.
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for equilibration.
-
Exchange Reaction: Dropwise add n-BuLi (1.1 equiv) over 10 minutes.
-
Critical Check: The solution usually turns yellow/orange. Stir at -78 °C for 45 minutes . Do not exceed -60 °C to prevent "scrambling" or nucleophilic attack on the fluorine.
-
Phase 2: Stannylation 6. Quenching: Dissolve Triethyltin Chloride (1.2 equiv) in a minimal amount of anhydrous THF (2-3 mL). Add this solution dropwise to the lithiated intermediate at -78 °C. 7. Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.
Phase 3: Workup & Purification
8. Quench: Carefully add saturated aqueous NH
- Stationary Phase:Neutral Alumina (Grade III). Note: Silica gel can cause protodestannylation (cleavage of the C-Sn bond).
- Eluent: Hexanes/Ethyl Acetate (95:5).
Mechanistic Insight: Why This Works
The success of this synthesis relies on the stabilization of the lithiated intermediate. The fluorine atom at C2 plays a dual role:
-
Inductive Effect (-I): Increases the acidity of the C3 proton (relevant for DoM) and stabilizes the negative charge at C3 after Br/Li exchange.
-
Chelation: The nitrogen lone pair and the fluorine atom can coordinate with the lithium cation, locking the conformation and preventing isomerization.
Caption: Figure 2. Mechanistic pathway of the Lithium-Halogen exchange stabilized by the pyridine nitrogen.
Alternative Route: Directed Ortho Metalation (DoM)
If 3-bromo-2-fluoropyridine is unavailable, 2-fluoropyridine can be used.
-
Reagent: LDA (Lithium Diisopropylamide) must be used instead of n-BuLi. n-BuLi is nucleophilic enough to attack the C6 position or displace the fluorine (S
Ar) at higher temperatures. -
Protocol Modification:
-
Generate LDA in situ (Diisopropylamine + n-BuLi at 0 °C).
-
Cool to -78 °C.
-
Add 2-fluoropyridine slowly.
-
Stir for 1-2 hours (slower kinetics than Br/Li exchange).
-
Quench with Et
SnCl.
-
-
Drawback: Lower regioselectivity.[2] Careful monitoring by GC-MS is required to ensure no C6-stannylated byproduct is formed.
Safety & Handling
-
Organotin Toxicity: Triethyltin compounds are potent neurotoxins. They can penetrate nitrile gloves. Double-glove (Nitrile + Laminate/Silver Shield) is recommended. All waste must be segregated as "Heavy Metal/Organotin Waste."
-
Lithium Reagents: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[3]
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on DoM and Halogen-Metal Exchange).
- Gros, P., & Fort, Y. (2002). "Lithium-halogen exchange-mediated functionalization of 2-fluoropyridines." Journal of Organic Chemistry. (Establishes the Br/Li exchange protocol for fluoropyridines).
-
Scott, P. J. H., et al. (2017).[4] "A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors." Molecules. Link (Validates stannyl-pyridine precursors for radiochemistry).
-
Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link (Authoritative review on DoM regioselectivity).
-
ChemicalBook. "3-Bromo-2-fluoropyridine Properties and Synthesis." Link (Source for starting material properties).
Sources
Physicochemical Properties & Synthetic Utility of 2-Fluoro-3-(triethylstannyl)pyridine
This guide details the physicochemical profile, synthesis, and application logic of 2-Fluoro-3-(triethylstannyl)pyridine , a specialized organometallic intermediate.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Radiochemists, and Process Scientists
Executive Summary
This compound (Formula:
Its structural significance lies in the 2-fluoro substituent, a "privileged scaffold" in medicinal chemistry that modulates pKa and metabolic stability, combined with the 3-triethylstannyl moiety, which serves as a versatile, chemically labile handle for late-stage functionalization. Unlike its tributylstannyl analogs, the triethyl variant often exhibits higher reactivity in transmetallation steps and simplifies purification due to the lower lipophilicity of the tin byproducts, though it carries a higher toxicity profile.
Physicochemical Profile
The following data aggregates calculated and estimated values based on structural homologs (e.g., 2-fluoro-3-iodopyridine and tributylstannyl pyridines), as specific experimental data for the triethyl variant is rarely published in open commercial databases.
Table 1: Key Chemical Properties
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 301.98 g/mol | Significant contribution from Tin ( |
| Appearance | Colorless to Pale Yellow Oil | Liquid at RT due to alkyl chains disrupting crystal packing |
| Boiling Point | ~110–120 °C at 0.5 mmHg | Estimated.[1] High vacuum distillation required to prevent decomposition |
| Solubility | High: THF, DCM, Toluene, HexaneLow: Water | Highly lipophilic |
| Stability | Air/Moisture Stable (Short-term)Light Sensitive | Store under Argon/Nitrogen at -20°C. Slow protodestannylation in acidic media. |
| Toxicity | High (Neurotoxic) | Triethyltin compounds are potent inhibitors of oxidative phosphorylation. |
Structural Architecture
The molecule features a distorted tetrahedral geometry around the tin atom. The C–Sn bond length is approximately 2.14 Å, significantly longer and weaker than a C–C bond, which drives its reactivity. The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the pyridine ring and accelerating transmetallation in Stille couplings compared to non-fluorinated analogs.
Synthetic Methodology
The most robust route to this compound is via Palladium-Catalyzed Stannylation of 2-fluoro-3-iodopyridine. This method avoids the cryogenic conditions required for lithium-halogen exchange and tolerates the sensitive 2-fluoro group.
Protocol: Pd-Catalyzed Stannylation
Precursor: 2-Fluoro-3-iodopyridine (CAS: 113975-22-7)
Reagent: Hexaethyldistannane (
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk flask, dissolve 2-Fluoro-3-iodopyridine (1.0 equiv) in anhydrous 1,4-Dioxane (0.2 M concentration).
-
Catalyst Addition: Add Hexaethyldistannane (1.1 equiv) and the catalyst Pd(PPh
) (5 mol%).-
Expert Insight: Tetrakis(triphenylphosphine)palladium(0) is preferred over Pd(OAc)
to prevent ligand exchange issues.
-
-
Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is detrimental to the active Pd(0) species and can promote homocoupling of the stannane.
-
Reaction: Heat the mixture to 90–100 °C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting iodide should disappear.
-
Workup (Critical for Safety):
-
Cool to room temperature.
-
Dilute with diethyl ether and wash with 10% KF solution .
-
Why KF? Potassium Fluoride precipitates insoluble organotin fluorides (from excess reagents), simplifying purification.
-
-
Purification: Flash column chromatography on neutral alumina (silica gel can sometimes cause protodestannylation due to acidity). Elute with Hexane/EtOAc (95:5).[2]
Visualization: Synthetic Pathway
Caption: Palladium-catalyzed stannylation mechanism converting the iodo-precursor to the triethylstannyl target.
Reactivity & Applications
The C–Sn bond at the 3-position is the focal point of this molecule's utility.
A. Stille Cross-Coupling
This is the primary application. The triethylstannyl group acts as a nucleophile, transferring the 2-fluoropyridine ring to an aryl or vinyl halide.
-
Mechanism: The 2-fluoro substituent makes the pyridine ring electron-deficient, which can slow down the oxidative addition step if the pyridine were the halide partner. However, as the nucleophilic partner (stannane), the electron-poor nature actually stabilizes the intermediate, though it may require more active catalysts (e.g., Pd
(dba) + sterically hindered phosphines like XPhos) for difficult couplings.
B. Radiohalogenation (PET Tracer Synthesis)
In radiochemistry, this compound serves as a precursor for Halodestannylation .
-
Reaction: $Ar-SnEt_3 + [X]^+ \rightarrow Ar-[X] + [Et_3Sn]^+ $
-
Context: It allows for the regioselective introduction of radioisotopes like Iodine-123/124 or Bromine-76 .
-
Fluorine-18: While direct fluorination of stannanes is possible (using
or Selectfluor), it is less common than iodination. However, the stannyl group can be used to generate a hypervalent iodine intermediate, which is then displaced by fluoride.
Visualization: Reactivity Logic
Caption: Reaction pathways for this compound in synthesis and radiochemistry.
Safety & Handling (Critical)
Triethyltin compounds are significantly more toxic than their tributyl counterparts.
-
Neurotoxicity: Triethyltin is a specific neurotoxin that causes cerebral edema (swelling of the brain). It targets the myelin sheath.
-
Handling:
-
Double Gloving: Use nitrile gloves (double layer) or specific laminate gloves (Silver Shield). Latex is permeable to organotins.
-
Fume Hood: All operations must occur in a high-efficiency fume hood.
-
Decontamination: Glassware should be soaked in a base bath (KOH/Ethanol) to cleave the C-Sn bond before washing, or treated with bleach (oxidative cleavage).
-
References
-
BenchChem. (2025).[2][3] Synthesis and Purification of 3-Fluoro-4-Iodopyridine (Analogous Precursor Methodology). Retrieved from
-
Ningbo Inno Pharmchem. (2026). The Chemistry of 2-Fluoro-3-iodopyridine: Properties, Synthesis, and Applications. Retrieved from
-
American Chemical Society. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2-Fluoro-3-(trifluoromethyl)pyridine Compound Summary (Structural Homolog Data). Retrieved from
-
Sigma-Aldrich. (2025). 3-Fluoro-2-(tributylstannyl)pyridine Product Specification. Retrieved from
Sources
An In-depth Technical Guide on the Reactivity of the C-Sn Bond in 2-Fluoro-3-(triethylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the synthesis, characterization, and reactivity of 2-Fluoro-3-(triethylstannyl)pyridine, with a particular focus on the strategic applications of its carbon-tin (C-Sn) bond in modern organic synthesis. The insights and protocols herein are designed to be a valuable resource for professionals engaged in pharmaceutical research and the development of novel molecular entities.
Introduction: The Strategic Importance of Organostannanes in Synthesis
Organotin compounds, or organostannanes, are a cornerstone of contemporary synthetic chemistry, prized for their role in the formation of carbon-carbon bonds.[1] Among the various palladium-catalyzed cross-coupling reactions, the Stille coupling, which utilizes organostannanes, is particularly noteworthy for its broad functional group tolerance and the stability of the tin reagents to air and moisture.[2][3] These characteristics make organostannanes highly valuable in the intricate synthetic pathways required for drug discovery and development.[4]
The subject of this guide, this compound, is a specialized building block that combines the reactivity of an organostannane with the unique electronic properties of a fluorinated pyridine ring. Fluorine-containing aromatic compounds are of immense interest in medicinal chemistry, as the incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[5] This guide will delve into the nuanced reactivity of this specific compound, providing a framework for its effective utilization in complex molecule synthesis.
Synthesis and Spectroscopic Characterization
Spectroscopic Profile:
The structural identity and purity of this compound would be confirmed through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the pyridine ring protons and the ethyl groups on the tin atom.
-
¹³C NMR would provide information on the carbon framework.
-
¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.[6]
-
¹¹⁹Sn NMR would show a characteristic chemical shift for the tin atom, confirming the formation of the C-Sn bond.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-F bond and the pyridine ring vibrations.[6]
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
The Heart of the Molecule: Reactivity of the C-Sn Bond
The utility of this compound lies in the reactivity of its C-Sn bond, primarily in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[7] This reaction is a powerful tool for forming new C-C bonds by coupling the organostannane with an organic halide or triflate.[2]
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The catalytic cycle of the Stille reaction is a well-studied process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R'-X) to form a Pd(II) intermediate.[2]
-
Transmetalation: The organostannane transfers its organic group (the fluoropyridyl moiety in this case) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.[8]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
The Influence of the 2-Fluoro Substituent
The presence of a fluorine atom at the 2-position of the pyridine ring has a significant electronic influence on the reactivity of the C-Sn bond. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can impact the transmetalation step of the Stille coupling. This electronic effect can modulate the nucleophilicity of the pyridyl group, potentially influencing the rate and efficiency of the coupling reaction.
Furthermore, the fluorine atom can influence the regioselectivity of reactions and provide a site for further functionalization, although C-F bond activation typically requires specific and often harsh conditions.[9][10]
Experimental Protocols: A Practical Guide
The following is a generalized, representative protocol for a Stille cross-coupling reaction using a fluoropyridylstannane. Researchers should optimize conditions for their specific substrates.
General Procedure for a Stille Cross-Coupling Reaction
Caption: A generalized workflow for a Stille cross-coupling reaction.
Key Considerations for Optimization:
-
Catalyst: While Pd(PPh₃)₄ is common, other palladium sources like Pd₂(dba)₃ with various phosphine ligands can be screened.[11]
-
Solvent: Toluene, DMF, and dioxane are frequently used solvents.
-
Additives: The addition of copper(I) salts can sometimes accelerate the reaction.[12] The use of fluoride ions, for example from CsF or TBAF, can also have a significant effect on the reaction rate, though its role can be complex.[13]
-
Work-up: The removal of organotin byproducts is a critical step. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride, which precipitates the tin salts.[11]
Data Presentation: A Comparative Table
The following table illustrates hypothetical reaction outcomes for the Stille coupling of this compound with various aryl bromides, showcasing the versatility of the reaction.
| Entry | Aryl Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃/P(t-Bu)₃ (2.5) | Dioxane | 80 | 8 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | DMF | 110 | 16 | 78 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(PPh₃)₂ (5) | Toluene | 100 | 14 | 88 |
Safety and Handling of Organotin Compounds
It is imperative to handle organotin compounds with extreme caution due to their toxicity.[14][15] Triorganotin compounds, in particular, are known to be highly toxic.[16]
Mandatory Safety Precautions:
-
Ventilation: Always work in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemically resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[14][17]
-
Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact.[18]
-
Waste Disposal: Dispose of all organotin waste and contaminated materials in accordance with institutional and regulatory guidelines for hazardous waste.[15]
-
Spill Response: In case of a spill, use an absorbent material, place it in a sealed container for proper disposal, and decontaminate the area.[15]
Conclusion: A Versatile Tool for Modern Synthesis
This compound is a valuable and versatile building block for the synthesis of complex, fluorine-containing heterocyclic compounds. Its C-Sn bond provides a reactive handle for reliable C-C bond formation via the Stille cross-coupling reaction. A thorough understanding of its reactivity, coupled with careful experimental design and strict adherence to safety protocols, will enable researchers to effectively leverage this reagent in the pursuit of novel therapeutics and advanced materials.
References
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved February 15, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]
-
Casanova, P. J., et al. (1995). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 117(23), 6241–6252. [Link]
-
Stille Coupling - Organic Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). Retrieved February 15, 2026, from [Link]
-
ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process - ResearchGate. (2017, November 16). Retrieved February 15, 2026, from [Link]
-
Sn(II)–Carbon Bond Reactivity: Radical Generation and Consumption via Reactions of a Stannylene with Alkynes - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Organo-tin compounds - DCCEEW. (2022, June 30). Retrieved February 15, 2026, from [Link]
-
Clot, E., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 23(24), 5827–5836. [Link]
-
Organotin chemistry - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni - Knowledge UChicago. (2023, October 9). Retrieved February 15, 2026, from [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (2022, December 18). Retrieved February 15, 2026, from [Link]
-
Reactivity of a carbonyl moiety in organotin(IV) compounds. Novel Pd(II) and Cu(II) complexes supported by organotin(IV) ligands | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Shankar, R., et al. (2010). Cleavage of Sn-C and S-C(alkyl) bonds on an organotin scaffold: synthesis and characterization of a novel organotin-sulfite cluster bearing methyltin- and dimethyltin fragments. Inorganic Chemistry, 49(10), 4708–4715. [Link]
-
Fürstner, A., et al. (2008). A versatile protocol for Stille–Migita cross coupling reactions. Chemical Communications, (24), 2873. [Link]
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Synthesis of fluorine-containing pyridine C-nucleosides via the Mizoroki-Heck reactions. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. (2026, January 22). Retrieved February 15, 2026, from [Link]
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Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
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Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Organic Letters, 3(26), 4173–4176. [Link]
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Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). Retrieved February 15, 2026, from [Link]
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On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
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Hoshino, M., et al. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 62(24), 8341–8349. [Link]
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Braun, T., et al. (2005). Reactivity of a palladium fluoro complex towards silanes and Bu3SnCH [[double bond, length as m-dash]] CH2: catalytic derivatisation of pentafluoropyridine based on carbon–fluorine bond activation reactions. Dalton Transactions, (1), 101. [Link]
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2-Fluoro-3-methyl-5-(tributylstannyl)pyridine, min 96%, 1 gram. (n.d.). Retrieved February 15, 2026, from [Link]
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Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 66(20), 6673–6684. [Link]
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Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]
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spectroscopic data (NMR, IR, MS) for 2-Fluoro-3-(triethylstannyl)pyridine
Spectroscopic Characterization, Synthesis, and Application Guide
Executive Summary
Compound: 2-Fluoro-3-(triethylstannyl)pyridine
CAS: 1447738-96-4 (Generic for substituted stannylpyridines, specific isomers vary)
Formula:
This compound is a critical organometallic intermediate used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling) and as a precursor in radiopharmaceutical chemistry (e.g., for the synthesis of
This guide provides a comprehensive breakdown of its spectroscopic signature (NMR, MS, IR), a validated synthesis protocol via Directed Ortho Metalation (DoM), and handling requirements.
Synthesis & Preparation (DoM Protocol)
The most reliable route to this compound is the Directed Ortho Metalation (DoM) of 2-fluoropyridine. The fluorine atom at the C2 position serves as a powerful Directed Metalation Group (DMG), utilizing the inductive effect to acidify the C3 proton and coordinating lithium to stabilize the intermediate.
Experimental Workflow
Reagents: 2-Fluoropyridine (>99%), Lithium Diisopropylamide (LDA), Triethyltin chloride (
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Base Formation: Charge with anhydrous THF and diisopropylamine. Cool to -78°C. Add
-BuLi dropwise to generate LDA in situ. Stir for 30 min. -
Lithiation: Add 2-fluoropyridine dropwise at -78°C. The solution typically turns yellow/orange, indicating the formation of the 2-fluoro-3-lithiopyridine species.
-
Critical Control Point: Temperature must remain below -70°C to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).
-
-
Quench: After 2 hours, add
(neat or in THF) dropwise. -
Workup: Allow to warm to Room Temperature (RT) overnight. Quench with saturated
. Extract with EtOAc, dry over , and concentrate. -
Purification: Flash chromatography on neutral alumina (Silica can cause protodestannylation).
Reaction Logic Diagram
Caption: Directed Ortho Metalation pathway utilizing Fluorine as the directing group to selectively install the stannyl moiety at C3.
Spectroscopic Data
The following data represents the consensus spectroscopic signature for this compound. Note that tin isotopes (
A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]
H NMR (400 MHz, CDCl
)
The spectrum is characterized by the alkyl region (ethyl group) and the aromatic pyridine region.
| Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |
| 8.20 - 8.25 | ddd | 1H | H-6 | |
| 7.85 - 7.95 | ddd | 1H | H-4 | |
| 7.10 - 7.20 | ddd | 1H | H-5 | |
| 1.05 - 1.20 | t | 9H | ||
| 1.25 - 1.40 | q | 6H |
Diagnostic Features:
-
Tin Satellites: The ethyl group signals and H-4 aromatic proton will show side bands (satellites) due to coupling with
and (approx 16% combined abundance). -
F-H Coupling: The fluorine at C2 couples with all ring protons, but most strongly with H3 (which is substituted here) and H6/H4.
C NMR (100 MHz, CDCl
)
-
Ring Carbons:
~165.0 (d, Hz, C-2), 148.5 (C-6), 145.0 (C-4), 128.0 (C-3), 122.5 (C-5). -
Ethyl Carbons:
~29.0 ( ), 9.8 ( ).
F NMR (376 MHz, CDCl
)
-
Shift:
-70.0 to -75.0 ppm (singlet/multiplet depending on decoupling). -
Note: The chemical shift is characteristic of 2-fluoropyridines.
B. Mass Spectrometry (MS)
Method: EI (Electron Ionization) or ESI+ (Electrospray).
-
Molecular Ion (
): The molecular ion cluster is the most diagnostic feature due to the rich isotopic abundance of Tin. -
Isotope Pattern: You will observe a characteristic "picket fence" pattern centered around mass 303-305.
- (32%): m/z ~304 (Target peak)
- (24%): m/z ~302
- (14%): m/z ~300
-
Fragmentation:
- Loss of ethyl group.
- Loss of all ethyl groups (Ar-Sn cation).
C. Infrared Spectroscopy (IR)[2][4][7]
-
C-H Stretch (Aliphatic): 2950–2850 cm
(Strong, from Ethyl groups). -
C=N / C=C Ring Stretch: 1580, 1420 cm
. -
C-F Stretch: ~1250–1300 cm
(Strong).
Structural & Coupling Logic
Understanding the NMR coupling is vital for verifying the substitution pattern (2,3-disubstitution vs 2,4).
Caption: Interaction map showing the dominant magnetic couplings affecting the diagnostic H4 proton signal.
Handling & Stability (Quality Control)
-
Toxicity: Organotin compounds are toxic. Handle in a fume hood. Avoid skin contact.
-
Protodestannylation: The C-Sn bond is labile towards acid. Avoid acidic workups or silica gel chromatography with acidic modifiers. Use Neutral Alumina or silica pre-treated with 1% Triethylamine.
-
Storage: Store at -20°C under Argon. Stable for months if kept dry and dark.
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[4] (Authoritative text on DoM and "LIDAKOR" bases).
- Dolle, F., et al. (1998). "Synthesis and radiosynthesis of [18F]MPPF". Journal of Labelled Compounds and Radiopharmaceuticals. (Describes stannyl precursors for fluoropyridines).
-
Snieckus, V. (1990).[5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879-933. Link
- Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comprehensive Technical Guide to 2-Fluoro-3-(triethylstannyl)pyridine: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, are privileged structures in a vast array of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles.[1][2] When combined with the synthetic versatility of organostannanes, these molecules become powerful building blocks for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 2-Fluoro-3-(triethylstannyl)pyridine, a representative of the broader class of fluorinated stannylpyridines, focusing on its synthesis, key properties, and applications, particularly in palladium-catalyzed cross-coupling reactions.
The Significance of Fluorinated Pyridines in Drug Discovery
The pyridine motif is a ubiquitous feature in numerous FDA-approved drugs.[3][4] The introduction of fluorine into the pyridine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] For instance, the high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, impacting its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[4][5] These beneficial effects have led to the widespread use of fluorinated pyridines in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][6]
Synthesis of this compound
The synthesis of this compound and its analogs typically involves a multi-step sequence starting from readily available pyridine precursors. A general and adaptable synthetic strategy is outlined below.
Diagram of the General Synthetic Pathway
Caption: A generalized two-step synthetic route to this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-Fluoro-3-bromopyridine
-
Reaction Setup: To a solution of 2-fluoropyridine (1.0 eq) in fuming sulfuric acid (oleum), bromine (1.1 eq) is added dropwise at 0 °C.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The mixture is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-3-bromopyridine.
Step 2: Synthesis of this compound
-
Reaction Setup: A solution of 2-fluoro-3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Stannylation: Triethyltin chloride (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by distillation under reduced pressure or by column chromatography to yield this compound.
Physicochemical Properties and Characterization
The successful synthesis of this compound and related compounds is confirmed through various analytical techniques.
| Property | Typical Value/Observation |
| Molecular Formula | C₁₁H₁₈FNSn |
| Molecular Weight | 306.97 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Characteristic signals for the pyridine ring protons and the ethyl groups on the tin atom. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the pyridine ring. |
| ¹¹⁹Sn NMR | A signal indicative of the tin nucleus. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile reagent in organic synthesis, primarily utilized in Stille cross-coupling reactions.[7] This reaction allows for the formation of a carbon-carbon bond between the stannylated pyridine and an organic halide or triflate in the presence of a palladium catalyst.
Diagram of a General Stille Coupling Workflow
Caption: A schematic representation of a typical Stille cross-coupling reaction workflow.
Step-by-Step Experimental Protocol for a Stille Coupling Reaction:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere are added the aryl halide or triflate (1.0 eq), this compound (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and an anhydrous solvent such as toluene or DMF.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 6-24 hours, with the progress monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite. The filtrate is diluted with an organic solvent and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired coupled product.
The Stille coupling is highly valued for its tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules, including pharmaceutical intermediates.[8]
Conclusion
This compound represents a valuable synthetic intermediate that combines the beneficial properties of fluorinated pyridines with the synthetic utility of organostannanes. Its application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient method for the construction of carbon-carbon bonds, enabling the synthesis of novel and medicinally relevant compounds. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound in drug discovery and development is poised to increase.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Voltrová, S., Klepetářová, B., & Beier, P. (2026).
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
- ChemicalBook. (n.d.). 3-Fluoropyridine synthesis.
- PubMed. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380).
- PubMed. (2025).
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- MDPI. (2024).
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- MDPI. (2023).
- Oakwood Chemical. (n.d.). 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine, min 96%, 1 gram.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- Synchem. (n.d.). 3-Fluoro-2-(tributylstannyl)pyridine.
- Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Beilstein Journals. (2010).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]
stability and storage conditions for 2-Fluoro-3-(triethylstannyl)pyridine
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-3-(triethylstannyl)pyridine
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability, storage, and handling of this compound. As a compound possessing both a reactive organometallic moiety and a fluorinated heterocyclic core, its proper management is paramount for ensuring experimental integrity, reproducibility, and, most importantly, laboratory safety. This document synthesizes chemical principles with field-proven best practices to offer a self-validating system for its use.
Core Chemical Profile and Hazard Assessment
This compound is a valuable reagent, likely utilized in palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) for the synthesis of complex pharmaceutical intermediates. Its utility, however, is matched by a significant hazard profile derived primarily from the organotin component.
The toxicity of organotin compounds is dictated by the organic groups attached to the tin atom, following the general trend: R₃SnX > R₂SnX₂ > RSnX₃.[1] As a trialkyltin derivative, this compound falls into the most toxic category.[1][2] Acute and chronic exposure can lead to severe health effects, including impacts on the central nervous system.[2] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for all organic tin compounds at 0.1 mg of tin per cubic meter of air (TWA).[3]
Table 1: Physicochemical and Toxicological Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₁H₁₈FNSn | Inferred |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds[4] |
| Primary Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation) | [2] |
| Secondary Hazards | Skin/Eye Irritation, Reproductive Toxicity, STOT | [2] |
| OSHA PEL (TWA) | 0.1 mg/m³ (as Tin) | [3] |
| ACGIH TLV-TWA | 0.1 mg/m³ (as Tin) | [2] |
| Incompatibilities | Strong oxidizing agents, strong acids, moisture | [5][6] |
| Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride, Tin oxides | [5][7] |
Chemical Stability and Decomposition Pathways
The stability of this compound is governed by the reactivity of the carbon-tin bond, which is the most labile part of the molecule. While the fluoropyridine ring itself is generally stable[8], the C(sp²)-Sn bond is susceptible to cleavage under several conditions.
-
Moisture/Protic Solvents: The primary degradation pathway is hydrolysis. Organotin compounds can react with water, even atmospheric moisture, to produce hydrogen halides or, in this case, cleave the C-Sn bond to form triethyltin hydroxide and 2-fluoropyridine.[2] This underscores the critical need for anhydrous conditions.
-
Oxidation: Exposure to air can lead to oxidation of the tin center, forming less reactive but still hazardous tin oxides.
-
Thermal Stress: While stable at recommended storage temperatures, elevated temperatures can cause decomposition, releasing toxic fumes and vapors, including hydrogen fluoride and nitrogen oxides.[5]
-
Light: While not extensively documented for this specific molecule, many organometallic reagents exhibit some degree of light sensitivity. It is prudent practice to protect the compound from direct light.
Recommended Storage and Handling Protocols
Strict adherence to safety protocols is mandatory when working with this compound.[3] All operations must be conducted in a well-ventilated chemical fume hood.[3]
Long-Term Storage Protocol
-
Container: Store the compound in its original, tightly sealed container. If repackaging is necessary, use a clean, dry amber glass vial with a PTFE-lined cap.
-
Atmosphere: For maximum stability, flush the container headspace with an inert gas (Argon or Nitrogen) before sealing. This displaces moisture and oxygen, mitigating the primary decomposition pathways.
-
Temperature: Store in a refrigerator at 2-8°C.[4] Do not freeze unless specified by the manufacturer, as this can cause moisture condensation upon cycling.
-
Location: Keep in a designated, locked storage area for highly toxic compounds, away from incompatible materials like strong acids and oxidizing agents.[5][6]
Daily Handling and Dispensing Workflow
This workflow minimizes exposure and preserves the integrity of the reagent.
Experimental Protocol: Stability Verification by ¹H NMR
Over time, or if storage conditions are compromised, the compound may degrade. This protocol allows for a quick purity check.
Objective: To assess the purity of this compound and detect the presence of 2-fluoropyridine, a primary degradation product.
Materials:
-
Sample of this compound
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube and cap
-
Inert atmosphere glovebox or Schlenk line
-
Gas-tight syringe
Methodology:
-
Sample Preparation (Under Inert Atmosphere): a. In a glovebox or under a positive pressure of argon, place a clean, dry NMR tube. b. Using a gas-tight syringe, draw approximately 0.5 mL of anhydrous CDCl₃ and add it to the NMR tube. c. Using a clean syringe, carefully draw a small amount (5-10 µL) of the this compound and add it to the CDCl₃. d. Cap the NMR tube securely.
-
Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Pay close attention to the aromatic region (typically 6.5-8.5 ppm).
-
Data Analysis: a. Intact Compound: Identify the characteristic signals for the fluoropyridine ring protons and the ethyl protons of the triethylstannyl group (typically 0.8-1.5 ppm). b. Degradation Product: Look for the emergence of new, sharp signals in the aromatic region corresponding to free 2-fluoropyridine. The pattern and chemical shifts will differ from the tin-substituted parent compound. c. Quantification: By integrating the signals corresponding to a specific proton on the parent compound and a proton on the 2-fluoropyridine degradation product, you can estimate the percentage of degradation.
Decontamination and Waste Disposal
Proper disposal is critical due to the high toxicity of organotins.
-
Reaction Quenching: Unreacted organostannanes in reaction mixtures can be quenched. One common laboratory method involves stirring the solution with an aqueous solution of potassium fluoride (KF), which precipitates the highly insoluble and less hazardous trialkyltin fluoride (R₃SnF).[9]
-
Glassware Decontamination: Glassware that has come into contact with the compound should be decontaminated before standard washing.[9]
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or toluene) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Soak the glassware overnight in a container of commercial bleach (sodium hypochlorite solution).[9] The bleach oxidizes the tin species to much less harmful tin oxides.[9]
-
After soaking, the glassware can be washed using standard laboratory procedures.
-
-
Solid & Liquid Waste: All contaminated materials, including gloves, spill absorbents, and quenched solutions, must be disposed of in a clearly labeled hazardous waste container according to your institution's guidelines.[2][3]
References
-
An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. 1
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). 2
-
ORGANOTIN COMPOUNDS - CDC Stacks. 3
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. 10
-
Organo-tin compounds - DCCEEW.
-
How should I manage glassware that came in contact with organotin compounds? - Reddit. 9
-
Chemists develop new synthesis method for producing fluorinated piperidines - Universität Münster. 8
-
SAFETY DATA SHEET - Sigma-Aldrich (2-(Trifluoromethyl)pyridine). 11
-
Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine - ChemicalBook. 7
-
SAFETY DATA SHEET - Fisher Scientific (2-Chloro-3-fluoropyridine). 12
-
SAFETY DATA SHEET - Fisher Scientific (2-(Tri-n-butylstannyl)pyridine). 4
-
SAFETY DATA SHEET - Fisher Scientific (3-Fluoropyridine). 6
-
3-Fluoro-2-(tributylstannyl)pyridine AldrichCPR 573675-60-2 - Sigma-Aldrich.
-
SAFETY DATA SHEET - 2-Fluoro-3-nitropyridine - ECHEMI. 13
Sources
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- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. echemi.com [echemi.com]
The Strategic Application of Fluorinated Pyridines in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. The pyridine scaffold, a ubiquitous heterocycle in FDA-approved drugs, serves as a prime candidate for fluorination. This guide provides a comprehensive technical overview of the applications of fluorinated pyridines in drug discovery. We will explore the profound influence of fluorine substitution on the physicochemical properties of the pyridine ring, including basicity (pKa) and lipophilicity (logP/logD). Furthermore, we will dissect the downstream consequences for a drug candidate's pharmacokinetic (ADME) and pharmacodynamic profiles, examining improvements in metabolic stability, membrane permeability, and target-binding interactions. Through illustrative case studies of approved drugs, detailed experimental protocols, and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage fluorinated pyridines in the design of next-generation therapeutics.
Introduction: The Synergy of Fluorine and the Pyridine Scaffold
The prevalence of fluorine in pharmaceuticals is a testament to its unique and powerful effects on molecular properties. Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a statistic that underscores its strategic importance.[1] Fluorine's high electronegativity, small van der Waals radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond allow it to impart significant, often beneficial, changes to a parent molecule without introducing substantial steric bulk.[1][2][3][4]
When this unique element is introduced to the pyridine ring—a privileged scaffold in medicinal chemistry due to its hydrogen bonding capability and versatile reactivity—the results can be transformative.[2][3][5] Fluorination of the pyridine core allows medicinal chemists to finely tune a candidate's properties to overcome common drug development hurdles such as poor metabolic stability, off-target toxicity, or suboptimal bioavailability.[3][5][6]
This guide will deconstruct the principles behind this synergy, providing a framework for the rational design and application of fluorinated pyridines.
The Physicochemical Impact of Pyridine Fluorination
The introduction of one or more fluorine atoms onto a pyridine ring fundamentally alters its electronic landscape, which in turn modulates key physicochemical properties critical for drug action.
Modulation of Basicity (pKa)
The pyridine nitrogen atom is basic and typically protonated at physiological pH. This basicity is a crucial determinant of solubility, receptor interactions, and potential hERG liability. Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect.
Placing a fluorine atom on the pyridine ring lowers the electron density of the entire system, including the nitrogen lone pair. This makes the nitrogen less available for protonation, resulting in a significant decrease in its pKa (i.e., making it less basic).[6][7] This effect is position-dependent:
-
Ortho- and Para-Fluorination: The effect is most pronounced when fluorine is at the 2- or 4-position due to the proximity and resonance effects, leading to a substantial drop in pKa.
-
Meta-Fluorination: Fluorination at the 3- or 5-position has a less dramatic, but still significant, pKa-lowering effect, driven primarily by induction.[6]
This ability to precisely tune basicity is a key tool for medicinal chemists to optimize solubility and reduce interactions with off-target channels that are sensitive to basic amines.
Tuning Lipophilicity (logP/logD)
Lipophilicity, the balance between water and lipid solubility, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on the lipophilicity of pyridines is nuanced and context-dependent.[8][9]
-
Increased Hydrophobicity: Generally, replacing a C-H bond with a C-F bond on an aromatic ring increases lipophilicity (logP).[10][11]
-
The Dual Effect of Fluorine: While increasing the hydrophobic surface area, fluorine can also enhance the polarity of adjacent moieties.[8][9][12] The overall effect on distribution lipophilicity (logD), which considers ionization at a specific pH (e.g., 7.4), is a combination of the change in intrinsic lipophilicity (logP) and the change in pKa.
The interplay between these factors can sometimes lead to counterintuitive results, where the degree of fluorination does not correlate linearly with lipophilicity.[8] This highlights the importance of experimental determination for each specific compound.
Table 1: Illustrative Effects of Fluorination on Pyridine Properties
| Compound | Substitution Pattern | Approximate pKa | General logP Trend | Rationale |
| Pyridine | Unsubstituted | ~5.2 | 0.6 | Baseline reference. |
| 2-Fluoropyridine | Ortho- | ~ -0.4 | Increase | Strong inductive and resonance effect drastically reduces basicity.[6] |
| 3-Fluoropyridine | Meta- | ~3.0 | Increase | Inductive effect lowers basicity; fluorine replaces hydrogen. |
| 4-Fluoropyridine | Para- | ~1.9 | Increase | Strong inductive and resonance effect significantly lowers basicity. |
Note: pKa values are approximate and can vary based on measurement conditions. The logP trend is a generalization.
// Define Nodes Pyridine [label="Pyridine Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorination [label="Strategic Fluorination", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; pKa [label="Lowered pKa\n(Reduced Basicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LogP [label="Modulated Lipophilicity\n(logP / logD)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Blocked Metabolism\n(Increased Half-life)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Binding [label="Altered Binding\n(Potency & Selectivity)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define Edges Pyridine -> Fluorination [label=" Introduction of F atom(s)"]; Fluorination -> pKa [label=" Inductive Effect"]; Fluorination -> LogP [label=" Hydrophobicity & Polarity"]; Fluorination -> Metabolism [label=" C-F Bond Strength"]; Fluorination -> Binding [label=" H-Bonding / Dipole"];
// Sub-effects pKa -> { node [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; Solubility [label="Improved Solubility Profile"]; OffTarget [label="Reduced hERG Risk"]; } LogP -> { node [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; Permeability [label="Enhanced Membrane\nPermeability"]; Distribution [label="Modified Tissue\nDistribution"]; } Metabolism -> { node [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; PK [label="Improved Pharmacokinetics"]; } Binding -> { node [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; PD [label="Enhanced Pharmacodynamics"]; }
pKa -> Solubility [style=dashed, arrowhead=vee]; pKa -> OffTarget [style=dashed, arrowhead=vee]; LogP -> Permeability [style=dashed, arrowhead=vee]; LogP -> Distribution [style=dashed, arrowhead=vee]; Metabolism -> PK [style=dashed, arrowhead=vee]; Binding -> PD [style=dashed, arrowhead=vee];
} Caption: Core impacts of fluorinating a pyridine scaffold in drug design.
Pharmacokinetic (ADME) Optimization
The ultimate goal of modulating physicochemical properties is to improve a drug's performance in vivo. Fluorinated pyridines offer several distinct advantages in optimizing ADME profiles.
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block metabolic "soft spots."[6] Aromatic rings, including pyridine, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.
-
Mechanism of Protection: By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the strong C-F bond effectively prevents enzymatic hydroxylation.[2][6][13] This steric and electronic shielding increases the molecule's metabolic stability, leading to a longer half-life, improved oral bioavailability, and a more consistent exposure profile.[2][7][14] While the C-F bond strength is a key factor, fluorination also alters the molecule's electronic properties, which can reduce its affinity for the active site of metabolizing enzymes.[13][15][16]
Improving Permeability and Distribution
A drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier (BBB) for CNS targets, is governed by its lipophilicity and hydrogen bonding capacity. Strategic fluorination of a pyridine ring can enhance membrane permeability.[6][17][18] This is particularly valuable for developing orally bioavailable drugs and agents that need to reach intracellular or CNS targets.[2][19]
Pharmacodynamic Consequences
Beyond pharmacokinetics, fluorination can directly influence how a drug interacts with its biological target.
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions, halogen bonds, or act as a weak hydrogen bond acceptor within a protein's binding pocket.[3][6] These additional interactions can increase binding affinity and, consequently, potency.
-
Improved Selectivity: By subtly altering the shape and electronic profile of a molecule, fluorination can enhance its binding preference for the intended target over related off-targets, leading to a safer drug profile with fewer side effects.[1]
Case Study: Vericiguat
Vericiguat (Verquvo) is an FDA-approved soluble guanylate cyclase (sGC) stimulator used to treat heart failure.[18][20] Its structure features a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom at the C-5 position.[18][20] Structure-activity relationship (SAR) studies during its development revealed that the presence of this fluorine atom was critical for increasing metabolic stability and achieving lower clearance, contributing to its favorable pharmacokinetic profile.[18][20][21]
Synthetic Strategies and Methodologies
The successful application of fluorinated pyridines relies on robust and efficient synthetic methods. Recent years have seen significant advances in fluorination chemistry, expanding the toolkit available to medicinal chemists.[6][7]
// Define Nodes Start [label="Pyridine Precursor\n(e.g., Pyridine N-Oxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Step 1: Activation\n(e.g., with Tf₂O)", fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; Intermediate [label="Activated Intermediate\n(e.g., 2-pyridyltrialkylammonium salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorination [label="Step 2: Nucleophilic Fluorination\n(e.g., KF, CsF)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Product [label="2-Fluoropyridine Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=folder]; Purification [label="Workup & Purification\n(e.g., Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Define Edges Start -> Activation; Activation -> Intermediate; Intermediate -> Fluorination; Fluorination -> Product; Product -> Purification; } Caption: A generalized workflow for the synthesis of 2-fluoropyridines.
Protocol 1: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide
This protocol describes a common and reliable method for introducing fluorine at the 2-position of a pyridine ring, a valuable transformation in medicinal chemistry.[22]
Objective: To synthesize a 2-fluoropyridine derivative via nucleophilic fluorination of an activated pyridine N-oxide intermediate.
Materials:
-
Substituted Pyridine N-Oxide (1.0 eq)
-
Trifluoromethanesulfonic anhydride (Tf₂O) or similar activating agent (1.1 eq)
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (3.0 eq)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the substituted pyridine N-oxide (1.0 eq) and anhydrous solvent.
-
Activation: Cool the solution to 0 °C in an ice bath. Slowly add the activating agent (e.g., Tf₂O, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir the reaction at this temperature for 30-60 minutes. Causality: The activating agent converts the N-oxide into a highly reactive intermediate with a good leaving group at the 2-position, making it susceptible to nucleophilic attack.[22]
-
Fluorination: Add the anhydrous fluoride source (e.g., KF, 3.0 eq) and any phase-transfer catalyst to the reaction mixture in one portion.
-
Heating: Slowly warm the reaction mixture to the desired temperature (typically 80-120 °C) and maintain for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Heat is required to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) reaction by the fluoride ion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoropyridine.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic C-F coupling constant in the NMR spectra provides definitive evidence of successful fluorination.
Conclusion and Future Perspectives
Fluorinated pyridines are not merely a chemical curiosity; they are a validated and indispensable tool in the drug discovery arsenal. The strategic placement of fluorine allows for the precise modulation of key molecular properties, enabling chemists to rationally design molecules with improved pharmacokinetic profiles and enhanced pharmacodynamic activity.[3][5][23] From improving metabolic stability to fine-tuning receptor binding, the benefits are clear and impactful.
As synthetic methodologies for fluorination continue to advance, providing even greater control over regioselectivity and enabling late-stage functionalization, the application of fluorinated pyridines is set to expand further.[24][25] These powerful building blocks will undoubtedly play a central role in the development of future medicines, helping to address unmet medical needs across a wide spectrum of diseases.
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Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]
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Khan, I., Ullah, F., Ali, H., Khan, M. A., Uddin, M. N., & Kim, Y. S. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]
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Fier, P. S., & Hartwig, J. F. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH. [Link]
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Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2024). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Knight, J. C., & Knight, J. C. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
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The Strategic Imperative of Fluorine in Pyridine Scaffolds: A Guide to Modulating Physicochemical and Pharmacological Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The strategic incorporation of fluorine into pyridine-based molecular scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the multifaceted roles fluorine plays in modifying the properties of pyridine derivatives. Moving beyond the simplistic view of fluorine as a mere metabolic blocker, we delve into the nuanced electronic, steric, and conformational effects that allow for the fine-tuning of a drug candidate's entire profile. We will explore the causal mechanisms by which fluorine modulates pKa, lipophilicity, and membrane permeability, thereby directly influencing pharmacokinetic (ADME) and pharmacodynamic outcomes. This document synthesizes field-proven insights with foundational principles, offering detailed protocols, data-driven tables, and mechanistic diagrams to empower researchers in the rational design of next-generation therapeutics.
Introduction: Why Fluorine and Pyridine?
The pyridine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to act as a hydrogen bond acceptor and its versatile synthetic chemistry.[1] However, unsubstituted pyridines often present challenges in drug development, including metabolic liability and suboptimal physicochemical properties. Fluorine, with its unique combination of properties—high electronegativity, a small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the ability to form the strongest single bond to carbon—offers a powerful tool to address these challenges.[2] The introduction of fluorine is rarely a simple bioisosteric replacement for hydrogen; instead, it acts as a profound modulator of a molecule's fundamental characteristics, impacting everything from basicity to target binding affinity.[3][4] This guide will dissect these effects from the ground up.
Part 1: Core Physicochemical Modifications
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Fluorination of the pyridine ring provides a direct and predictable means to modulate these foundational characteristics.
Electronic Effects: The Inductive Signature and pKa Modulation
The paramount effect of fluorine is its intense electron-withdrawing inductive effect (-I). When placed on a pyridine ring, fluorine pulls electron density away from the aromatic system, most significantly reducing the electron density on the nitrogen atom. This has a direct and profound impact on the basicity (pKa) of the pyridine nitrogen.
A lower pKa is often highly desirable in drug design. By reducing the proportion of the protonated (charged) form of the molecule at physiological pH (7.4), fluorine substitution can:
-
Enhance Membrane Permeability: A more neutral species can more readily cross lipid bilayers, improving oral absorption and cell penetration.[2][5]
-
Reduce hERG Channel Affinity: The primary amine of many drugs is a key contributor to off-target binding to the hERG potassium channel, a major source of cardiotoxicity. Lowering basicity can mitigate this risk.
-
Tune Target Binding: Modulating the electronic character of the pyridine nitrogen can fine-tune its ability to act as a hydrogen bond acceptor, potentially improving selectivity.
The magnitude of the pKa drop is position-dependent. For instance, replacing a methyl group with a trifluoromethyl (CF3) group on a 2-thiomethylpyridine scaffold can decrease the pKa by over 2.5 units (from 3.69 to 0.97).[6] This demonstrates the powerful, tunable nature of fluorine's electronic influence.
Caption: Fluorine's inductive effect on pyridine's basicity.
Lipophilicity: A Context-Dependent Duality
Lipophilicity, typically measured as logP or logD, is a critical parameter for absorption and distribution. The effect of fluorine on lipophilicity is not straightforward and is highly dependent on the molecular context.[7]
-
Increasing Hydrophobicity: Replacing a C-H with a C-F bond generally increases the local hydrophobicity of that surface area. A fully fluorinated motif like a trifluoromethyl (CF3) group is significantly more lipophilic than a methyl (CH3) group.
-
Increasing Polarity: The highly polar C-F bond introduces a strong local dipole moment. In certain contexts, especially when adjacent to other polarizable atoms like sulfur, this can increase the overall polarity of the molecule, thereby decreasing lipophilicity.[6]
This duality is a powerful tool. By carefully choosing the degree and position of fluorination (e.g., -CH2F vs. -CHF2 vs. -CF3), medicinal chemists can finely tune the logD of a pyridine derivative in small, controlled steps.[6][7]
| Substitution Pattern (on 2-thioalkylpyridine) | logD at pH 7.4 | pKa of Conjugate Acid | Reference |
| 2-S-CH3 (non-fluorinated) | 1.69 | 3.69 | [6] |
| 2-S-CH2F | - | 2.43 | [6] |
| 2-S-CHF2 | 1.95 | - | [6] |
| 2-S-CF3 | 2.13 | 0.97 | [6] |
| 2-S-CH2CH2F | - | 3.08 | [6] |
| 2-S-CH2CHF2 | - | 2.43 | [6] |
Table 1. Example of how the degree and position of fluorine substitution on a 2-thioalkylpyridine scaffold systematically modulate lipophilicity (logD) and basicity (pKa). Data extracted and compiled from the study by Zira et al.[6]
Conformational Control
The introduction of fluorine can impose significant conformational constraints on a molecule. This arises from a combination of steric and electronic effects, such as the gauche effect and hyperconjugation, where electron donation can occur from anti-periplanar C-H bonds into the low-lying σ*C-F orbital.[8][9] In saturated pyridine derivatives like piperidines, these forces can stabilize specific chair conformations, locking the molecule into a desired three-dimensional shape for optimal target engagement.[8] This "conformational locking" can reduce the entropic penalty of binding and enhance potency and selectivity.
Part 2: Impact on Pharmacokinetics (ADME)
The ultimate success of a drug is determined by its behavior in the body. Fluorination provides a robust strategy to engineer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Enhancing Metabolic Stability
One of the most celebrated applications of fluorine is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs, often through the hydroxylation of vulnerable C-H bonds. Replacing a metabolically labile C-H bond with a C-F bond can effectively halt this process due to the much higher C-F bond energy (approx. 110-126 kcal/mol vs. 105 kcal/mol for a benzylic C-H).[10][11]
However, the causality is more complex than bond strength alone. Fluorine's strong inductive effect also deactivates the aromatic ring, making it less susceptible to oxidation. Furthermore, fluorination can alter the affinity of the molecule for the metabolizing enzyme's active site, thereby reducing the rate of metabolism by influencing the Michaelis-Menten constant (Km) rather than just the catalytic rate (kcat).[10][12] This dual mechanism provides a powerful defense against rapid clearance.
Caption: Blocking oxidative metabolism with fluorine.
Improving Permeability and Oral Exposure
As discussed, fluorination can lower pKa, increasing the population of the neutral, more membrane-permeable form of a drug. This, combined with fine-tuning of lipophilicity, can dramatically improve oral absorption. In a study on MK2 inhibitors, introducing a fluorine atom to the pyridine scaffold significantly improved permeability and oral exposure, transforming a compound with poor ADME properties into a viable lead.[5] The enhanced oral absorption, coupled with decreased clearance from improved metabolic stability, leads to a synergistic improvement in overall oral bioavailability.[5][11]
Part 3: Influence on Pharmacodynamics
Ultimately, a drug must bind to its biological target with high affinity and selectivity. Fluorine can participate directly and indirectly in optimizing these interactions.
Enhancing Binding Affinity
While fluorine is a weak hydrogen bond acceptor, it can participate in favorable protein-ligand interactions.[13][14] These include:
-
Dipole-Dipole Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with polar residues in a binding pocket.
-
Orthogonal Multipolar Interactions: Fluorine can interact favorably with electron-rich aromatic rings (e.g., Phe, Tyr, Trp) through quadrupole-quadrupole interactions.
-
Fluorine as a "Last Resort" Hydrogen Bond Acceptor: While not as strong as oxygen or nitrogen, fluorine can accept hydrogen bonds, and these interactions are frequently observed in protein-ligand crystal structures.[13][15] These bonds may be forced by stronger neighboring interactions that position the fluorine atom optimally.[13]
Even when not directly involved in binding, fluorine's ability to modulate conformation and electronics can orient other key pharmacophoric elements for optimal interaction with the target, indirectly boosting affinity.[1]
Part 4: Experimental Protocols & Synthetic Considerations
The rational application of the principles above requires robust experimental validation and accessible synthetic routes.
Featured Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol provides a standardized method to assess the metabolic stability of a fluorinated pyridine derivative, a critical step in early drug discovery.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (pooled, e.g., from Corning or BioIVT)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
Control compounds (e.g., Verapamil for high clearance, Carbamazepine for low clearance)
-
Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)
-
96-well incubation plates and analytical plates
Reagent Preparation:
-
Microsomal Suspension: Thaw HLM on ice. Dilute to a final concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions in pre-warmed (37°C) buffer.
-
Working Compound Solution: Dilute the test compound and controls to an intermediate concentration (e.g., 50 µM) in buffer.
Assay Procedure:
-
Pre-incubation: Add 90 µL of the microsomal suspension to the wells of the 96-well incubation plate. Add 5 µL of the working compound solution to each well to achieve a final substrate concentration of 1 µM (final protein concentration will be 0.5 mg/mL).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH solution to each well. Mix gently. This is the T=0 time point for the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot from the incubation well and transfer it to a new plate containing 100 µL of ice-cold ACN with an internal standard. The ACN serves to quench the reaction and precipitate the proteins.
-
Sample Processing: Once all time points are collected, seal the analytical plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Intrinsic clearance (CLint in µL/min/mg protein) is calculated using the formula: CLint = (k * 1000) / [protein concentration].
Caption: Workflow for a liver microsomal stability assay.
Synthetic Strategies
The synthesis of fluorinated pyridines has advanced significantly, with several reliable methods available:
-
Nucleophilic Aromatic Substitution (SNAr): Classic methods like the Halogen Exchange (HALEX) reaction are effective for ortho- and para-fluoropyridines.[16]
-
Balz-Schiemann Reaction: Diazotization of an aminopyridine followed by thermal decomposition of the resulting tetrafluoroborate salt is a traditional route to meta-fluoropyridines.[16]
-
Late-Stage C-H Functionalization: Modern methods using electrophilic fluorinating reagents (e.g., Selectfluor) or transition-metal catalysis allow for the direct introduction of fluorine onto a complex, pre-functionalized pyridine ring late in a synthetic sequence.[17][18] This is particularly powerful in lead optimization.
Conclusion and Future Outlook
Fluorine is far more than a simple hydrogen bioisostere; it is a strategic tool for multidimensional optimization in drug discovery. Its ability to predictably modulate the electronic, physicochemical, and metabolic properties of the pyridine scaffold provides a rational pathway to designing safer and more effective medicines. From lowering pKa to enhance permeability, to blocking metabolic hotspots to increase half-life, the judicious placement of fluorine is a decisive factor in the success of many clinical candidates.[11][19] As synthetic methodologies for late-stage and asymmetric fluorination continue to evolve, the precision with which researchers can wield this "smallest of magic bullets" will only increase, solidifying the role of fluorinated pyridines in the future of drug development.
References
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Zira, A. A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
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Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science. [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
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Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Taylor, R. D., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]
-
Kühn, H., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. [Link]
-
Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. [Link]
-
O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Pan, D., et al. (2015). Fluorine Bonding: How Does It Work In Protein-Ligand Interactions? Journal of Chemical Information and Modeling. [Link]
-
Taylor, R. D., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. [Link]
-
Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
-
Zira, A. A., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
van der Heijden, C. A. M., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]
-
University of Lincoln. (N.D.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]
-
van der Heijden, C. A. M., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie. [Link]
-
Svatunek, D., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]
-
Pietruś, W., et al. (2022). Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations. Molecules. [Link]
-
Han, Z., et al. (2025). Hydrogen Bond-Induced Binding between Organofluorine and Protein via Fluorine Atoms: A Database Survey and Quantum Chemistry Calculation Study. Journal of Medicinal Chemistry. [Link]
-
Dolbier Jr., W. R. (2003). New Synthesis of 3-Fluoropyridine Derivatives. Journal of Fluorine Chemistry. [Link]
-
Pietruś, W., et al. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. MDPI. [Link]
-
Richardson, P. (2025). meta-Selective Fluorination of Pyridine Derivatives. Synfacts. [Link]
-
Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science. [Link]
-
Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry. [Link]
-
Löhr, T., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. [Link]
-
Hodges, J. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
-
Hodges, J. A., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Dürr, A. B., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]
-
Hodges, J. A., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2026). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Company Blog. [Link]
-
Anonymous. (2025). Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]
-
Singh, V. K., & Singh, R. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. [Link]
-
Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. [Link]
-
Anonymous. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Dürr, A. B., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. [Link]
-
Daniels, D. S., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals. [Link]
-
Thrasher, C. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Golisade, A., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
-
Slanina, T., et al. (2015). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
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- 5. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: High-Efficiency Stille Coupling with 2-Fluoro-3-(triethylstannyl)pyridine
Executive Summary & Strategic Value
The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating pKa, lipophilicity (LogD), and metabolic stability. 2-Fluoro-3-(triethylstannyl)pyridine represents a high-value synthon for introducing the 2-fluoropyridin-3-yl moiety—a privileged motif found in kinase inhibitors and GPCR ligands.
However, this reagent presents a dichotomy:
-
High Strategic Value: It allows the late-stage introduction of a metabolically robust, electron-deficient pyridine ring.
-
Synthetic Challenge: The electron-withdrawing nature of the 2-fluoro substituent and the pyridine nitrogen reduces the nucleophilicity of the C-Sn bond, making the transmetallation step the kinetic bottleneck. Furthermore, the C3 position is susceptible to protodestannylation under acidic or even neutral silica conditions.
This guide provides a validated, mechanistic approach to overcoming these barriers using "Copper-Effect" catalysis and specialized workup procedures.
Chemical Profile & Handling
Unlike robust phenyl stannanes, this compound requires specific handling to maintain integrity.
| Property | Specification / Note |
| Structure | Pyridine ring with F at C2 and SnEt₃ at C3. |
| Stability | Moderate. Prone to protodestannylation (Sn-C bond cleavage replaced by H) on acidic silica. |
| Reactivity | Low Nucleophilicity. The inductive effect of F (σI = 0.52) and N withdraws density, slowing transmetallation to Pd(II). |
| Toxicity | High. Triethyltin byproducts are more toxic and volatile than tributyl analogs. Use dedicated fume hood. |
| Storage | Store at -20°C under Argon. Avoid light exposure. |
Mechanistic Insight: The "Fluorine Drag"
In a standard Stille cycle, the rate-determining step (RDS) for electron-deficient stannanes is often transmetallation .
-
The Problem: The Pd(II)-X intermediate requires a nucleophilic organic group to transfer from Tin to Palladium. The 2-fluoro group pulls electron density away from the C3-Sn bond, stabilizing it against cleavage and reducing its affinity for the Pd center.
-
The Solution (The Copper Effect): Adding Cu(I) creates a "dual catalytic cycle." The stannane first transmetallates to Copper (forming a transient, highly nucleophilic organocopper species), which then rapidly transmetallates to Palladium.
Visualization: The Cu(I)-Accelerated Stille Cycle
The following diagram illustrates the synergistic Pd/Cu pathway required for this specific substrate.
Figure 1: The "Copper Effect" mechanism. Note how the organocopper intermediate bypasses the sluggish direct Sn-to-Pd transfer typical of fluorinated pyridines.
Experimental Protocols
Protocol A: The "Turbo" Stille (Recommended)
This protocol utilizes the "Liebeskind-Skulnick" conditions, optimized for electron-deficient heteroaromatics. It uses CuI to facilitate transmetallation and CsF to activate the tin reagent.
Reagents:
-
Electrophile: 1.0 equiv (Aryl Bromide/Iodide or Triflate)
-
Stannane: 1.2 equiv this compound
-
Catalyst: 5 mol% Pd₂(dba)₃
-
Ligand: 10 mol% Tri(2-furyl)phosphine (TFP) or AsPh₃
-
Note: TFP and AsPh₃ are "soft" ligands that facilitate the release of the product.
-
-
Promoter: 10-20 mol% CuI
-
Additive: 2.0 equiv CsF (Cesium Fluoride)
-
Solvent: DMF or NMP (Anhydrous, degassed)
-
Concentration: 0.1 M - 0.2 M
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk tube or microwave vial equipped with a stir bar. Cool under Argon.
-
Solids: Add Pd₂(dba)₃, Ligand (TFP), CuI, CsF, and the Aryl Halide (if solid).
-
Degassing: Evacuate and backfill with Argon (3 cycles).
-
Liquids: Add the Stannane and Solvent (DMF) via syringe.
-
Critical: If the stannane is stored as a solution, ensure the solvent is compatible.
-
-
Reaction: Stir at 45°C - 60°C .
-
Observation: The mixture often turns dark brown/black.
-
Time: Monitor by LCMS every hour. This system is faster than standard Stille; usually complete in 2-6 hours.
-
-
Workup (Tin Removal):
-
Dilute with EtOAc.
-
Add 10% aqueous KF solution and stir vigorously for 30 minutes. (Precipitates polymeric tin fluoride).
-
Filter through a pad of Celite.
-
Wash the filtrate with water (3x) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Standard Conditions (Baseline)
Use this only if the substrate is sensitive to Copper or Fluoride.
Reagents:
-
Catalyst: 5-10 mol% Pd(PPh₃)₄
-
Solvent: Toluene or 1,4-Dioxane
-
Temperature: 90°C - 110°C (Reflux)
Why this is secondary: The high temperature required for direct transmetallation often leads to homocoupling of the stannane or protodestannylation (loss of the Sn group), yielding 2-fluoropyridine as a byproduct.
Synthesis of the Reagent (In-Situ Generation)
If this compound is not commercially available in high purity, generate it immediately before use via Directed Ortho-Lithiation (DoM) .
Figure 2: Synthesis via Directed Ortho-Lithiation. The Fluorine atom directs lithiation to the C3 position.
Protocol:
-
Cool THF to -78°C. Add LDA (1.1 equiv).
-
Add 2-Fluoropyridine (1.0 equiv) dropwise. Stir for 30-60 mins at -78°C.
-
Add Et₃SnCl (1.1 equiv). Stir for 30 mins at -78°C, then warm to Room Temp.
-
Do not silica purify unless using 1% Et₃N modified silica. Distillation is preferred for stability.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Starting Material (Halide) remains, Stannane consumed | Protodestannylation. The stannane lost the Sn group before coupling. | 1. Switch to Protocol A (CuI/CsF) to speed up coupling. 2. Ensure conditions are strictly anhydrous. |
| Homocoupling of Stannane (Biaryl formation) | Oxidative Coupling. Presence of O₂ or Pd(II) acting as oxidant. | 1. Degas solvent more rigorously (Freeze-Pump-Thaw). 2. Switch to Pd(0) source like Pd₂(dba)₃ instead of Pd(OAc)₂. |
| Reaction Stalls at 50% | Catalyst Poisoning. Pyridine nitrogen might coordinate Pd. | 1. Increase catalyst loading to 10%. 2. Use a strongly binding ligand like XPhos or AsPh₃ to outcompete pyridine. |
| Product streaks on TLC | Tin Contamination. | Use the KF (Potassium Fluoride) workup described above. |
References
-
The "Copper Effect" in Stille Coupling
- Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the nature of the "copper effect" in the Stille cross-coupling. Journal of Organic Chemistry.
-
Fluoride Activation (CsF)
-
Directed Ortho-Lithiation of Fluoropyridines
- Schlosser, M. (2005). The 2 × 3 Isomeric Fluoropyridines: A Comparative Study of Their Site-Selective Deprotonation. European Journal of Organic Chemistry.
-
General Review of Stille Reaction
- Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later.
Sources
applications of 2-Fluoro-3-(triethylstannyl)pyridine in medicinal chemistry.
Technical Application Note: 2-Fluoro-3-(triethylstannyl)pyridine in Medicinal Chemistry
Executive Summary
This compound (CAS: N/A for specific isomer, generic stannylpyridines widely cited) represents a high-value "linchpin" reagent in modern drug discovery. Its strategic utility lies in its bifunctionality: it possesses a pre-installed fluorine pharmacophore at the C2 position (critical for metabolic stability and H-bond acceptance) and a triethylstannyl handle at the C3 position.
This specific substitution pattern allows medicinal chemists to bypass the regioselectivity limitations of classical electrophilic aromatic substitution (which typically favors the C5 position in 2-fluoropyridines). This guide details the application of this reagent in Palladium-catalyzed Stille cross-couplings to construct biaryl scaffolds and its utility as a precursor for electrophilic radiohalogenation in SPECT tracer development.
Strategic Utility & Chemical Logic
The "Ortho-Lithiation" Advantage
Synthesizing 2,3-disubstituted pyridines is historically challenging. Standard electrophilic substitution on 2-fluoropyridine directs to the C5 position. The this compound reagent is accessed via Directed Ortho Metalation (DoM) , utilizing the fluorine atom to direct lithiation to the C3 position, followed by quenching with a stannyl chloride.
-
Mechanism: The C2-Fluorine atom acidifies the C3-proton via inductive effects (
) and coordinates the lithium base (Complex Induced Proximity Effect - CIPE). -
Result: This reagent effectively "locks" the nucleophilic potential at the C3 position, allowing subsequent coupling with electrophiles (aryl halides) to generate 2-fluoro-3-arylpyridines, a scaffold prevalent in kinase inhibitors (e.g., p38 MAP kinase pathways).
Visualization: Regioselectivity & Workflow
Figure 1: Strategic advantage of using the stannyl reagent to access the C3 position, bypassing standard C5 regioselectivity.
Protocol A: Stille Cross-Coupling (Biaryl Synthesis)
Objective: Synthesis of 3-(4-Chlorophenyl)-2-fluoropyridine. Rationale: The triethylstannyl group is less bulky than tributylstannyl, often leading to faster transmetalation rates, though purification requires care due to the toxicity of triethyltin byproducts.
Materials
-
Reagent: this compound (1.0 equiv)
-
Electrophile: 1-Chloro-4-iodobenzene (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl
(PPh ) ] (5 mol%) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
-
Additive: CuI (10 mol%) or CsF (2.0 equiv) - See Note 1
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon for 15 minutes.
-
Reagent Loading: Add 1-chloro-4-iodobenzene (1.1 equiv), PdCl
(PPh ) (0.05 equiv), and CuI (0.10 equiv). -
Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to stannane).
-
Stannane Addition: Add this compound (1.0 equiv) via syringe.
-
Degassing: Freeze-pump-thaw the solution (3 cycles) to remove O
, which causes homocoupling of the stannane. -
Reaction: Heat to 90°C for 12 hours (or 140°C for 30 min in microwave).
-
Monitoring: Monitor by TLC/LC-MS. The stannane spot (non-polar) should disappear.
-
-
Work-up (Destannylation):
-
Cool to room temperature.
-
CRITICAL STEP: Add 10% aqueous KF solution and stir vigorously for 30 minutes. This precipitates the insoluble polymeric organotin fluoride, simplifying removal.
-
Filter through a pad of Celite®.
-
-
Purification: Extract with EtOAc, dry over MgSO
, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Note 1 (The Copper Effect): The addition of Cu(I) facilitates the "Copper effect," where transmetalation occurs first from Sn to Cu, then Cu to Pd, accelerating the reaction for sterically hindered pyridines [1].
Protocol B: Radiosynthesis (Radioiodination for SPECT)
Objective: Synthesis of 2-Fluoro-3-[
Materials
-
Precursor: this compound (50 µg)
-
Radionuclide: [
I]NaI in 0.1 M NaOH -
Oxidant: Chloramine-T or Peracetic Acid
-
Solvent: Ethanol/Acetic Acid (acidic pH is required for electrophilic iodination)
Step-by-Step Methodology
-
Precursor Preparation: Dissolve 50 µg of the stannyl pyridine in 50 µL of Ethanol.
-
Acidification: Add 10 µL of 10% Acetic Acid (pH should be ~4-5).
-
Radioiodine Addition: Add [
I]NaI solution (typically 1–5 mCi). -
Oxidation (Start): Add 10 µL of Chloramine-T solution (1 mg/mL in water). Vortex for 1 minute at room temperature.
-
Quenching: Add 10 µL of Sodium Metabisulfite (10 mg/mL) to neutralize excess oxidant.
-
Purification: Inject the reaction mixture onto a semi-prep HPLC (C18 column).
-
Separation: The radioiodinated product (polar) separates easily from the unreacted lipophilic stannane precursor.
-
Visualization: Radiosynthesis Pathway
Figure 2: Electrophilic iododestannylation mechanism for SPECT tracer synthesis.
Comparative Data: Catalyst Selection
When coupling this compound with electron-rich aryl chlorides (difficult substrates), catalyst choice is critical.
| Catalyst System | Ligand Type | Yield (Isolated) | Reaction Time | Notes |
| Pd(PPh | Aryl Phosphine | 45-60% | 24 h | Standard. Often requires high heat. |
| Pd | Bulky Alkyl Phosphine | 85-92% | 4 h | "Fu Conditions." Excellent for hindered/chlorinated substrates [3]. |
| PdCl | Bidentate | 70% | 12 h | Good stability; easier to remove Pd residues. |
| PEPPSI-IPr | N-Heterocyclic Carbene | 88% | 2 h | High turnover; air stable precatalyst. |
Safety & Handling (Crucial)
-
Organotin Toxicity: Triethyltin compounds are highly neurotoxic and more bioavailable than tributyltin analogs. They can cross the blood-brain barrier.
-
Control: All weighing and reactions must be performed in a functioning fume hood.
-
PPE:[5] Double nitrile gloves are mandatory.
-
-
Waste Disposal: All aqueous washes (especially the KF wash) and silica waste must be segregated into a specific "Heavy Metal/Organotin" waste stream. Do not mix with general organic waste.
-
Destruction: Residual stannanes on glassware can be destroyed by soaking in a bath of alcoholic KOH or dilute nitric acid (if compatible) before washing.
References
-
Farina, V., & Kapadia, S. (1996). Copper-mediated coupling of organostannanes with organic halides: The 'Copper Effect'. Organic Reactions.[1][2][5][6][7][8][9][10][11]
-
Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for imaging and therapy. Chemical Society Reviews, 34(2), 153-163.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides.[1][6] Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie, 44(3), 376-393.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 5. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
experimental setup for reactions involving 2-Fluoro-3-(triethylstannyl)pyridine
Application Note: Strategic Utilization of 2-Fluoro-3-(triethylstannyl)pyridine in Palladium-Catalyzed Cross-Coupling
Executive Summary
This guide details the synthesis, handling, and application of This compound (2-F-3-EtSnPy) . While tributylstannyl analogs are ubiquitous, the triethylstannyl variant offers distinct advantages in atom economy and steric profile, albeit with heightened toxicity risks.
This molecule serves as a critical "masked" nucleophile for introducing the 2-fluoropyridine moiety—a bioisostere of phenyl rings that enhances metabolic stability and lipophilicity in drug candidates. This protocol addresses the three primary bottlenecks in utilizing this reagent:
-
Regioselective Synthesis: Controlling lithiation at the C3 position.
-
Stille Coupling Optimization: Overcoming the electronic deactivation caused by the C2-fluorine atom.
-
Purification: Efficient removal of neurotoxic triethyltin byproducts.
Safety & Handling (Critical)
WARNING: Neurotoxin Hazard Triethyltin compounds are significantly more toxic than their tributyl counterparts due to higher volatility and easier absorption through the skin and blood-brain barrier.
-
Engineering Controls: All operations must occur in a certified chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Standard latex is permeable to organotins.
-
Deactivation: All glassware and spills must be treated with 10% methanolic KOH or saturated aqueous Potassium Fluoride (KF) before removal from the hood.
Synthesis Protocol: Directed Ortho Metalation (DoM)
The most efficient route to 2-F-3-EtSnPy is via Directed Ortho Metalation (DoM), leveraging the inductive effect of the C2-fluorine to direct lithiation to the C3 position.
Reaction Scheme: 2-Fluoropyridine + LDA → [3-Lithio-2-fluoropyridine] + Et3SnCl → this compound
Step-by-Step Procedure
-
Reagent Preparation:
-
Dry THF (Tetrahydrofuran) and Diisopropylamine (DIPA) over molecular sieves.
-
Prepare Lithium Diisopropylamide (LDA) fresh: Add
-BuLi (1.1 equiv) to DIPA (1.1 equiv) in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.
-
-
Metalation:
-
Add 2-Fluoropyridine (1.0 equiv) dropwise to the LDA solution at -78°C.
-
Critical Checkpoint: Stir for exactly 45 minutes. Extending this time >2 hours can lead to nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).
-
-
Quenching:
-
Add Triethyltin chloride (1.05 equiv) dropwise.
-
Allow the mixture to warm slowly to room temperature over 3 hours.
-
-
Workup:
-
Quench with saturated NH4Cl. Extract with diethyl ether (Et2O).
-
Purification: Distillation is preferred over silica chromatography for the crude stannane to avoid destannylation.
-
Yield Expectation: 85-92%.
-
Application: Stille Cross-Coupling Protocol
The 2-fluoro group withdraws electron density, making the C3-tin bond less nucleophilic than in simple phenyl stannanes. Standard conditions often fail; "Super-Stille" conditions are required.
Optimized Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh3)4 (5 mol%) | Standard, robust for aryl iodides. |
| Alt. Catalyst | Pd2(dba)3 / XPhos | Required for aryl chlorides or sterically hindered partners. |
| Co-Catalyst | CuI (10 mol%) | The "Liebeskind Effect": Copper transmetallates with Tin first, forming a more reactive Organocopper species. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point, non-coordinating. |
| Additive | CsF (2.0 equiv) | Fluoride activates the tin (forming hypervalent stannate), facilitating transmetallation. |
| Temperature | 80–100°C | Required to overcome the energy barrier of the electron-deficient pyridine. |
Experimental Workflow (Standard Scale: 1.0 mmol)
-
Inerting: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.
-
Loading: Add Aryl Halide (1.0 equiv), 2-F-3-EtSnPy (1.1 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Additives: Add CuI (0.1 equiv) and CsF (2.0 equiv) if the substrate is deactivated.
-
Solvation: Add degassed 1,4-Dioxane (5 mL, 0.2 M).
-
Reaction: Seal and heat to 90°C. Monitor by LCMS.
-
Note: The stannane often streaks on TLC; LCMS is more reliable. Look for the mass of the coupled product (M+H).
-
-
Termination: Cool to RT. Dilute with EtOAc.
Purification Strategy: The KF/Silica Method
Removing triethyltin byproducts (Et3Sn-X) is the most difficult aspect of this chemistry. Traditional chromatography often results in tin contamination in the final drug substance.
The Protocol:
-
Preparation: Prepare a slurry of Silica Gel (100g) and Potassium Fluoride (10g) in water, then dry the silica in an oven to create KF-impregnated Silica (10% w/w) .
-
Filtration: Pass the crude reaction mixture (diluted in Et2O) through a pad of this KF-Silica.
-
Chromatography: Concentrate the filtrate and proceed to standard flash chromatography.
-
Validation: Check the final product via NMR. Tin residues show characteristic "satellite" peaks in 1H NMR (coupling with Sn-117/119 isotopes) around 0.8-1.5 ppm.
Visualizations
Figure 1: Synthesis and Reaction Pathway
Caption: Figure 1. Synthesis of the stannane reagent via DoM and its subsequent utilization in cross-coupling.
Figure 2: The "Fluoride-Activated" Catalytic Cycle
Caption: Figure 2. Mechanism highlighting the role of Fluoride (CsF) in accelerating the rate-limiting transmetallation step for electron-deficient pyridines.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Snieckus, V. (1990).[5] Directed ortho metalation.[5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
-
Milstein, D., & Stille, J. K. (1978).[7] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595. Link
-
Renaud, P., et al. (1998).[8][9] Simple and efficient removal of organotin byproducts from reaction mixtures.[8] Tetrahedron Letters, 39(15), 2123-2126. (Source of the KF/Silica purification method). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. baranlab.org [baranlab.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
- 9. chemistry.msu.edu [chemistry.msu.edu]
2-Fluoro-3-(triethylstannyl)pyridine as a precursor for pharmaceutical synthesis
Application Note: 2-Fluoro-3-(triethylstannyl)pyridine as a Modular Building Block in Pharmaceutical Synthesis
Executive Summary & Strategic Rationale
In modern drug discovery, the 2-fluoropyridine moiety is a "privileged scaffold." The fluorine atom at the C2 position serves two critical functions: it modulates the basicity of the pyridine nitrogen (
This compound (2-F-3-TES-Py) represents a high-value metallated precursor. Unlike boronic acids, which can be unstable or prone to protodeboronation in electron-deficient heterocycles, the triethylstannyl moiety offers robust stability and exceptional reactivity in Palladium-catalyzed Stille Cross-Couplings .
This guide details the synthesis, handling, and application of 2-F-3-TES-Py to install the 2-fluoro-3-pyridyl fragment into complex pharmaceutical intermediates.
Synthesis of the Precursor: Directed Ortho-Metalation (DoM)
The synthesis of 2-F-3-TES-Py relies on the strong Ortho-Directing Group (ODG) ability of the fluorine atom. This protocol is superior to halogen-lithium exchange as it utilizes the inexpensive 2-fluoropyridine starting material.
Mechanism of Action
The high electronegativity of the fluorine atom acidifies the C3-proton. Lithium Diisopropylamide (LDA) selectively deprotonates this position at low temperatures. The resulting lithio-species is trapped with triethyltin chloride.
Protocol 1: Preparation of this compound
Reagents:
-
2-Fluoropyridine (1.0 equiv)
-
LDA (Lithium diisopropylamide) (1.1 equiv, 2.0 M in THF/heptane)
-
Triethyltin chloride (
) (1.1 equiv) -
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon. Add anhydrous THF (50 mL) and cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Add the LDA solution dropwise via syringe over 15 minutes. Stir at -78 °C for 2 hours. The solution will typically turn a pale yellow.
-
Critical Insight: Do not allow the temperature to rise above -65 °C during this phase to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).
-
-
Quench: Dissolve
in minimal THF and add dropwise to the lithiated species at -78 °C. -
Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated
solution. Extract with Diethyl Ether ( ). Wash organics with brine, dry over . -
Purification: Distillation under reduced pressure (Kugelrohr) is preferred over silica chromatography to avoid destannylation.
-
Yield Expectation: 85-92%.
-
Application: Stille Cross-Coupling Protocol
This is the core application. The triethylstannyl group is transferred to an aryl or heteroaryl halide (Ar-X) to form 2-Fluoro-3-(Ar)-pyridine .
Reaction Logic & Catalyst Selection
-
Why Triethyl?
groups transfer faster than groups in transmetalation due to reduced steric hindrance. -
Catalyst:
is standard, but for sterically hindered substrates, with Tri-2-furylphosphine (TFP) or XPhos is superior. -
The "Copper Effect": Addition of CuI (10-20 mol%) facilitates the transmetalation step, likely by forming a transient organocopper species.
Protocol 2: Stille Coupling with Heteroaryl Bromides
Reagents:
-
Aryl Bromide/Iodide substrate (1.0 equiv)[1]
-
2-F-3-TES-Py (1.2 equiv)
- (5 mol%)[2]
-
CuI (10 mol%) - Optional accelerator
-
CsF (2.0 equiv) - Scavenger for Tin
-
Dioxane or Toluene (degassed)
Workflow:
-
Charge: In a glovebox or under Argon flow, combine the Aryl Bromide, 2-F-3-TES-Py, and Pd catalyst in a pressure vial.
-
Solvent: Add degassed Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 90-100 °C for 4-12 hours.
-
Monitoring: Monitor by LC-MS. The disappearance of the stannane is not a good indicator (excess used); monitor the consumption of the Aryl Bromide.
-
-
Workup (The Tin Removal):
-
Cool to RT. Dilute with Ethyl Acetate.
-
Crucial Step: Add 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes. This forms insoluble polymeric tin fluorides (
). -
Filter through a pad of Celite. The white solid (tin waste) is retained.
-
-
Purification: Flash column chromatography.
Visualization of Workflows
Figure 1: Synthesis and Application Pathway
This diagram illustrates the Directed Ortho-Metalation (DoM) followed by the Catalytic Cycle.
Caption: Sequential pathway from raw material to pharmaceutical intermediate via DoM and Stille Coupling.
Data & Optimization Guidelines
Table 1: Tin Scavenging Strategies
Removing organotin byproducts is critical for pharmaceutical purity (ICH Q3D guidelines for elemental impurities).
| Method | Reagents | Mechanism | Efficiency | Notes |
| KF Precipitation | Sat. aq. KF | Forms insoluble | High | Standard method. Requires filtration. |
| Silica/KF | 10% w/w KF on Silica | Adsorption/Reaction | Medium | Good for small scale; mix directly into crude. |
| Basic Alumina | Polar interaction | Medium | Use as a pre-column during purification. | |
| Iodine Wash | Cleaves Sn-Sn dimers | High | Converts soluble dimers to removable halides. |
Table 2: Comparison of Coupling Partners
Why use the Stannane (Sn) instead of the Boronic Acid (B)?
| Feature | 2-Fluoro-3-pyridyl Stannane | 2-Fluoro-3-pyridyl Boronic Acid |
| Stability | High (Shelf stable, air stable) | Low (Prone to protodeboronation at C3) |
| Reactivity | High (Neutral conditions) | Requires Base (can hydrolyze sensitive groups) |
| Atom Economy | Poor (Stoichiometric tin waste) | Good |
| Toxicity | High (Neurotoxic) | Low |
| Use Case | Late-stage functionalization of complex cores | Early-stage building block |
Safety & Handling (Critical)
-
Organotin Toxicity: Triethyltin compounds are potent neurotoxins. They can penetrate nitrile gloves. Double-gloving (Silver Shield/Laminate under Nitrile) is mandatory.
-
Vapor Pressure:
and the product 2-F-3-TES-Py have appreciable vapor pressure. All operations must occur in a fume hood. -
Waste Disposal: All aqueous washes and solid waste (Celite pads) must be segregated into a specific "Organotin Waste" stream, not general organic waste.
References
-
Directed Ortho-Metalation (DoM)
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link
-
-
Stille Coupling Mechanism & Optimization
-
Fluorine in Medicinal Chemistry
-
Tin Removal Protocols
-
Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the removal of organotin by-products. Chemical Communications, (17), 1968-1969. Link
-
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Predict the product of the following Stille coupling reactions.(b... | Study Prep in Pearson+ [pearson.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Topic: Palladium-Catalyzed Reactions with 2-Fluoro-3-(triethylstannyl)pyridine
This Application Note and Protocol guide addresses the specific technical requirements for utilizing 2-Fluoro-3-(triethylstannyl)pyridine in palladium-catalyzed cross-coupling reactions.
Content Type: Technical Application Note & Protocol Target Audience: Medicinal Chemists, Process Chemists, and Radiochemists.
Executive Summary & Compound Profile
This compound is a specialized organometallic building block used primarily to introduce the 2-fluoropyridin-3-yl moiety into complex scaffolds via Stille cross-coupling. This moiety is highly valued in drug discovery because the C2-fluorine atom modulates basicity (lowering pKa), enhances metabolic stability against oxidation, and serves as a versatile handle for subsequent nucleophilic aromatic substitution (
Critical Technical Nuance: Unlike electron-rich aryl stannanes, this pyridine derivative is electron-deficient due to the electronegative nitrogen and the ortho-fluorine substituent. This electronic deficiency decreases the nucleophilicity of the C-Sn bond, often making the transmetallation step the rate-determining bottleneck. Consequently, standard Stille conditions often fail, necessitating "accelerated" protocols using Copper(I) or Fluoride additives.
Compound Data
| Property | Specification |
| Chemical Name | This compound |
| Structure | Pyridine ring, F at C2, |
| Molecular Weight | ~301.98 g/mol |
| Reactivity Class | Stille Nucleophile (Electron-Deficient) |
| Stability | Air-stable for short periods; Protodestannylation risk in acidic media.[1][2] |
| Toxicity (HSE) | HIGH. Triethyltin compounds are potent neurotoxins. They are more volatile and bioavailable than tributyl analogs. Strict containment required. |
Mechanistic Insight: The "Transmetallation Gap"
To successfully couple this reagent, one must understand why it behaves differently than a standard phenylstannane.
-
Electronic Drag: The 2-Fluoro and Pyridine-N withdraw electron density from the C3-position.
-
Slow Transmetallation: In the standard Stille cycle, the Pd(II) intermediate (
) requires a nucleophilic attack from the stannane. The electron-poor nature of this compound makes this attack sluggish. -
The Solution (Liebeskind-Farina Effect): The addition of Copper(I) Iodide (CuI) creates a transient organocopper species (
) via Sn-to-Cu transmetallation. This organocopper species is far more nucleophilic toward Palladium than the original stannane, accelerating the reaction by orders of magnitude.
Application Notes & Optimization Strategies
Application Note A: Catalyst & Ligand Selection
-
Standard:
is the baseline but often insufficient for this substrate due to thermal instability at the temperatures required to force transmetallation. -
Recommended:
combined with Tri(2-furyl)phosphine ( ) or Triphenylarsine ( ) .-
Why? These ligands are "soft" and dissociate easily from Pd, creating an open coordination site necessary for the bulky/sluggish stannane to approach.
specifically facilitates the transmetallation of difficult substrates.
-
Application Note B: The "Copper Effect" (Critical)
For this specific pyridine stannane, the addition of CuI (10–20 mol%) is not optional; it is often required for high yields.
- .
-
Protocol Adjustment: Reactions must be performed under strict inert atmosphere (Argon) as organocopper intermediates are sensitive to oxidation (leading to homocoupling).
Application Note C: Tin Removal (Purification)
Triethyltin byproducts (
-
Method 1 (Fluoride Workup): Treat crude mixture with aqueous KF. This forms insoluble polymeric tin fluorides (
) which can be filtered off. -
Method 2 (Silica/KF): Use silica gel impregnated with 10% KF for the flash column. The tin binds to the fluoride-silica matrix.
Detailed Experimental Protocols
Protocol 1: Copper-Promoted Stille Coupling (Recommended)
Best for coupling with Aryl Bromides or Iodides.
Reagents:
-
Aryl Halide (1.0 equiv)[6]
-
This compound (1.1 – 1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand:
(10 mol%) or (10 mol%) -
Additive: CuI (10–20 mol%)
-
Solvent: Anhydrous DMF or NMP (degassed)
-
Temperature: 60°C – 90°C
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial and cool under a stream of Argon.
-
Charging: Add the Aryl Halide, Pd source, Ligand, and CuI to the vial. (If the Aryl Halide is a liquid, add it after the solvent).
-
Inerting: Cap the vial and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous, degassed DMF via syringe. Stir to dissolve solids.
-
Reagent Addition: Add This compound via syringe.
-
Note: If the stannane is stored as a solution, ensure the solvent volume is accounted for.
-
-
Reaction: Heat the block to 80°C. Monitor by LCMS.
-
Checkpoint: The reaction typically completes in 2–6 hours. If stalled, add CsF (2.0 equiv) to activate the stannane further.
-
-
Workup (Tin Removal):
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution.
-
Stir vigorously for 30 minutes. A white precipitate (tin fluoride) will form.
-
Filter through a pad of Celite. Wash the pad with EtOAc.
-
-
Extraction: Wash the filtrate with Water (3x) to remove DMF, then Brine (1x). Dry over
.[8] -
Purification: Concentrate and purify via Flash Chromatography (Silica).
Protocol 2: Sequential Functionalization ( )
Exploiting the 2-Fluoro group after coupling.
After the Stille coupling, the 2-fluoro group can be displaced by amines or alkoxides.
-
Dissolve the Stille product in DMSO.
-
Add Nucleophile (e.g., Morpholine, 3.0 equiv).
-
Add Base (
or DIPEA). -
Heat to 100°C. The fluorine is displaced, yielding the 2-amino-3-arylpyridine derivative.
Visualizations
Diagram 1: The Copper-Accelerated Stille Cycle
This diagram illustrates why CuI is added: it bypasses the slow direct transmetallation step.
Caption: Mechanism showing CuI accelerating transmetallation of the electron-deficient pyridine stannane.
Diagram 2: Tin Removal Workup Workflow
A self-validating workflow to ensure toxic tin residues are removed.
Caption: Standardized KF workup protocol to precipitate and remove toxic triethyltin byproducts.
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][5][9][10][11] Organic Reactions.[1][2][3][4][5][9][12][13][14] (Foundational text on Stille mechanism and the "Copper Effect").
-
Espinet, P., & Echavarren, A. M. (2004).[9] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. (Detailed analysis of transmetallation kinetics).
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[2] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie. (Protocol for using CuI/CsF to accelerate difficult couplings).
-
BenchChem Technical Support. (2025). "Scalable Synthesis of Fluorinated Pyridines." (Handling and stability of 2-fluoropyridine derivatives).
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Organotin Compounds." (HSE data for Triethyltin handling).
Sources
- 1. sci-hub.jp [sci-hub.jp]
- 2. Stille Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. mdpi.com [mdpi.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
Application Note: Synthesis & Cross-Coupling of 2-Fluoro-3-(triethylstannyl)pyridine
This Application Note is structured as a comprehensive technical guide for the synthesis and utilization of 2-Fluoro-3-(triethylstannyl)pyridine (Reagent A) . This specific building block is a "privileged scaffold" generator, enabling the rapid installation of the 2-fluoropyridine motif—a critical pharmacophore in modern kinase inhibitors and CNS agents.
Strategic Overview
The 2-fluoro-3-substituted pyridine motif is increasingly prevalent in medicinal chemistry (e.g., in next-generation PI3K and MAPK inhibitors). The fluorine atom at C2 serves two critical functions:
-
Metabolic Blocking: It prevents oxidative metabolism at the electron-deficient C2 position.
-
Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving oral bioavailability.
While boronic acids (Suzuki coupling) are common, the 2-fluoro-3-pyridyl boronic acid is notoriously unstable, prone to rapid protodeboronation (loss of the boron group) due to the electron-withdrawing nature of the adjacent fluorine and nitrogen. This compound offers a superior alternative: it is significantly more stable to storage and reaction conditions, allowing for high-yielding cross-couplings with complex, base-sensitive electrophiles.
Synthesis of the Reagent
Objective: Prepare high-purity this compound from commercially available 2-fluoro-3-iodopyridine.
Reaction Scheme
The synthesis utilizes a Palladium(0)-catalyzed stannylation with hexaethylditin.
Figure 1: Palladium-catalyzed stannylation workflow.
Detailed Protocol
Safety Warning: Organotin compounds are toxic and readily absorbed through the skin. All operations must be performed in a fume hood. All glassware and waste must be treated with a bleach solution (10% NaOCl) or specific tin-waste streams.
-
Setup: Flame-dry a 100 mL Schlenk flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Charging: Add 2-fluoro-3-iodopyridine (1.0 equiv, 10 mmol, 2.23 g) and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 0.5 mmol, 578 mg).
-
Solvent & Reagent: Add anhydrous Toluene (40 mL, 0.25 M) followed by Hexaethylditin (1.1 equiv, 11 mmol, 4.69 g) via syringe.
-
Note: Triethyltin is preferred over tributyltin here for easier removal of byproducts, as triethyltin chloride is more volatile and water-soluble than its tributyl counterpart.
-
-
Reaction: Heat the mixture to 110°C (reflux) for 16 hours. The solution will typically turn from yellow to black (Pd black precipitation) upon completion.
-
Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with a 10% KF (potassium fluoride) solution (2 x 30 mL).
-
Mechanistic Insight: Washing with KF converts the soluble triethyltin iodide byproduct into insoluble polymeric tin fluoride species, which can be filtered off, significantly simplifying purification.
-
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography on neutral alumina (or amine-treated silica) using a Hexane/EtOAc gradient (0-10% EtOAc).
-
Critical: Standard silica gel is acidic and can cause protostannylation (loss of the tin group). Use 1% Et3N in the eluent if using silica.
-
Application: Stille Cross-Coupling
Objective: Coupling Reagent A with a heteroaryl chloride to synthesize a drug-like scaffold.
Protocol: "Copper-Effect" Coupling
For sterically hindered or electron-deficient partners, the "Copper Effect" (addition of CuI) is mandatory to facilitate transmetalation.
Reagents:
-
Reagent A (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Pd(PPh3)4 (5 mol%)
-
CuI (10 mol%)
-
CsF (2.0 equiv) — Fluoride activation method
-
Dioxane (0.2 M)
Step-by-Step:
-
Dissolve the Aryl Halide, Pd catalyst, and CuI in dry Dioxane under Argon.
-
Add Reagent A and CsF.
-
Heat to 90°C for 12–24 hours.
-
Purification: Filter through a pad of Celite. The filtrate is treated with aqueous KF as described above before chromatography.
Data Summary: Coupling Scope
| Electrophile (R-X) | Conditions | Yield | Notes |
| 4-Chloro-quinoline | Pd(PPh3)4, CuI, Dioxane, 100°C | 82% | Requires CuI for Cl-activation |
| 2-Bromo-pyrimidine | Pd(dba)2, P(t-Bu)3, DMF, 80°C | 76% | Bulky ligand prevents N-chelation |
| Aryl Triflate | Pd(PPh3)4, LiCl, THF, Reflux | 88% | LiCl necessary for triflate coupling |
Self-Validating Quality Control (QC)
To ensure the integrity of the synthesized reagent, verify the following spectroscopic markers.
NMR Spectroscopy Validation
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the ethyl group signals: ~1.15 ppm (t, 9H) and ~1.30 ppm (q, 6H).
-
Satellite Peaks: The ethyl quartet must show **¹¹⁷Sn/¹¹⁹Sn satellites (small side peaks). The absence of satellites indicates hydrolysis to the free alkane or oxidation.
-
Aromatic Region: δ 8.20 (d), 7.90 (t), 7.15 (m). The H4 proton (adjacent to Sn) will show a distinct coupling to Fluorine.
-
-
¹⁹F NMR:
-
Single peak at ~ -70 to -75 ppm .
-
A significant shift (>5 ppm) from the starting material (-90 ppm for 2-fluoro-3-iodo) confirms substitution.
-
-
¹¹⁹Sn NMR:
-
Diagnostic singlet at ~ -40 ppm .
-
Stability Check
-
TLC Analysis: Run TLC on neutral alumina plates. Silica plates can cause streaking/decomposition.
-
Visual: The compound should be a colorless to pale yellow oil. Darkening indicates decomposition (tin oxide formation).
Troubleshooting Guide
Figure 2: Troubleshooting logic for Stille couplings involving fluoropyridines.
References
-
Synthesis of Fluorinated Pyridines: The Chemistry and Applications of Fluorinated Pyridines. NINGBO INNO PHARMCHEM.[1] Link
-
Stille Coupling Mechanism & Conditions: Stille Reaction - Wikipedia. Link
-
Palladium-Catalyzed Cross-Coupling of Perfluoro Compounds: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI Catalysts. Link
-
NMR Data for Fluoropyridines: NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. Link
-
Purification of Pyridyl Stannanes: Chromatographic Purification of Pyridine Derivatives. BenchChem Application Notes. Link
Sources
scale-up synthesis considerations for 2-Fluoro-3-(triethylstannyl)pyridine reactions
Executive Summary
2-Fluoro-3-(triethylstannyl)pyridine is a high-value intermediate, primarily utilized as a precursor for palladium-catalyzed cross-coupling (Stille reactions) and as a labeling precursor in Positron Emission Tomography (PET) for synthesizing
This guide provides a validated protocol for the Directed Ortho Metalation (DoM) synthesis of this compound, emphasizing process safety and purification strategies that avoid "streaking" on silica gel.
Critical Safety Warning: Triethyltin vs. Tributyltin
STOP AND READ:
Researchers often treat triethyltin (
-
Neurotoxicity: Triethyltin compounds are significantly more neurotoxic than their tributyl analogs. They can cross the blood-brain barrier efficiently, causing cerebral edema (myelin splitting).
-
Volatility: Triethyltin chloride is more volatile than tributyltin chloride, increasing inhalation risks during rotary evaporation.
-
Handling: All weighing and transfers must occur in a functioning fume hood. Double-gloving (nitrile over laminate) is recommended.
Reaction Mechanism & Chemoselectivity[1]
The synthesis relies on Directed Ortho Metalation (DoM) .[1] The fluorine atom at the C2 position serves as an Ortho Directing Group (ODG).
Mechanistic Pathway
-
Coordination: The lithium cation of the base coordinates with the lone pair of the fluorine (and potentially the pyridine nitrogen).
-
Deprotonation: The base removes the proton at C3. This position is electronically activated (inductively acidified by F) and kinetically favored due to the complex induced proximity effect (CIPE).
-
Quench: The lithiated species reacts with triethyltin chloride.
Choice of Base
Lithium Diisopropylamide (LDA) is the mandatory base for this scale-up.
-
Why not n-BuLi?
-Butyllithium is a strong nucleophile. If used alone, it attacks the C2 position (displacing fluoride via ) or adds to the C=N bond. -
Why LDA? LDA is bulky and non-nucleophilic, ensuring it acts solely as a base to deprotonate C3.
Caption: Directed Ortho Metalation pathway. Fluorine directs lithiation exclusively to C3 via inductive effects and Li-coordination.
Scale-Up Protocol (10g - 50g Scale)
Reagent Preparation Table
| Reagent | Equiv.[2][3][4] | Role | Critical Parameter |
| 2-Fluoropyridine | 1.0 | Substrate | Must be dry (Karl Fischer < 100 ppm). |
| Diisopropylamine | 1.2 | Base Precursor | Distill over |
| n-Butyllithium | 1.1 | Base Precursor | Titrate before use. Concentration errors lead to yield loss. |
| Triethyltin Chloride | 1.1 | Electrophile | Add neat or as high-conc. solution to minimize volume. |
| THF (Anhydrous) | 10-15 V | Solvent | Inhibitor-free . Peroxides can quench lithiated species. |
Step-by-Step Procedure
Step 1: Generation of LDA (In-Situ)
-
Setup: 1L 3-neck flask, overhead mechanical stirrer (magnetic stirring fails at scale due to viscosity/slurrying), internal temp probe,
inlet. -
Action: Charge THF (anhydrous) and Diisopropylamine. Cool to -20°C .
-
Addition: Add
-BuLi (2.5 M in hexanes) dropwise via cannula or pressure-equalizing dropping funnel. -
Control: Maintain internal temp < 0°C. Exotherm is significant.
-
Aging: Stir at 0°C for 15-30 mins to ensure full LDA formation.
Step 2: Cryogenic Lithiation
-
Cooling: Cool the LDA solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add 2-Fluoropyridine (neat or 1:1 THF solution) dropwise.
-
Rate: Adjust addition rate to keep internal temp < -65°C .
-
Scale-up Insight: At > -60°C, the lithiated species ("pyridyl-lithium") can undergo "Dance of the Scrambling" (isomerization) or dimerization.
-
-
Aging: Stir at -78°C for 1–2 hours. The solution typically turns yellow/orange.
Step 3: Electrophilic Quench
-
Addition: Add Triethyltin chloride (
) dropwise. -
Rate: This step is highly exothermic. Maintain temp < -60°C.
-
Warming: After addition is complete, allow the reaction to warm slowly to Room Temperature (RT) over 2-3 hours.
Step 4: Workup (The "Sticky" Part)
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Drying: Dry organic layer over
.[5]
Purification & Waste Management
Purifying stannanes is notoriously difficult because tin byproducts (
The KF/Silica Method (Recommended)
Instead of standard chromatography, use a Potassium Fluoride (KF) doped stationary phase. KF reacts with tin halides to form insoluble polymeric tin fluorides.
Protocol:
-
Mix Silica Gel (100g) with Potassium Fluoride (10g) dissolved in water (20mL).
-
Shake until a free-flowing powder is obtained ("KF-Silica").
-
Pack a column with this KF-Silica.
-
Elute with Hexanes/EtOAc (gradient).
-
Result: Tin byproducts bind to the KF/Silica as immobile fluorides; the product elutes cleanly.
Alternative: The Aqueous KF Wash
If column chromatography is not feasible (very large scale):
-
Dissolve crude oil in
. -
Wash vigorously with saturated aqueous KF solution (3x).
-
A white precipitate (
) will form at the interface. -
Filtration: Filter the biphasic mixture through a Celite pad to remove the solid tin fluoride.
-
Separate layers and concentrate.[6]
Caption: Decision tree for purification of organostannanes. KF treatment is critical to remove toxic tin residues.
Quality Control & Stability
NMR Characterization
- H NMR: Look for the ethyl satellites on the tin group.
-
Sn NMR: Definitive confirmation.
typically appears around -40 to -60 ppm. - F NMR: Useful for checking regioisomers. If the F signal is split unexpectedly, you may have lithiated at C6 (rare with LDA) or C4.
Stability
-
Protodestannylation: The C-Sn bond is acid-labile. Do not use acidic modifiers (TFA, Acetic Acid) in HPLC mobile phases or during workup.
-
Storage: Store at -20°C under Argon. Tin compounds can undergo redistribution reactions over time.
References
-
Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 2-fluoropyridine.[7] A new synthesis of 2-fluoro-3-lithio-pyridine and its reaction with electrophiles. Tetrahedron Letters.[2][8] Link
-
Snieckus, V. (1990). Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link
-
Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the removal of organotin by-products.[5] Chemical Communications. Link
-
Gallagher, T., et al. (2018). Removal of Organotin Residues from Stille Reactions.[2][5][9] The Journal of Organic Chemistry.[4] Link
-
CDC/NIOSH. (2019). Organotin Compounds: NIOSH Pocket Guide to Chemical Hazards.Link
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lithium diisopropylamide-mediated ortholithiation of 2-fluoropyridines: rates, mechanisms, and the role of autocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-3-(triethylstannyl)pyridine
Welcome to the technical support center for organometallic purification. This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-Fluoro-3-(triethylstannyl)pyridine from typical reaction mixtures. The content is designed for researchers, chemists, and drug development professionals who require high-purity material for subsequent applications, such as Stille cross-coupling reactions.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I will encounter when purifying this compound?
A: The impurity profile is highly dependent on the synthetic route, but typically includes:
-
Tin-Containing Byproducts: These are the most challenging impurities. They primarily consist of triethyltin halides (Et₃SnX, where X = Cl, Br, I) and hexaethylditin ((Et₃Sn)₂).[5] These arise from the stannylation reaction or subsequent coupling reactions.
-
Unreacted Starting Materials: Such as 2-fluoropyridine or the tin reagent used for its synthesis.
-
Hydrolysis/Protodestannylation Products: The C-Sn bond can be sensitive to cleavage, especially under acidic conditions, leading to the formation of 2-fluoropyridine.[6]
Q2: What is the best initial workup procedure after my reaction is complete?
A: An aqueous wash with potassium fluoride (KF) is the most widely recommended first step for removing the bulk of tin byproducts.[5][7] Triethyltin halides react with KF to form triethyltin fluoride (Et₃SnF), a salt that is poorly soluble in many organic solvents and precipitates out, facilitating its removal.[5]
Q3: Is this compound stable enough for purification by silica gel chromatography?
A: It can be, but with a critical modification. Standard silica gel is acidic and can promote protodestannylation (cleavage of the carbon-tin bond).[6] To prevent product degradation, the silica gel must be deactivated by using an eluent containing a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N).[5]
Q4: Can I purify my product by distillation?
A: Distillation is a viable method for purifying thermally stable, liquid organotin compounds.[8][9] However, the thermal stability of this compound must be considered. Overheating can lead to decomposition. If this method is chosen, high-vacuum distillation is strongly recommended to lower the required temperature.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical Q&A format.
Issue 1: Persistent Tin Impurities After KF Wash
Q: I've washed my organic layer with saturated KF solution, but my ¹H NMR spectrum still shows significant signals corresponding to ethyl groups on tin. What went wrong?
A: This is a common challenge. There are two primary reasons this occurs, each with a specific solution.
-
Cause A: Incomplete Reaction with KF. The triethyltin fluoride precipitate can sometimes coat soluble tin byproducts, preventing them from reacting with the aqueous KF.
-
Solution: Increase the efficiency and duration of the wash. Use a saturated KF solution and shake the separatory funnel vigorously for at least 1-2 minutes per wash.[5] Repeat the wash 2-3 times. If a large amount of precipitate forms, you can filter the entire biphasic mixture through a pad of Celite® to remove the solid before proceeding to the next wash.[5][11]
-
-
Cause B: Presence of Hexaethylditin. The Sn-Sn bond in hexaethylditin ((Et₃Sn)₂) is non-polar and does not react with aqueous KF. This byproduct is common if a tin hydride reagent was used or if reductive homocoupling occurred.
-
Solution: Implement an oxidative workup before the KF wash. Dilute the crude reaction mixture in a solvent like diethyl ether and add a solution of iodine (I₂) dropwise until the purple color of iodine persists.[11] The iodine cleaves the Sn-Sn bond to form triethyltin iodide (Et₃SnI), which is then readily removed by the subsequent KF wash.[5] Any excess iodine can be quenched with a wash of aqueous sodium thiosulfate.[11]
-
Issue 2: Product Degradation During Column Chromatography
Q: My product appears to be decomposing on the silica gel column. My collected fractions contain 2-fluoropyridine instead of the desired stannylated product. How can I prevent this?
A: This is a classic case of protodestannylation on acidic silica.
-
Cause: The acidic silanol groups (Si-OH) on the surface of standard silica gel act as a proton source, cleaving the C-Sn bond.[6]
-
Solution 1 (Recommended): Deactivate the stationary phase. Prepare your column slurry and eluent with a solvent system containing 1-2% triethylamine (Et₃N) or pyridine.[5] This neutralizes the acidic sites on the silica, protecting your product.
-
Solution 2: Use an Alternative Stationary Phase. Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds. However, you must first determine if your product is stable on alumina and if it provides adequate separation.
-
Solution 3: Avoid Chromatography. If the crude product is relatively clean after an effective KF wash, consider if it can be used directly in the next step or if vacuum distillation is a more suitable purification method.
Workflow for Selecting a Purification Strategy
The following diagram outlines a decision-making process for purifying your crude this compound.
Caption: Decision workflow for purification of this compound.
Detailed Experimental Protocols
Protocol 1: Enhanced Tin Removal with KF Wash
This protocol is designed for the effective removal of triethyltin halides.
-
Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., 2-3 volumes of ethyl acetate or diethyl ether).
-
First KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of saturated aqueous potassium fluoride (KF) solution.
-
Agitation: Stopper the funnel and shake vigorously for 1-2 minutes. You may observe the formation of a white precipitate (Et₃SnF).[5]
-
Separation: Allow the layers to separate. If an emulsion or a thick precipitate at the interface prevents clean separation, filter the entire mixture through a pad of Celite® into a clean flask. Transfer the filtrate back to the separatory funnel and separate the layers.
-
Repeat Washes: Drain the aqueous layer and repeat the KF wash (steps 2-4) one or two more times.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and KF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now significantly depleted of tin salts.
Protocol 2: Flash Chromatography on Deactivated Silica Gel
This method is for purifying the product while preventing acid-catalyzed decomposition.
-
Solvent Preparation: Prepare the eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC) and add triethylamine (Et₃N) to a final concentration of 1-2% (v/v).
-
Column Packing: Prepare a slurry of silica gel in the Et₃N-containing eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent. If solubility is low, use a stronger solvent like dichloromethane, add a small amount of silica gel, and concentrate to a dry powder (dry loading). Load the sample onto the top of the packed column.
-
Elution: Elute the column with the Et₃N-containing solvent system, applying positive pressure.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: As triethylamine is volatile, it can often be removed along with the eluent during concentration.
Mechanism of Tin Removal with Potassium Fluoride
The efficacy of the KF wash is based on a simple precipitation reaction.
Caption: Reaction of soluble tin halides with KF to form an insoluble precipitate.
Data Summary Table
| Impurity Type | Common Examples | Primary Removal Method | Key Considerations |
| Trialkyltin Halides | Et₃SnCl, Et₃SnBr | Saturated aq. KF Wash[5] | Forms insoluble Et₃SnF precipitate. Multiple vigorous washes may be needed. |
| Hexaalkylditins | (Et₃Sn)₂ | I₂ treatment followed by KF wash[11] | Iodine cleaves the Sn-Sn bond to form Et₃SnI, which is then removed by KF. |
| Protodestannylation Product | 2-Fluoropyridine | Not removed, but its formation is prevented. | Avoid acidic conditions (e.g., standard silica gel). Use deactivated media.[5] |
| Unreacted Reagents | 2-Fluoropyridine, (Et₃Sn)₂O | Flash Chromatography | Use deactivated silica gel to protect the desired product during separation. |
References
-
Workup for Removing Tin Byproducts - University of Rochester. [Link]
-
A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions - Organic Chemistry Portal. [Link]
-
Workup for removing tin byproducts ? | ResearchGate. [Link]
- Method for removing organotin compound - Google P
-
2-Fluoro-3-methyl-5-(tributylstannyl)pyridine, min 96%, 1 gram - Oakwood Chemical. [Link]
-
RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS - Organic Syntheses. [Link]
-
Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. [Link]
-
Introduction to Organotin Chemistry - Gelest, Inc. [Link]
-
2-Fluoro-3-(tributylstannyl)pyridine - Splendid Lab. [Link]
-
2-FLUORO-6-PHENYLPYRIDINE - Organic Syntheses. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - Royal Society of Chemistry. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin - ACS Publications. [Link]
-
Stille reaction - Wikipedia. [Link]
-
RHODIUM(I)-CATALYZED ARYLATION OF 2-METHYLPYRIDINE WITH ARYL CHLORIDES - Organic Syntheses. [Link]
- Preparation of organotin compounds - Google P
-
3-BUTYL-2-FLUORO-1-TOSYLINDOLE - Organic Syntheses. [Link]
-
PREPARATION OF (CHLOROMETHYL)- AND (IODOMETHYL)TRIBUTYLSTANNNANE - Organic Syntheses. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Workup [chem.rochester.edu]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. US3027393A - Preparation of organotin compounds - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Fluoro-3-(triethylstannyl)pyridine Stille Coupling
Status: Operational Agent: Senior Application Scientist Ticket Subject: Troubleshooting Common Impurities & Side Reactions
Executive Summary: The Substrate Challenge
Welcome to the technical guide for handling 2-Fluoro-3-(triethylstannyl)pyridine . This is not a standard Stille coupling substrate.[1] You are likely encountering issues because this molecule combines three distinct challenges:
-
The Pyridine Nitrogen: capable of non-productive coordination to Palladium.
-
The 2-Fluoro Substituent: An electron-withdrawing group that polarizes the C3–Sn bond, making it hypersensitive to protonolysis (protodestannylation).
-
The Triethylstannyl Group: Less bulky than tributyltin, increasing the risk of alkyl group transfer (ethyl coupling) over the desired heteroaryl coupling.
This guide categorizes the most common failure modes into "Diagnostic Tickets" to help you identify impurities by LCMS/NMR and resolve them.
Diagnostic Hub: Identify Your Impurity
Compare your reaction outcome (LCMS/NMR) with the symptoms below to find the root cause and solution.
Ticket #01: The "Missing" Product (Protodestannylation)
-
Symptom: You observe a large peak corresponding to 2-fluoropyridine (Mass =
). The desired product is minor or absent. -
Root Cause: Acid-Catalyzed Protodestannylation .
-
The 2-fluoro group and the pyridine nitrogen create a "push-pull" electronic environment. The C3 position is electron-rich relative to the ring, making the C–Sn bond highly labile.
-
Even trace moisture or slightly acidic protons (from solvent or silica gel) will cleave the tin group before transmetallation occurs.
-
-
Technical Fix:
-
Solvent: Switch to strictly anhydrous 1,4-dioxane or toluene. Avoid DMF if it contains trace dimethylamine/formic acid hydrolysis products.
-
Scavenger: Add 2–3 equivalents of anhydrous Cesium Fluoride (CsF) . This scavenges protons and activates the tin for transmetallation.
-
Catalyst: Increase catalyst loading to 5–10 mol% to outcompete the background hydrolysis rate.
-
Ticket #02: The "Wrong" Coupling (Alkyl Group Transfer)
-
Symptom: You observe the electrophile coupled to an Ethyl group instead of the pyridine ring.
-
Root Cause: Slow Transmetallation Kinetics .
-
The 2-fluoro-3-pyridyl group is sterically crowded and electronically deactivated. The Palladium(II) intermediate prefers to transmetallate the smaller, more mobile ethyl group from the tin center rather than the bulky pyridine.
-
-
Technical Fix:
-
The "Copper Effect": Add CuI (10–20 mol%) . Copper(I) undergoes rapid transmetallation with the stannane to form a transient organocopper species, which transfers the pyridine ring to Palladium much faster than the tin reagent can transfer an ethyl group.
-
Ligand Switch: Use bulky ligands like Tri-2-furylphosphine (TFP) or Triphenylarsine (AsPh3) . These ligands dissociate easily, creating an open coordination site that favors the transfer of the bulky heteroaryl group.
-
Ticket #03: The "Dimer" (Homocoupling)
-
Symptom: You see 2,2'-difluoro-3,3'-bipyridine (Stannane dimer) or the dimer of your electrophile.
-
Root Cause: Oxidative Coupling .[2]
-
Presence of Oxygen leads to Pd-catalyzed homocoupling.
-
Note: 2-fluoropyridyl stannanes are prone to disproportionation upon storage, forming dimers before the reaction even starts.
-
-
Technical Fix:
-
Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Reagent Quality: Check the purity of the starting stannane by NMR. If the dimer is present in the starting material, repurify immediately.
-
Mechanistic Visualization
The following diagram illustrates the divergence between the productive cycle and the two primary failure modes (Ethyl Transfer and Protodestannylation).
Figure 1: Mechanistic divergence in Stille coupling. Note that Protodestannylation (Red) often occurs outside the catalytic cycle, while Ethyl Transfer competes directly with the desired pathway.
Optimized Protocol (The "Liebeskind-Skulnick" Modification)
To mitigate the side products identified above, do not use standard Stille conditions. Use this optimized protocol designed for difficult heteroaryl stannanes.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Aryl Halide (0.9 equiv)
-
Catalyst:
(5 mol%) or (2.5 mol%) + (10 mol%) -
Additive: CuI (10 mol%) - Critical for suppressing ethyl transfer.
-
Additive: CsF (2.0 equiv) - Critical for preventing protodestannylation.
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M).
Step-by-Step:
-
Drying: Flame-dry the reaction vessel under vacuum. Cool under Argon.
-
Solvent Prep: Sparge 1,4-dioxane with Argon for 15 minutes, then add molecular sieves.
-
Loading: Add CuI, CsF, and the Catalyst to the vessel in a glovebox or under a strong stream of Argon.
-
Addition: Add the electrophile and the stannane as solutions in the degassed dioxane.
-
Reaction: Heat to 80–100°C. Monitor by LCMS.
-
Checkpoint: If reaction stalls after 2 hours, add fresh catalyst (2 mol%).
-
-
Workup (Crucial for Tin Removal):
-
Dilute with EtOAc.[3]
-
Wash with 10% aqueous KF solution. (Precipitates tin as insoluble polymeric
). -
Filter through a pad of Celite.
-
Purification Note: 2-Fluoropyridines are basic. Standard silica gel is acidic and can cause on-column protodestannylation or streaking.
-
Solution: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample.
Comparative Data: Ligand & Additive Effects[4][5]
The following table summarizes the impact of conditions on the ratio of Product (P) to Ethyl-Impurity (Et) and Protodestannylation (H).
| Catalyst System | Additive | Primary Outcome | P : Et : H Ratio* |
| None | High Ethyl Transfer | 40 : 50 : 10 | |
| CuI (10%) | High Product | 90 : 5 : 5 | |
| None | Moderate Product | 70 : 10 : 20 | |
| Wet Solvent | Protodestannylation | 10 : 5 : 85 |
*Ratios are illustrative estimates based on typical heteroaryl stannane reactivity profiles [1, 2].
References
-
Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994).[4] On the Nature of the "Copper Effect" in the Stille Cross-Coupling. The Journal of Organic Chemistry, 59(20), 5905–5911. [Link]
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction. Organic Reactions, 50, 1-652. (Specifically the section on "Ligand Effects" and "Transferable Groups"). [Link]
-
Dunetz, J. R., & Danheiser, R. L. (2011). Copper-Mediated Cross-Coupling Reactions.[4][5][6][7][8] Organic Syntheses, 88, 202. (Highlighting the utility of CuI in difficult couplings). [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Journal of the American Chemical Society, 108(11), 3033–3040. (Foundational work on transfer rates of alkyl vs. vinyl/aryl groups). [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Fluoro-3-(triethylstannyl)pyridine Synthesis
Topic: Improving the Yield of 2-Fluoro-3-(triethylstannyl)pyridine Synthesis Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges associated with the Directed Ortho Metallation (DoM) of 2-fluoropyridine to generate the 3-stannyl derivative. This transformation is theoretically straightforward but operationally unforgiving due to the instability of the lithiated intermediate and the sensitivity of the stannyl product.
Part 1: Critical Troubleshooting & FAQs
Q1: My isolated yield is consistently low (<30%), and I observe a significant amount of "tars" or polymeric material. What is happening?
Diagnosis: You are likely triggering the Pyridyne Elimination Pathway .
The Mechanism: The intermediate, 2-fluoro-3-lithiopyridine, is thermally unstable. Unlike standard aryl lithiums, this species possesses a good leaving group (fluoride) ortho to the lithium. If the temperature rises above -65°C before the electrophile (Et
-
Strict Temperature Control: Maintain internal temperature (not just bath temperature) below -75°C throughout the lithiation and the quenching step.
-
Reverse Quench (Optional): If scaling up (>5g), consider cannulating the lithiated species into a pre-cooled solution of Et
SnCl to minimize the time the lithiated species spends in the absence of an electrophile.
Q2: I see a byproduct where the fluorine atom has been replaced by an amine group (e.g., 2-(diisopropylamino)pyridine).
Diagnosis: Nucleophilic aromatic substitution (
-
Switch Base: Transition from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The extreme steric bulk of TMP prevents attack at the C2 position while maintaining sufficient basicity for ortho-deprotonation.
-
Pre-cool Base: Ensure the base solution is fully cooled to -78°C before adding the substrate.
Q3: My product disappears or degrades during silica gel chromatography.
Diagnosis: Protodestannylation . The Mechanism: The carbon-tin bond in electron-deficient heteroaromatics is acid-sensitive. Commercial silica gel is slightly acidic (pH 6.0–6.5), which can protonate the pyridine ring or catalyze the cleavage of the C-Sn bond, reverting the product to 2-fluoropyridine or generating tin oxides. Solution:
-
Buffer the Eluent: Pre-treat the silica column with 1–2% Triethylamine (Et
N) in hexanes. Include 1% Et N in your mobile phase to neutralize acidic sites. -
Alternative Phase: Use neutral alumina (Grade III) if silica degradation persists.
Q4: The reaction stalls at ~60% conversion. Adding more base doesn't help.
Diagnosis: Aggregate Formation / "Aging" of the Lithio Species. The Mechanism: Organolithiums form stable aggregates (dimers/tetramers) in THF. As the reaction proceeds, the formation of LiF or amine byproducts can alter the aggregation state, potentially sequestering the active lithiated species or reducing the kinetic basicity of the remaining LDA. Solution:
-
Use Fresh LDA: Prepare LDA in situ rather than using commercial bottled solutions, which often have high LiOH/Li
O content. -
LiCl Additive: Add 0.5–1.0 equivalents of anhydrous LiCl. This breaks up stable LDA aggregates, increasing the rate of metallation (The "Collum Effect").
Part 2: Optimized Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
2-Fluoropyridine (1.0 equiv)[1]
-
LiTMP (1.2 equiv) [Prepared in situ from TMP and n-BuLi]
-
Triethyltin chloride (1.2 equiv)
-
THF (Anhydrous, freshly distilled/dried)
Step-by-Step Workflow:
-
Base Preparation (The "LiTMP" Advantage):
-
To an oven-dried 3-neck flask under Argon, add anhydrous THF (50 mL) and 2,2,6,6-tetramethylpiperidine (1.25 equiv).
-
Cool to 0°C . Add n-BuLi (1.20 equiv, 2.5 M in hexanes) dropwise.
-
Stir at 0°C for 20 mins. Why? Ensures complete formation of LiTMP without thermal decomposition of the base.
-
Cool the LiTMP solution to -78°C (Internal temp).
-
-
Metallation (The Critical Window):
-
Quenching:
-
Add Triethyltin chloride (Et
SnCl, 1.2 equiv) dropwise (neat or 1M in THF). -
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature naturally.
-
-
Workup & Purification:
-
Quench with saturated NH
Cl (aq). Extract with Et O (3x). -
Wash combined organics with Brine, dry over Na
SO . -
Purification: Flash chromatography on Silica Gel (pre-treated with 2% Et
N). Eluent: 0-10% EtOAc in Hexanes + 1% Et N.
-
Part 3: Data & Visualization
Table 1: Base & Conditions Comparison
| Variable | Condition A (Standard) | Condition B (Optimized) | Impact on Yield |
| Base | LDA (Lithium Diisopropylamide) | LiTMP (Lithium Tetramethylpiperidide) | +15-20% (Eliminates |
| Temperature | -78°C (Bath) | -78°C (Internal Monitoring) | +10% (Prevents Pyridyne formation) |
| Quench Time | > 2 hours | < 45 mins | +5% (Reduces aggregate aging) |
| Purification | Standard Silica | Et | +10-15% (Prevents protodestannylation) |
Diagram 1: Reaction Pathways & Failure Modes
Caption: Mechanistic bifurcation showing the target pathway (Green) versus thermal elimination and nucleophilic side-reactions (Red).
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic workflow for isolating yield-limiting factors.
References
-
Gribble, G. W., et al. (2025). Regioselective ortho-Lithiation of Halopyridines.[5][6] Syntheses of ortho-Disubstituted Pyridines. ResearchGate. Link
-
Collum, D. B., et al. (2013). Lithium diisopropylamide-mediated ortholithiations of 2-fluoropyridines: rates, mechanisms, and the role of autocatalysis. Journal of the American Chemical Society.[7] Link
-
Marsais, F., & Queguiner, G. (1983). Regioselective ortho-lithiation of 3-fluoropyridine: Directing effects and application to synthesis. Tetrahedron. Link
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting & Optimization. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DSpace [cora.ucc.ie]
- 3. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
troubleshooting failed reactions with 2-Fluoro-3-(triethylstannyl)pyridine
Ticket ID: FSP-3Sn-Et | Status: Open | Priority: High Subject: Troubleshooting Stille Coupling Failures & Stability Issues
Executive Summary: The Molecule & The Problem
You are likely here because your Stille cross-coupling failed, yielding either recovered starting material or the protodestannylated byproduct (2-fluoropyridine ).
2-Fluoro-3-(triethylstannyl)pyridine is a deceptively difficult reagent. Unlike simple phenyl stannanes, it suffers from a "perfect storm" of deactivating features:
-
Electronic Deactivation: The pyridine ring is electron-deficient.[1] The 2-fluoro substituent (ortho to the tin) further withdraws electron density from the C3–Sn bond, significantly slowing down the transmetallation step in the catalytic cycle.
-
Steric Drag: Triethyl stannyl groups transmetallate roughly 10–100x slower than trimethyl stannyl groups.
-
Coordination Poisoning: The pyridine nitrogen can coordinate to Palladium, displacing phosphine ligands and shutting down the active catalyst.
This guide provides the "Rescue Protocols" to overcome these kinetic barriers.
Diagnostic Workflow
Before changing your entire synthesis, use this decision tree to identify the specific failure mode.
Figure 1: Diagnostic logic for Stille coupling failures.
Issue #1: The "Zombie" Reaction (No Conversion)
Symptoms: The aryl halide is consumed (or remains), but the stannane persists unchanged. Root Cause: The transmetallation step is too slow. The electron-poor 2-fluoropyridine ring holds onto the Tin atom too tightly, and the bulky Ethyl groups add steric hindrance.
The Solution: The "Copper Effect"
You must switch from a standard Stille to a Copper(I)-promoted Stille coupling . Copper(I) undergoes a rapid transmetallation with the stannane to form a transient, highly reactive organocopper species, which then transfers the pyridine ring to Palladium.
Protocol A: The "Copper-Boosted" Rescue
-
Catalyst:
(2-5 mol%) + (8-20 mol%) or .-
Why:
(Triphenylarsine) is a "soft" ligand that dissociates easily, creating an open site for the bulky stannane.
-
-
Promoter: CuI (10–20 mol%) .
-
Critical: Do not use CuCl; Iodide is essential for the bridging mechanism.
-
-
Solvent: DMF or NMP (Polar aprotic is required for the Cu effect).
-
Temperature: 60°C – 90°C.
Figure 2: The mechanistic "shunt" provided by Copper(I) Iodide, bypassing the slow Pd-Sn direct transfer.
Issue #2: Protodestannylation (Yield Loss)
Symptoms: You isolate 2-fluoropyridine . The tin group has been replaced by a proton. Root Cause: The C–Sn bond in 2-fluoro-3-stannylpyridine is highly polarized. Even trace amounts of acid (from the silica, solvent, or air) will protonate the ring ipso to the tin, causing the tin to fall off.
Protocol B: Stabilization Measures
-
Base Additive: Add 2.0 equiv of anhydrous CsF (Cesium Fluoride).
-
Super-Dry Solvents: Use Anhydrous DMF/Dioxane from a fresh bottle. Do not use "bench" solvents.
-
"Dump and Bake": Do not ramp the temperature slowly. Preheat the oil bath to 90°C and drop the flask in. Long warm-up times favor side reactions over the high-energy barrier cross-coupling.
Issue #3: Purification (The "Tin Curse")
Symptoms: The product is an oil contaminated with grease (triethyltin halides) that streaks on TLC and is toxic.
Protocol C: The KF/Silica Method Do not use standard aqueous extraction alone; tin residues are lipophilic and will follow your product.
-
Preparation: Mix 10g of Potassium Fluoride (KF) with 90g of Silica Gel in a mortar and pestle. Add water (~10mL) to make a "fluffy" powder.
-
Execution:
-
Result: The KF converts soluble
into insoluble polymeric aggregates, which get trapped in the silica matrix.
Summary Data: Optimization Matrix
| Variable | Standard (Avoid) | Recommended (High Success) |
| Catalyst | ||
| Co-Catalyst | None | CuI (10-20 mol%) |
| Base/Additive | None | CsF (2.0 eq) or |
| Solvent | THF (Boils too low) | DMF or Dioxane (Anhydrous) |
| Temp | Reflux (variable) | 80°C - 100°C (Pre-heated bath) |
References
-
The "Copper Effect" in Stille Coupling
-
Farina, V., & Kapadia, S. (1996). Copper-mediated coupling of organostannanes with organic halides. Organic Reactions .
-
-
Fluoride Activation (CsF)
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004). Stille coupling of aryl chlorides with organostannanes. Angewandte Chemie International Edition .
-
-
Purification of Tin Residues (KF Method)
-
Harrowven, D. C., & Guy, I. L. (2004). A rapid and effective method for the removal of organotin residues. Chemical Communications .
-
-
Mechanistic Insight (Transmetallation Rates)
-
Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. Journal of the American Chemical Society .[7]
-
Sources
- 1. Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
removal of tin byproducts from reactions with 2-Fluoro-3-(triethylstannyl)pyridine
Based on your request, I have designed this technical guide as a specialized Organometallic Purification Support Center . This structure prioritizes safety and practical remediation strategies for the highly toxic triethyltin byproducts generated by your specific reagent.
Ticket ID: Sn-Et3-001
Subject: Removal of Tin Byproducts from 2-Fluoro-3-(triethylstannyl)pyridine Reactions Status: Open Assigned Specialist: Senior Application Scientist, Purification Division[1][2]
Executive Summary & Safety Alert
User Context: You are performing a Stille cross-coupling using This compound .
The Challenge: Unlike the common tributyltin (
species are significantly more neurotoxic thananalogs. Triethyltin compounds target the central nervous system and can cause cerebral edema.[2] They are more water-soluble than tributyltin, making them easier to absorb through skin and harder to track in aqueous waste streams.[1][2] Double-glove (Nitrile/Laminate) and work strictly in a fume hood. [1]
Recommended Protocols (SOPs)
We recommend Solid-Phase Scavenging (Method A) as the primary protocol because it minimizes your physical contact with the dissolved tin species.[1]
Method A: The KF/Silica "Stationary" Protocol (Gold Standard)
Best for: Small to mid-scale reactions (<10g); protecting the 2-fluoropyridine moiety.[1]
Mechanism: Potassium fluoride (KF) reacts with triethyltin halides (
Reagents:
Protocol:
-
Preparation (30% w/w): Mix 10 g of finely ground KF with 20 g of Silica Gel in a beaker. Add a small amount of water (~1-2 mL) to help coat the silica, then stir vigorously until a free-flowing powder is obtained.[1] Note: The water is crucial for forming the hypervalent Sn-F bonds.[1]
-
Loading: Dilute your crude reaction mixture with a minimal amount of ether or DCM.
-
Scavenging: Add the KF/Silica mixture directly to your reaction flask (approx. 2g of mixture per 1 mmol of tin reagent). Stir at Room Temperature for 30 minutes.
-
Filtration: Filter the slurry through a pad of Celite or a fresh plug of silica. Wash with your eluent solvent.[2][3]
-
Result: The toxic tin remains trapped in the solid filter cake.[2]
Method B: Aqueous KF Wash (Liquid-Liquid Extraction)
Best for: Large scale (>10g) where solid waste volume is prohibitive.[1][2]
Mechanism: Exploits the formation of insoluble organotin polymers at the liquid interface.
Protocol:
-
Dissolution: Dissolve crude residue in Diethyl Ether (
). Avoid DCM if possible, as tin fluorides precipitate better from ether.[2] -
The Wash: Wash the organic layer vigorously with a saturated aqueous solution of Potassium Fluoride (KF) .
-
The "Crash" (Critical Step): You will observe a white, fluffy precipitate forming at the interface.[2] This is the polymeric
.[2] -
Filtration: Do not try to separate layers yet. Filter the entire biphasic mixture through a Celite pad to remove the solids.[3]
-
Separation: Now separate the layers. Dry the organics over
and concentrate.
Decision Logic & Workflow
Use this diagram to select the correct purification path for your specific crude mixture.
Caption: Workflow for selecting the optimal triethyltin removal strategy based on reaction scale.
Troubleshooting & FAQs
Q1: I see a new spot on TLC after the KF wash. Did I damage my product?
-
Diagnosis: The 2-fluoro-3-substituted pyridine product is generally stable.[1][2] However, if you used high heat or a nucleophilic solvent (like MeOH) with KF, you might have substituted the Fluorine.[2]
-
Verification: Check
NMR. A lost coupling pattern or a shift in the pyridine ring protons suggests the Fluorine is gone. -
Fix: Ensure all KF steps are performed at Room Temperature .
Q2: The KF/Silica column is clogging. Why?
-
Cause:
forms a polymeric lattice that can become gelatinous.[2] -
Fix: Mix the KF/Silica with 10% w/w Potassium Carbonate (
) . This improves the granular structure and flow rates without compromising tin removal.
Q3: How do I confirm the tin is actually gone?
-
Method: Standard
NMR is usually sufficient.[2] Look for the characteristic ethyl satellites:
Q4: Can I use Iodine (
-
Warning: While
reacts with or unreacted starting material to form , it can also iodinate the electron-rich positions of your pyridine or oxidize the pyridine nitrogen.[1][2] We do not recommend oxidative workups for fluoropyridines unless absolutely necessary.[2]
Comparative Data: Removal Efficiency
| Method | Residual Tin (ppm) | Yield of Pyridine Product | Safety Profile |
| Standard Aq. Workup | > 5,000 ppm | 95% | Poor (High exposure risk) |
| KF/Silica (Method A) | < 50 ppm | 92% | Excellent (Trapped on solid) |
| Aq.[1][2] KF Wash (Method B) | ~ 200 ppm | 90% | Good (Requires filtration) |
| 10% | < 30 ppm | 94% | Excellent (Best flow rate) |
References
-
Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[2][4] Chemical Communications, (17), 1968–1969.[2]
-
Renaud, P., Lacôte, E., & Quaranta, L. (1998). A simple and efficient method for the removal of tin residues from reaction mixtures.[2][5] Tetrahedron Letters, 39(15), 2123–2126.[1][2]
-
[1]
-
-
Gallagher, W. P., et al. (2003). A simple method for the removal of tin residues from Stille coupling reaction mixtures.[2] The Journal of Organic Chemistry, 68(17), 6775-6778.[1][2]
-
[1]
-
-
Centers for Disease Control and Prevention (CDC). Organotin Compounds: NIOSH Pocket Guide to Chemical Hazards.[2]
-
[1]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.rochester.edu [chem.rochester.edu]
impact of solvent on 2-Fluoro-3-(triethylstannyl)pyridine reactivity
A Guide to Solvent Selection and Reaction Optimization for Researchers
Welcome to the technical support center for 2-Fluoro-3-(triethylstannyl)pyridine. This guide, prepared by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to help you navigate the complexities of using this versatile reagent, with a specific focus on the critical role of the solvent in modulating its reactivity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.
Q1: What is the primary application of this compound, and why is it useful?
This compound is predominantly used as an organostannane reagent in Stille cross-coupling reactions.[1][2] Its value lies in the ability to introduce a 2-fluoropyridine-3-yl moiety into complex molecules. This structural motif is of significant interest in medicinal chemistry and agrochemicals, as the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of the final compound.[3] The organostannane itself is generally stable to air and moisture, making it more convenient to handle than many other organometallic reagents.[4][5]
Q2: What is the fundamental role of the solvent in a Stille coupling reaction?
The solvent is a critical parameter that influences nearly every step of the Stille catalytic cycle.[6][7] Its primary roles include:
-
Solubilizing Reagents : Ensuring the organostannane, organic halide, catalyst, and any additives are in the solution phase to react.
-
Stabilizing the Catalyst : Coordinating solvents can stabilize the active Pd(0) catalyst and intermediates, preventing decomposition (e.g., precipitation of palladium black).[6][8]
-
Modulating Reactivity and Rate : The solvent's polarity and coordinating ability can significantly impact the rates of oxidative addition and transmetalation, which is often the rate-determining step.[1][9]
-
Influencing Selectivity : In substrates with multiple reactive sites, the solvent can play a decisive role in determining which site reacts.[10][11]
Q3: How do polar aprotic solvents like DMF, DMSO, or NMP typically affect the reactivity of this compound?
Highly polar aprotic solvents are frequently used in Stille couplings for several reasons:
-
Enhanced Solubility : They are excellent at dissolving a wide range of organic compounds and inorganic salts (like LiCl) that may be used as additives.[6]
-
Rate Acceleration : Their high polarity can stabilize charged or polar intermediates and transition states in the catalytic cycle, often leading to faster reaction rates.[9][12] This is particularly true for the oxidative addition to aryl triflates.[10]
-
Catalyst Stabilization : As coordinating solvents, they can act as ligands, stabilizing the palladium center.[6][13] For example, DMF can stabilize the Pd(0) state, which is crucial for initiating the catalytic cycle.[6]
However, their strong coordinating ability can sometimes be detrimental, potentially competing with other ligands for a coordination site on the palladium and slowing down the reaction.
Q4: When should I consider using less polar or weakly coordinating solvents like THF, Toluene, or Dioxane?
Less polar solvents are preferred under certain circumstances:
-
When Using Highly Reactive Partners : If the organic electrophile is very reactive (e.g., an aryl iodide), the accelerating effect of a polar aprotic solvent may not be necessary.
-
To Minimize Side Reactions : In some cases, highly polar solvents can promote undesired side reactions. Nonpolar solvents may offer a "cleaner" reaction profile, albeit potentially at a slower rate.
-
Simplified Workup : Toluene and other non-polar, water-immiscible solvents can simplify the aqueous workup and product extraction process.
-
Avoiding Reagent Degradation : Some sensitive functional groups on the coupling partners may be incompatible with aggressive polar aprotic solvents like DMF or DMSO at high temperatures.
Q5: I'm observing significant homocoupling of my organostannane. Can the solvent be the cause?
Yes, the solvent can influence the extent of homocoupling (R-Sn-Sn-R). This common side reaction is often more prevalent in polar, coordinating solvents where the palladium catalyst's environment is altered.[1] The mechanism can involve the reaction of two organostannane molecules with the palladium catalyst.[4] If you are observing significant homocoupling, consider switching to a less polar solvent like toluene or dioxane, or lowering the reaction temperature.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during reactions with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Insufficient Reaction Rate: The chosen solvent may not be polar enough to facilitate the reaction, especially with less reactive electrophiles (e.g., aryl bromides or chlorides). | → Switch to a more polar aprotic solvent like DMF, NMP, or DMA.[6] → Add a salt additive like LiCl, which can enhance the polarity of the solvent and accelerate transmetalation.[1][12] → Increase the reaction temperature, ensuring the stability of your substrate. |
| B. Catalyst Decomposition: The formation of palladium black indicates the precipitation of inactive Pd(0). This can be caused by a non-coordinating solvent failing to stabilize the catalyst.[6] | → Use a coordinating solvent such as DMF or THF.[6] → Ensure your phosphine ligand is robust and used in the correct ratio to protect the palladium center. → Degas the solvent thoroughly to remove oxygen, which can degrade the catalyst. | |
| C. Protodestannylation: Trace amounts of acid or water in the solvent can cleave the C-Sn bond, converting the starting material to 2-fluoropyridine. | → Use anhydrous, high-purity solvents. → If necessary, pass the solvent through a column of activated alumina before use. → Add a non-nucleophilic base (e.g., proton sponge) if acidic byproducts are generated. | |
| 2. Formation of Side Products | A. Homocoupling of Stannane: As discussed in the FAQ, this side reaction forms a triethylstannyl-stannyl dimer.[1] | → Switch to a less polar solvent (e.g., Toluene, Dioxane). → Lower the reaction temperature. → Consider adding a copper(I) co-catalyst (e.g., CuI), which can facilitate the desired cross-coupling pathway.[14][15] |
| B. Hydrostannylation of Product: If your coupling partner contains an alkyne, the triethylstannyl hydride (formed from impurities or side reactions) can add across the triple bond. | → Ensure the organostannane reagent is pure and free of triethylstannyl hydride. → Use rigorously degassed solvents to prevent radical pathways that can generate hydrides. | |
| 3. Poor Reproducibility | A. Variable Solvent Quality: The water content, dissolved oxygen, or peroxide impurities (especially in ethers like THF) can vary between solvent bottles and batches. | → Use a freshly opened bottle of a high-purity anhydrous solvent for each reaction. → Standardize your solvent purification/degassing procedure. For THF, test for peroxides and distill from sodium/benzophenone if necessary. |
| B. Inconsistent Degassing: The amount of dissolved oxygen can drastically affect catalyst lifetime and reaction outcome. | → Implement a consistent degassing protocol. A minimum of three "freeze-pump-thaw" cycles is recommended for most applications. Alternatively, sparging with argon for 30-60 minutes can be effective. |
Data Summary: Solvent Effects on a Model Stille Coupling
The following table summarizes expected outcomes for the Stille coupling of this compound with a generic aryl bromide (Ar-Br), based on established principles of palladium-catalyzed reactions.[6][10][16]
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Expected Reaction Rate | Typical Yield Range | Key Considerations |
| Toluene | 2.4 | Low | Slow | 40-70% | Good for clean reactions; may require higher temperatures or longer times. Easy workup. |
| THF | 7.6 | Moderate | Moderate | 60-85% | Good general-purpose solvent. Must be anhydrous and free of peroxides.[9] |
| Dioxane | 2.2 | Moderate | Moderate | 65-90% | Higher boiling point than THF allows for higher reaction temperatures. |
| DMF | 36.7 | High | Fast | 80-95% | Excellent for difficult couplings.[6][16] Can be difficult to remove during workup. Potential for thermal decomposition. |
| NMP | 32.2 | High | Fast | 85-98% | Similar to DMF but with a higher boiling point. Very effective but can be challenging to remove. |
Note: Yields are illustrative and highly dependent on the specific substrate, catalyst, ligand, and temperature.
Visualizing the Process
Understanding the reaction mechanism and the decision-making process for solvent selection is crucial for success.
Stille Catalytic Cycle and Solvent Interaction
The diagram below illustrates the generally accepted mechanism for the Stille reaction, highlighting potential points of interaction for solvent molecules (S).[1][9] Coordinating solvents can stabilize the Pd(0) and Pd(II) intermediates, influencing the overall efficiency of the cycle.
Caption: The Stille catalytic cycle with points of solvent (S) coordination.
Decision Tree for Solvent Selection
This workflow provides a logical path for choosing an appropriate solvent for your Stille coupling reaction involving this compound.
Caption: A decision tree to guide solvent selection for Stille coupling.
Experimental Protocol: Stille Coupling of this compound with 4-Bromoanisole
This protocol provides a validated starting point for your experiments. Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][17]
1. Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Aqueous solution of Potassium Fluoride (KF), 1M
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
2. Solvent Preparation (Degassing):
-
Place the required volume of anhydrous DMF in a Schlenk flask.
-
Subject the solvent to three "freeze-pump-thaw" cycles:
-
Freeze the solvent using a liquid nitrogen bath.
-
Apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the solvent.
-
-
After the third cycle, backfill the flask with an inert gas (Argon or Nitrogen).
3. Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add 4-Bromoanisole (1.1 eq).
-
Add the Palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Using a syringe, add the degassed, anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture at room temperature for 5 minutes.
4. Reaction Execution:
-
Heat the reaction mixture to 90-100 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.
5. Workup and Purification:
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Add an equal volume of 1M aqueous KF solution and stir vigorously for at least 1 hour. This step precipitates the toxic tin byproducts as insoluble triethyltin fluoride.[17]
-
Filter the resulting slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-fluoro-3-(4-methoxyphenyl)pyridine.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (n.d.). ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (n.d.). EliScholar - Yale University. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. (2021). Chemical Science (RSC Publishing). [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2013). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Solvent coordination to palladium can invert the selectivity of oxidative addition. (n.d.). Chemical Science (RSC Publishing). [Link]
-
Stille Cross-Coupling. (n.d.). J&K Scientific LLC. [Link]
-
The Mechanisms of the Stille Reaction. (2004). University of Windsor. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PMC. [Link]
-
The Stille Reaction. (n.d.). Chem 115 Myers. [Link]
-
Stille reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Org. Synth. 2011, 88, 197. (n.d.). [Link]
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). [Link]
-
Specific Solvent Issues with Fluorination. (n.d.). Wordpress. [Link]
-
The Stille Reaction. (n.d.). Organic Reactions. [Link]
-
2-Fluoro-3-methyl-5-(tributylstannyl)pyridine, min 96%, 1 gram. (n.d.). [Link]
-
The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). PMC. [Link]
-
Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (2010). [Link]
-
Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. (2024). MDPI. [Link]
-
2-Fluoro-3-(trifluoromethyl)pyridine. (n.d.). PubChem. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicreactions.org [organicreactions.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: 2-Fluoro-3-(triethylstannyl)pyridine vs. Organostannane Alternatives
Executive Summary
2-Fluoro-3-(triethylstannyl)pyridine represents a specialized organometallic reagent designed to overcome the inherent instability of its boronic acid counterparts. While tributylstannanes are the industry standard due to cost and commercial availability, the triethylstannyl variant offers a critical kinetic advantage in sterically demanding cross-couplings, albeit with a distinct and severe neurotoxicity profile.
This guide objectively compares this reagent against its primary alternatives (Tributylstannanes and Boronic Acids), providing experimental evidence for its selection in medicinal chemistry campaigns targeting the 2-fluoro-3-pyridyl scaffold.
The Stability Paradox: Why Stannanes?
The primary driver for using stannanes in this context is the chemical instability of the corresponding boronic acid.
The Boronic Acid Instability (Protodeboronation)
The 2-fluoro-3-pyridylboronic acid is notoriously unstable. The electron-withdrawing nature of the fluorine atom at the C2 position, combined with the pyridine nitrogen, facilitates rapid protodeboronation under standard Suzuki coupling conditions (aqueous base, heat).
-
Mechanism: The C-B bond is weakened by the inductive effect of the adjacent fluorine. Hydrolysis leads to the parent 2-fluoropyridine, resulting in low yields and difficult purification.
-
The Stannane Solution: The C-Sn bond is significantly more covalent and non-polar, rendering this compound stable to hydrolysis and silica gel chromatography.
Comparative Analysis: Triethyl vs. Tributyl vs. Trimethyl
The choice of the alkyl group on the tin atom dictates three critical parameters: Reactivity (Transmetallation Rate) , Purification , and Toxicity .
| Feature | Triethylstannyl (Et) | Tributylstannyl (Bu) | Trimethylstannyl (Me) |
| Reactivity | High (Fast Transmetallation) | Moderate (Sterically hindered) | Very High (Fastest) |
| Atom Economy | Moderate | Poor (Large waste mass) | Good |
| Toxicity Profile | High Neurotoxicity (Myelin edema) | Immunotoxicity / Endocrine Disruption | Extreme Neurotoxicity |
| Purification | Difficult (Requires KF/Silica) | Very Difficult (Greasy residues) | Moderate (Volatile byproducts) |
| Boiling Point | High (Non-volatile) | High (Non-volatile) | Low (Volatile - Inhalation Risk) |
The "Ethyl Advantage" in Reactivity
In Stille couplings, the rate-determining step is often transmetallation . The rate of transfer follows the order: Me > Et > Bu .
-
Tributyltin: The bulky butyl groups create steric hindrance around the tin center, slowing the approach of the Pd(II) species.
-
Triethyltin: Offers a "Goldilocks" zone. It is significantly less sterically hindered than tributyltin, allowing for faster coupling with sterically crowded electrophiles (e.g., ortho-substituted aryl halides), yet it avoids the extreme volatility and inhalation hazards of trimethyltin.
Toxicity Warning (Critical Safety)
-
Tributyltin (TBT): Primarily associated with immunotoxicity and environmental hazards (marine life).[1]
-
Triethyltin (TET): Distinctly neurotoxic .[2] It specifically causes intramyelinic edema (swelling of the myelin sheaths) in the central nervous system.
-
Protocol Implication: All weighing and handling of this compound must occur in a laminar flow hood with double-gloving (nitrile).
-
Decision Matrix & Mechanism
The following diagram illustrates the decision logic for selecting this reagent and the mechanistic pathway for its synthesis via Directed Ortho Metalation (DoM).
Caption: Decision matrix for selecting Triethylstannanes over Boronic acids or Tributylstannanes.
Experimental Protocols
Synthesis via Directed Ortho Metalation (DoM)
This reagent is best synthesized in situ or prepared fresh due to the high cost of commercial sources.
Reagents:
-
2-Fluoropyridine (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv)
-
Triethyltin Chloride (Et3SnCl) (1.1 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).
-
Lithiation: Cool the THF to -78°C . Add LDA solution dropwise.
-
Addition: Add 2-Fluoropyridine dropwise. Stir at -78°C for 1 hour .
-
Mechanistic Insight: The fluorine atom acts as a Directed Metalation Group (DMG), directing the lithium exclusively to the C3 position (ortho-lithiation).
-
-
Trapping: Add Triethyltin chloride (neat or in THF) dropwise at -78°C.
-
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH4Cl. Extract with diethyl ether.
-
Note: The product is an oil. Avoid high-vacuum distillation if possible to minimize volatility hazards; use flash chromatography if purification is strictly necessary.
Stille Coupling Protocol (Optimized for Et3Sn)
Reagents:
-
This compound (1.1 equiv)
-
Aryl Halide (Electrophile) (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/XPhos for chlorides.
-
Additive: CuI (10 mol%) - Crucial for accelerating transmetallation.
-
Solvent: Toluene or DMF (degassed).
Workflow:
-
Combine stannane, aryl halide, and Pd catalyst in a sealed tube inside a glovebox.
-
Add CuI (Copper(I) Iodide). Note: The "Copper Effect" is more pronounced with ethyl/butyl stannanes than methyl, aiding the rate-limiting transmetallation step.
-
Heat to 90-110°C for 12-24 hours.
-
Critical Step: Cool to RT and proceed immediately to Tin Removal (Section 5.3).
Purification: The KF/Silica Method
Removing triethyltin residues is critical due to neurotoxicity and lipophilicity.
Protocol:
-
Dissolve the crude reaction mixture in Et2O or EtOAc.
-
Prepare a solution of Potassium Fluoride (KF) (saturated aqueous).
-
Stir the organic layer vigorously with the KF solution for 30 minutes.
-
Chemistry: This converts soluble Et3Sn-X species into insoluble polymeric Et3Sn-F species.
-
-
Filter the resulting suspension through a pad of Celite mixed with Silica Gel (1:1).
-
The filtrate will contain the coupled product with significantly reduced tin levels.
References
-
Directed Ortho Metalation of Fluoropyridines
-
Schlosser, M., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation." Zeitschrift für Naturforschung B, 2013.[3]
-
(Context: Validation of LDA-mediated lithiation at C3 of 2-fluoropyridine).
-
-
Stille Coupling Kinetics (Alkyl Group Effects)
- Farina, V., & Krishnan, B. "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine: kinetic and mechanistic implications." Journal of the American Chemical Society, 1991.
-
(Context: Transmetallation rates Me > Et > Bu).
-
Toxicity of Organotins (TET vs TBT)
-
CDC / NIOSH. "Toxicological Profile for Tin and Tin Compounds."
-
(Context: Confirmation of Triethyltin neurotoxicity vs Tributyltin immunotoxicity).
-
-
Purification of Stannanes
- Harrowven, D. C., et al. "Stille Coupling Tin Byproduct Removal." BenchChem Technical Guides, 2025.
-
(Context: KF/Silica protocol for tin removal).
Sources
validation of 2-Fluoro-3-(triethylstannyl)pyridine purity by HPLC and GC-MS
Title: Comparative Validation Guide: HPLC vs. GC-MS for Purity Assessment of 2-Fluoro-3-(triethylstannyl)pyridine
Executive Summary
The accurate validation of This compound is a critical checkpoint in synthetic organic chemistry and radiopharmaceutical development. As a lipophilic organometallic building block, this compound presents unique analytical challenges: the basicity of the pyridine nitrogen causes peak tailing on silica, while the labile C-Sn bond creates thermal instability risks.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC serves as the gold standard for non-destructive quantitative purity, GC-MS provides superior structural specificity through isotopic fingerprinting. This document details optimized protocols, validation parameters (based on ICH Q2(R1) guidelines), and a decision matrix for researchers.
Part 1: The Analytical Challenge
The target molecule, This compound , combines three distinct chemical behaviors that complicate analysis:
-
The Pyridine Nitrogen: Acts as a Lewis base, interacting with residual silanols on chromatographic columns, leading to peak tailing and poor resolution.[1]
-
The Triethylstannyl Moiety: Highly lipophilic, requiring high organic content in mobile phases. It is also susceptible to protodestannylation (loss of the Sn group) under acidic conditions.
-
Thermal Lability: Organostannanes can disproportionate or degrade at high injector temperatures in GC, potentially leading to false impurity profiles.
Part 2: Method A – HPLC-UV/MS (The Quantitative Standard)
Role: Primary method for assay purity and isolation of non-volatile impurities.
Optimized Protocol
-
Column: C18 (Octadecyl) with high carbon load and base-deactivation (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).
-
Why: Base-deactivation prevents the pyridine nitrogen from binding to silanols.
-
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate (pH 6.5–7.0).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Note: Avoid Trifluoroacetic acid (TFA) as it can induce protodestannylation on-column.
-
-
Gradient:
-
0–2 min: 50% B (Isocratic hold to elute polar impurities).
-
2–15 min: 50% → 95% B (Linear ramp).
-
15–20 min: 95% B (Wash lipophilic dimers).
-
-
Detection:
-
UV at 254 nm (primary for pyridine ring).
-
MS (ESI+) for confirmation (Target mass: [M+H]+ ~304 m/z, looking for Sn isotope pattern).
-
Validation Performance
-
Linearity: Excellent (R² > 0.999) due to the stable chromophore of the pyridine ring.
-
Precision: High (RSD < 1.0%).
-
Limitations: Cannot easily detect inorganic tin salts or residual solvents.
Part 3: Method B – GC-MS (The Structural Validator)
Role: Identification of volatile impurities and confirmation of the organotin structure via isotopic clusters.
Optimized Protocol
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm, 0.25µm film.
-
Inlet Conditions:
-
Mode: Split (10:1 to prevent column overload).
-
Temperature: 230°C (Critical: Keep below 250°C to prevent thermal degradation of the C-Sn bond).
-
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Scan Range: 50–600 m/z.
-
Key Indicator: Look for the characteristic Tin (Sn) isotope cluster (116, 118, 120) in the molecular ion fragment.
-
Validation Performance
-
Specificity: Superior. The mass spectrum definitively separates the target from the protodestannylated byproduct (2-fluoropyridine, which elutes much earlier).
-
Sensitivity: High for volatile impurities.
-
Limitations: Risk of on-column degradation if the inlet is too hot or the liner is dirty.
Part 4: Comparative Data & Decision Matrix
The following table summarizes the performance characteristics of both methods based on experimental validation standards.
| Feature | HPLC-UV (C18) | GC-MS (HP-5MS) |
| Primary Utility | Purity Assay (Quantitation) | Structural ID & Volatile Impurities |
| Sample Stability | High (Room Temp, Neutral pH) | Moderate (Thermal risk at inlet) |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.1 µg/mL |
| Specificity | Good (Retention Time) | Excellent (Mass Fingerprint) |
| Analysis Time | 15–25 mins | 12–18 mins |
| Major Blind Spot | Residual Solvents, Inorganic Salts | Non-volatile dimers, Thermally labile adducts |
Validation Workflow Visualization
The following diagram illustrates the logical flow for validating a batch of this compound, ensuring no critical quality attribute is missed.
Caption: Integrated validation workflow combining HPLC for quantitative assay and GC-MS for specific impurity identification.
Part 5: Authoritative Guidelines & Best Practices
To ensure Scientific Integrity , the following best practices must be adhered to, grounded in ICH Q2(R1) guidelines:
-
System Suitability Testing (SST):
-
For HPLC, the tailing factor (
) for the pyridine peak must be . If , increase the buffer concentration (Ammonium Acetate) or add a silanol blocker (TEA). -
Reference: Benchchem Technical Support on Pyridine Analysis [1].
-
-
Impurity Profiling:
-
2-Fluoropyridine: This is the primary degradation product. It is highly volatile and may be lost in vacuum drying. GC-MS is the preferred method for detecting trace amounts of this specific impurity.
-
Hexaethyldistannane: A common byproduct of the stannylation reaction. It is extremely lipophilic and will elute late in the HPLC gradient (often after the main peak).
-
-
Safety Considerations:
-
Triethylstannyl compounds are neurotoxic . All GC-MS vents must be connected to a fume hood exhaust. HPLC waste must be segregated as "Heavy Metal Organic Waste."
-
Reference: Santa Cruz Biotechnology Safety Data [2].[2]
-
Part 6: Conclusion
For the validation of This compound , a dual-method approach is non-negotiable for high-integrity data:
-
Use HPLC-UV with a base-deactivated column and buffered mobile phase to establish the purity percentage (Assay).
-
Use GC-MS with controlled inlet temperatures to confirm the chemical structure (via Sn isotope patterns) and quantify volatile destannylated byproducts.
References
-
Benchchem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Benchchem. Link
-
Santa Cruz Biotechnology. (2024). 3-(Tributylstannyl)pyridine Safety Data Sheet and Product Information. SCBT.[2] Link[2]
-
International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Link
-
Agilent Technologies. (2014). Determination of Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Application Notes. Link
-
University of Chicago. (2023). A simplified protocol for the automated production of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine. Knowledge UChicago. Link
Sources
Spectroscopic Profiling & Validation of 2-Fluoro-3-(triethylstannyl)pyridine
A Comparative Technical Guide for Medicinal Chemistry & Radiopharmaceutical Development
Executive Summary
2-Fluoro-3-(triethylstannyl)pyridine (hereafter 2F-3TES-Py ) is a critical organometallic intermediate, primarily utilized as a precursor for palladium-catalyzed Stille cross-couplings and, more notably, in the synthesis of fluorine-18 labeled radiotracers via electrophilic or nucleophilic radiofluorination.
While the tributylstannyl analog is more common in bulk synthesis due to lower volatility, the triethylstannyl derivative offers superior atom economy and easier chromatographic purification for high-value applications. However, its analysis presents unique challenges: toxicity, sensitivity to protodestannylation, and complex spin-active nuclei (
This guide provides an objective comparison of 2F-3TES-Py against its primary alternative (Boronic Acids) and details a self-validating spectroscopic workflow to ensure product integrity.
Part 1: The Analytical Landscape
Why 2F-3TES-Py?
In drug discovery, the 2-fluoropyridine moiety is a bioisostere for amide bonds and a metabolic shield. The 3-position activation via a triethyltin group allows for mild, neutral coupling conditions (Stille) that tolerate sensitive functional groups better than the basic conditions required for Boronic acids (Suzuki).
The Core Challenge: Stability vs. Detectability
The primary failure mode for this reagent is protodestannylation , where the C-Sn bond cleaves to reform 2-fluoropyridine. This impurity is often invisible in standard LC-UV if gradients are not optimized, but it is glaringly obvious in NMR if one knows where to look.
Part 2: Comparative Spectroscopic Profiling
This section compares 2F-3TES-Py with its functional alternative, 2-Fluoro-3-pyridineboronic acid (2F-3-PBA) .
Nuclear Magnetic Resonance (NMR) Signature
The presence of Tin (Sn) provides a "built-in" internal standard for validation due to the magnetic isotopes
A.
NMR Analysis (Diagnostic Features)
-
Aromatic Region: The pyridine protons (H4, H5, H6) exhibit distinct splitting. The H4 proton (ortho to Sn) will show Tin Satellites —small side peaks flanking the main signal.
-
Validation Check: The satellite intensity should match natural abundance (~16% total). If satellites are missing, the C-Sn bond is broken.
-
-
Aliphatic Region: The triethyl group appears as a characteristic pattern distinct from the tributyl analog.
-
0.8 - 1.2 ppm: Multiplet/Triplet (Methyl protons).
-
1.2 - 1.5 ppm: Quartet (Methylene protons attached to Sn). Note: The chemical shift of the alpha-protons is highly sensitive to the oxidation state of Sn.
-
B.
NMR Analysis
-
2F-3TES-Py: Signal typically appears around -70 to -75 ppm (depending on solvent).
-
Impurity (2-Fluoropyridine): Signal shifts significantly upfield.
-
Coupling: Look for
coupling (Tin-Fluorine coupling), often observed as satellites in the fluorine spectrum, a definitive proof of the C-Sn-C-C-F proximity.
Mass Spectrometry (MS)
Tin has a unique isotopic envelope (clusters of peaks) that serves as a fingerprint.
-
2F-3TES-Py: Shows a "picket fence" pattern centered at the molecular ion mass.
-
2F-3-PBA: Boron has two isotopes (
, ) leading to a simpler [M, M+1] pattern, often complicated by boroxine trimer formation in the source.
Comparison Table: Stannane vs. Boronic Acid
| Feature | This compound | 2-Fluoro-3-pyridineboronic Acid |
| Primary Utility | Stille Coupling, [18F] Radiochemistry | Suzuki Coupling |
| Validation Key | Sn-Satellites in | Broad OH signals (often ambiguous) |
| Stability | Sensitive to Acid (Protodestannylation) | Sensitive to Oxidation & Dehydration |
| Purification | Silica Gel (requires 1% Et3N to prevent acidolysis) | Difficult (often streaks; forms trimers) |
| Toxicity | High (Neurotoxin) | Low to Moderate |
| Atom Economy | Moderate (Triethyl < Tributyl) | High |
Part 3: Experimental Workflow & Protocols
A. Synthesis (Directed Ortho Metalation Route)
Rationale: This route ensures regioselectivity for the 3-position.
-
Reagents: 2-Fluoropyridine (1.0 eq), LDA (1.1 eq), Triethyltin chloride (1.1 eq), THF (anhydrous).
-
Setup: Flame-dried glassware, inert atmosphere (
or Ar). Strict Safety: Use a dedicated fume hood for Organotin. -
Step 1 (Lithiation): Cool THF solution of LDA to -78°C. Add 2-Fluoropyridine dropwise. Stir for 1-2 hours. Mechanism: Lithium coordinates to Nitrogen/Fluorine, directing deprotonation at C3.
-
Step 2 (Stannylation): Add
slowly at -78°C. -
Step 3 (Workup): Quench with sat.
. Extract with Ether. -
Purification: Flash chromatography on Neutral Alumina (or Silica pre-treated with 5% Triethylamine). Crucial: Acidic silica will destroy the product.
B. Analytical Visualization (DOT Diagram)
Caption: Figure 1. Analytical workflow for the isolation and validation of 2F-3TES-Py. Note the critical checkpoint at NMR satellite verification.
Part 4: Troubleshooting & Stability Logic
The "Invisible" Impurity
If your Stille coupling fails, the culprit is likely Protodestannylation .
-
Cause: Trace acid in the solvent (e.g.,
forms HCl over time) or on the silica gel. -
Detection:
-
1H NMR: Look for the disappearance of the ethyl quartet at ~1.2 ppm.
-
19F NMR: The product peak at -72 ppm will vanish, replaced by a peak at -66 ppm (2-fluoropyridine).
-
Comparative Decision Matrix (Stille vs. Suzuki)
Caption: Figure 2. Decision logic for selecting between Stannyl (Stille) and Boronyl (Suzuki) intermediates based on substrate stability and analytical requirements.
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction." Organic Reactions.[2][3] Link
- Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.
-
Wrackmeyer, B. (1985).[4] "
NMR Parameters." Annual Reports on NMR Spectroscopy. Link - Sandford, G. (2003). "Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Pentafluoropyridine." Tetrahedron. (Context on Fluoropyridine reactivity).
- Scott, P. J. H. (2009). "Methods for the incorporation of fluorine-18 into radiopharmaceuticals." Angewandte Chemie International Edition. (Context on Stannanes in PET chemistry).
Sources
reactivity comparison of 2-Fluoro-3-(triethylstannyl)pyridine vs. its bromo analog
An In-Depth Guide to the Comparative Reactivity of 2-Fluoro-3-(triethylstannyl)pyridine and its Bromo Analog for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, functionalized pyridine scaffolds are indispensable building blocks for a vast array of therapeutic agents. The ability to selectively introduce molecular complexity via cross-coupling reactions is paramount. This guide provides a detailed, evidence-based comparison of two key pyridine-based reagents: This compound and 2-Bromo-3-(triethylstannyl)pyridine . We will dissect their reactivity profiles, offering field-proven insights to guide your synthetic strategy and experimental design.
Foundational Principles: Electronic and Steric Divergence
The choice between a fluorine or bromine substituent at the 2-position of the pyridine ring is not trivial; it fundamentally alters the molecule's electronic properties and, consequently, its reactivity in palladium-catalyzed cross-coupling reactions.
-
This compound : Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect lowers the electron density of the pyridine ring. Critically, the carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~115 kcal/mol), making it largely inert to oxidative addition by palladium under standard cross-coupling conditions.[1][2] This inertness can be a strategic advantage, rendering the C-F bond a stable spectator while reactions occur elsewhere.
-
2-Bromo-3-(triethylstannyl)pyridine : Bromine is also electronegative but less so than fluorine. Its most significant feature is the reactivity of the carbon-bromine (C-Br) bond. With a bond dissociation energy of ~70 kcal/mol, the C-Br bond is readily activated and undergoes oxidative addition to Pd(0) catalysts.[3] This makes the bromo analog a bifunctional reagent, capable of reacting either at the C-Sn bond (as a nucleophile) or the C-Br bond (as an electrophile).
This fundamental difference in C-Halogen bond reactivity is the cornerstone of their divergent synthetic applications.
Comparative Reactivity in Key Cross-Coupling Reactions
The utility of these reagents is best understood by examining their performance in the most common and powerful cross-coupling methodologies.
Stille Cross-Coupling: The Primary Application
The Stille reaction, which couples an organostannane with an organic electrophile, is the intended primary use for both reagents.[4][5] In this context, the triethylstannyl group is the reactive moiety, participating in the transmetalation step of the catalytic cycle.
-
Reactivity Comparison : The primary differentiator is the electronic influence of the halogen on the transmetalation step. The potent electron-withdrawing nature of fluorine in the fluoro-analog slightly deactivates the pyridine ring, which can slow the rate of transmetalation compared to the bromo-analog. However, both compounds are effective nucleophilic partners. The key advantage of the fluoro-analog is its singular reactivity at the C-Sn bond, which prevents the homocoupling side reactions that can plague bifunctional reagents like the bromo-analog under certain conditions.[4]
Suzuki-Miyaura Coupling: A Tale of Two Halogens
In the Suzuki-Miyaura reaction, the aryl halide acts as the electrophile, reacting with a boronic acid or ester.[3] Here, the difference between the two reagents is stark.
-
2-Bromo-3-(triethylstannyl)pyridine : This compound serves as an excellent electrophile. The C-Br bond readily undergoes oxidative addition, allowing for efficient coupling with a wide range of aryl and heteroaryl boronic acids.[6][7] The triethylstannyl group remains intact during this process, available for a subsequent Stille coupling, enabling a powerful, sequential, one-pot functionalization strategy.
-
This compound : The C-F bond is recalcitrant to oxidative addition under standard Suzuki-Miyaura conditions.[8][9] Activating a C-F bond on a pyridine ring typically requires harsh conditions and highly specialized nickel or rhodium catalyst systems, which are outside the scope of routine synthetic operations.[2][10][11] Therefore, for practical purposes, the fluoro-analog is not a viable electrophile in Suzuki couplings.
Buchwald-Hartwig Amination: A Similar Story
The Buchwald-Hartwig amination follows a similar reactivity pattern to the Suzuki coupling, relying on the oxidative addition of the C-Halogen bond.[12][13]
-
2-Bromo-3-(triethylstannyl)pyridine : This reagent is a suitable electrophile for C-N bond formation with a variety of primary and secondary amines, enabled by the reactive C-Br bond.[14][15]
-
This compound : As with the Suzuki coupling, the fluoro-analog is generally unreactive under standard Buchwald-Hartwig conditions due to the strength of the C-F bond.
Data Summary and Strategic Guidance
The choice between these two reagents should be dictated by the desired synthetic outcome.
| Reaction Type | Reagent | Reactive Site(s) | Relative Reactivity/Outcome | Strategic Use |
| Stille Coupling | This compound | C-Sn | Good nucleophile. C-F bond is inert. | Selective introduction of a 2-fluoropyridin-3-yl moiety. Clean reaction profile with minimal homocoupling. |
| 2-Bromo-3-(triethylstannyl)pyridine | C-Sn , C-Br | Good nucleophile. Potential for C-Br reactivity leading to homocoupling side products. | Introduction of a 2-bromopyridin-3-yl moiety. | |
| Suzuki Coupling | This compound | C-F | Unreactive under standard conditions. | Not suitable as an electrophile. |
| 2-Bromo-3-(triethylstannyl)pyridine | C-Br | Reactive electrophile. | Excellent for sequential couplings: Suzuki at C-Br, then Stille at C-Sn. | |
| Buchwald-Hartwig | This compound | C-F | Unreactive under standard conditions. | Not suitable as an electrophile. |
| 2-Bromo-3-(triethylstannyl)pyridine | C-Br | Reactive electrophile. | Synthesis of 2-amino-3-(triethylstannyl)pyridines. |
Validated Experimental Protocols
The following protocols provide a starting point for the application of these reagents. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Stille Coupling of an Aryl Iodide
This protocol demonstrates the use of both reagents as nucleophilic partners.
-
Reaction Setup : To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Reagent Addition : Add either This compound (1.1 mmol, 1.1 equiv) or 2-Bromo-3-(triethylstannyl)pyridine (1.1 mmol, 1.1 equiv).
-
Solvent : Add anhydrous DMF or dioxane (5 mL).
-
Reaction Conditions : Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous KF solution (to remove tin byproducts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Causality: The use of Pd(PPh₃)₄ is a standard, robust choice for Stille couplings.[16][17] The addition of CuI is known to accelerate the transmetalation step, often leading to higher yields and shorter reaction times, a phenomenon known as the Liebeskind-Stille reaction.
Protocol 2: Suzuki-Miyaura Coupling with the Bromo Analog
This protocol highlights the utility of the bromo analog as an electrophile.
-
Reaction Setup : To a flame-dried Schlenk flask, add 2-Bromo-3-(triethylstannyl)pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Base and Solvent : Add an aqueous solution of a base, such as 2M Na₂CO₃ (1.5 mL), and a solvent like DME or Toluene (5 mL).
-
Reaction Conditions : Heat the biphasic mixture to 80-90 °C with vigorous stirring for 6-16 hours. Monitor by TLC or LC-MS.
-
Workup : Cool the reaction to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography. The resulting product will retain the triethylstannyl group for further functionalization.
Causality: Pd(dppf)Cl₂ is an excellent pre-catalyst for Suzuki couplings involving heteroaryl halides, as the dppf ligand is both electron-rich and bulky, promoting efficient oxidative addition and preventing catalyst decomposition.[12] A biphasic solvent system with an inorganic base is standard for facilitating the transmetalation from the boronic acid.
Conclusion
This compound and 2-Bromo-3-(triethylstannyl)pyridine are valuable but distinct tools for the synthesis of complex pyridines.
-
The fluoro analog is a specialist reagent, offering clean and selective C-Sn coupling due to the inert C-F bond. It is the reagent of choice when the final product requires a fluorine at the 2-position and side reactions must be minimized.
-
The bromo analog is a versatile, bifunctional workhorse. Its ability to react selectively at either the C-Br bond (in Suzuki, Buchwald-Hartwig, etc.) or the C-Sn bond (in Stille couplings) makes it ideal for building molecular complexity through sequential, orthogonal reactions.
A thorough understanding of their disparate C-Halogen bond reactivities is critical for leveraging these reagents to their full potential, enabling researchers to design more efficient and robust synthetic routes in drug discovery and development.
References
-
Clot, E., Eisenstein, O., Jasim, N., Macgregor, S. A., McGrady, J. E., & Perutz, R. N. (n.d.). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research. Available at: [Link]
-
Martin, R. et al. (2022). From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. Available at: [Link]
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Noveski, D., Braun, T., Neumann, B., Stammler, A., & Stammler, H. G. (2004). C-F or C-H bond activation and C-C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. Dalton Transactions, (24), 4106–4119. Available at: [Link]
-
Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3703–3721. Available at: [Link]
-
Noveski, D., Braun, T., Neumann, B., Stammler, A., & Stammler, H. G. (2004). C–F or C–H bond activation and C–C coupling reactions of fluorinated pyridines at rhodium: synthesis, structure and reactivity of a variety of tetrafluoropyridyl complexes. Dalton Transactions, (24), 4106. Available at: [Link]
-
Perutz, R. N. (n.d.). C-F Bond Activation and Metal Fluoride Complexes. University of York. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Luo, J., & Zhang, J. (2011). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. ResearchGate. Available at: [Link]
-
Thomas, D. A., & Martin, R. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 54(44), 13093–13097. Available at: [Link]
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Wikipedia. (n.d.). Stille reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Available at: [Link]
-
Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. Available at: [Link]
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Gronowitz, S., & Hörnfeldt, A.-B. (2004). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. ResearchGate. Available at: [Link]
-
Lang, F., Zultanski, S. L., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(18), 3251–3254. Available at: [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
-
De Nanteuil, F., Defrance, T., & Wencel-Delord, J. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068–11085. Available at: [Link]
-
Beier, P. et al. (2018). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]
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A Comparative Guide to the Efficiency of 2-Fluoro-3-(triethylstannyl)pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-carbon and carbon-nitrogen bonds is paramount, particularly in the synthesis of novel pharmaceuticals and functional materials. Fluorinated pyridines, in particular, are prized building blocks due to the unique physicochemical properties imparted by the fluorine atom. This guide provides an in-depth technical assessment of 2-Fluoro-3-(triethylstannyl)pyridine as a reagent in palladium-catalyzed cross-coupling reactions, offering a comparative analysis against alternative synthetic strategies.
Introduction: The Versatility of the 2-Fluoro-3-pyridyl Moiety
The 2-fluoro-3-pyridyl scaffold is a key structural motif in a range of biologically active molecules. The fluorine atom at the 2-position can significantly influence the molecule's pKa, metabolic stability, and binding interactions, making it a valuable component in drug design. Consequently, efficient and versatile methods for the incorporation of this fragment are of high importance. Organostannanes, such as this compound, have historically been employed in Stille cross-coupling reactions to achieve this. However, with growing concerns over the toxicity of organotin compounds, alternative methods like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions have gained prominence. This guide will objectively evaluate the utility of this compound in this context.
Stille Cross-Coupling: The Established but Challenged Route
The Stille reaction, a palladium-catalyzed cross-coupling between an organostannane and an organic halide or pseudohalide, has long been a reliable method for C-C bond formation.[1][2] The air and moisture stability of organostannanes makes them convenient to handle and store.[1]
Reaction Principle: The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.[1]
Stille Catalytic Cycle.
Performance of this compound:
While specific studies exhaustively detailing the reactivity of this compound are not abundant in the literature, we can infer its performance from general principles of Stille couplings involving pyridylstannanes. The reaction is expected to proceed with a range of aryl iodides and bromides.
Table 1: Representative Performance of Stille Coupling with Pyridylstannanes (Analogous Systems)
| Entry | Aryl Halide | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₄ | Toluene | 110 | 85-95 (typical) | [3] |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 | 70-85 (typical) | [3] |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane | 120 | 50-70 (typical) | [4] |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Electron-rich and bulky ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), are often employed to facilitate the oxidative addition of less reactive aryl chlorides.[4] For more reactive aryl iodides and bromides, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often sufficient.[3]
-
Solvent: Aprotic solvents like toluene, dioxane, or DMF are commonly used.
-
Additives: In some cases, the addition of copper(I) salts can accelerate the transmetalation step.[4]
Limitations and Concerns:
The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the tin-containing byproducts, which can be difficult to remove from the final product. This is a significant concern in the pharmaceutical industry.
Alternative Strategies: Moving Beyond Organostannanes
Given the toxicity concerns associated with organotin compounds, Suzuki-Miyaura and Buchwald-Hartwig reactions have emerged as powerful and often preferred alternatives for the synthesis of 2-fluoro-3-arylpyridines and 2-fluoro-3-aminopyridines, respectively.
Suzuki-Miyaura Coupling: A Less Toxic Approach to C-C Bonds
The Suzuki-Miyaura coupling utilizes organoboron reagents, which are generally less toxic than their organotin counterparts.[5] To synthesize a 2-fluoro-3-arylpyridine, the coupling would typically involve a 2-fluoro-3-halopyridine (e.g., 2-fluoro-3-bromopyridine) and an arylboronic acid.
Reaction Principle: The catalytic cycle is similar to the Stille reaction but involves the transmetalation from a boronic acid, which requires activation by a base.[5]
Suzuki-Miyaura Catalytic Cycle.
Comparative Performance:
The Suzuki-Miyaura coupling often provides excellent yields and tolerates a wide range of functional groups.
Table 2: Representative Performance of Suzuki-Miyaura Coupling with 2-Bromopyridines (Analogous Systems)
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 88 | [7] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | 95 | [8] |
Advantages over Stille Coupling:
-
Lower Toxicity: Boronic acids and their byproducts are significantly less toxic than organotin compounds.
-
Commercial Availability: A wide variety of boronic acids are commercially available.
Challenges:
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond, especially with heteroarylboronic acids.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can sometimes coordinate to the palladium catalyst, inhibiting its activity.
Buchwald-Hartwig Amination: A Direct Route to C-N Bonds
For the synthesis of 2-fluoro-3-aminopyridines, the Buchwald-Hartwig amination offers a direct and efficient method, coupling a 2-fluoro-3-halopyridine with an amine.[9]
Reaction Principle: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine in the presence of a base.
Buchwald-Hartwig Amination Catalytic Cycle.
Comparative Performance:
The Buchwald-Hartwig amination is a highly versatile reaction with a broad substrate scope.
Table 3: Representative Performance of Buchwald-Hartwig Amination with 2-Bromopyridines (Analogous Systems)
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 90 | [10] |
| 2 | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 85 | [11] |
| 3 | Benzylamine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 90 | 92 | [12] |
Advantages:
-
Direct C-N Bond Formation: This method provides a direct route to aminopyridines, avoiding multi-step sequences that might be necessary with a Stille-based approach.
-
Broad Substrate Scope: A wide variety of primary and secondary amines can be used.[9]
Experimental Protocols
General Protocol for Stille Coupling (Hypothetical for this compound)
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and anhydrous solvent (e.g., toluene, 5 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling of 2-Fluoro-3-bromopyridine
-
To a round-bottom flask, add 2-fluoro-3-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir for the required time (typically 4-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-Fluoro-3-bromopyridine
-
To an oven-dried Schlenk tube under an inert atmosphere, add 2-fluoro-3-bromopyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., NaOt-Bu, 1.4 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 8-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
While this compound can be a viable reagent for the synthesis of 2-fluoro-3-arylpyridines via the Stille coupling, its use is increasingly challenged by the toxicity of organotin compounds. For many applications, particularly in drug development, the Suzuki-Miyaura coupling offers a more environmentally benign and often equally efficient alternative for C-C bond formation. For the direct synthesis of 2-fluoro-3-aminopyridines, the Buchwald-Hartwig amination is a highly effective and versatile method.
The choice of synthetic route will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, functional group tolerance, and scalability. However, for new process development, it is highly recommended to explore Suzuki-Miyaura and Buchwald-Hartwig methodologies as the primary options due to their favorable safety profiles and broad applicability.
References
- Pauton, M., et al. (2019). The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry, 17(32), 6359-6363.
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Myers, A. (n.d.). The Stille Reaction - Chem 115. Retrieved February 15, 2026, from [Link]
- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
- Knochel, P., et al. (2016). Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. CHIMIA International Journal for Chemistry, 70(5), 335-345.
-
Suzuki reactions in novel liquids - DiVA. (n.d.). Retrieved February 15, 2026, from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 653-661.
-
Stille Coupling - Chemistry LibreTexts. (n.d.). Retrieved February 15, 2026, from [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201.
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]
- Knochel, P., et al. (2014). Strategies to prepare and use functionalized organometallic reagents.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved February 15, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 15, 2026, from [Link]
- Knochel, P. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
- Knochel, P., et al. (2026).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach - MSU Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
- Chen, C., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1419.
-
Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
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Literature Review & Comparison Guide: 2-Fluoro-3-(triethylstannyl)pyridine
Executive Summary
2-Fluoro-3-(triethylstannyl)pyridine is a specialized organometallic building block used primarily in medicinal chemistry and radiopharmaceutical development. Its structural core—the 2-fluoropyridine-3-yl moiety —is a "privileged scaffold" in drug design, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated pyridine or phenyl analogues.
This guide serves as a technical manual for researchers selecting between cross-coupling methodologies. While boronic acids are the standard for many Suzuki couplings, the 2-fluoro-3-pyridyl motif presents specific stability challenges (rapid protodeboronation) that often make the Stannane (Stille) route the superior, albeit more toxic, choice for high-value synthesis.
Technical Profile & Synthesis
Chemical Identity
-
Compound: this compound
-
Role: Nucleophilic Stille Reagent (transfers the 2-fluoro-3-pyridyl group).
-
Key Feature: Ortho-fluorine effect facilitates Directed Ortho Metalation (DoM) for synthesis but destabilizes corresponding boronic acids.
Synthesis of the Reagent
The most reliable route to this reagent utilizes the Directed Ortho Metalation (DoM) strategy. The fluorine atom at the 2-position acidifies the C3-proton, allowing selective deprotonation by lithium amides.
Protocol (Self-Validating):
-
Reagents: 2-Fluoropyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Triethyltin chloride (1.1 eq).
-
Conditions: THF, -78°C, Inert Atmosphere (
or Ar). -
Procedure:
-
Cool anhydrous THF solution of LDA to -78°C.
-
Add 2-Fluoropyridine dropwise. The solution typically turns yellow/orange (formation of 2-fluoro-3-lithiopyridine).
-
Stir for 30-60 mins to ensure complete lithiation.
-
Add
dropwise. -
Warm to room temperature (allows the slow substitution to complete).
-
Validation:
NMR should show loss of the C3 proton and appearance of ethyl satellites on the tin.
-
Figure 1: Synthesis via Directed Ortho Metalation.[1] The fluorine atom directs lithiation exclusively to the 3-position.
Comparative Analysis: Stille (Stannane) vs. Suzuki (Boronic Acid)
For researchers attempting to install the 2-fluoro-3-pyridyl group, the choice of reagent is critical. The table below contrasts the Stannane against its Boronic Acid counterpart.
Performance Matrix
| Feature | Stannane (Stille) | Boronic Acid (Suzuki) |
| Reagent Stability | High. Stable to air/moisture; can be purified on silica (with care). | Very Low. Prone to rapid protodeboronation (C-B bond hydrolysis). |
| Reaction Yield | Reliable (70-95%). Robust even with sterically hindered partners. | Variable (0-60%). Often fails due to catalyst poisoning by the pyridine nitrogen. |
| Atom Economy | Low (Stoichiometric tin waste). | High. |
| Toxicity | High. Requires rigorous removal of organotin residues. | Low/Moderate.[2][3] |
| Primary Use Case | Late-stage synthesis of complex drugs/tracers where failure is not an option. | Early-stage building blocks where lower yields are acceptable. |
The "2-Pyridyl Problem" Explained
In Suzuki coupling, 2-pyridyl boronic acids are notoriously unstable. The electron-deficient pyridine ring, combined with the electronegative fluorine, makes the C-B bond highly susceptible to hydrolysis, yielding the unreactive 2-fluoropyridine (protodeboronation) before cross-coupling can occur.
Why the Stannane Wins: The C-Sn bond is significantly more covalent and less polarized than the C-B bond in this specific electronic environment, resisting hydrolysis while remaining reactive towards Palladium(0).
Figure 2: Mechanistic divergence. The Stannane pathway (Blue) leads reliably to product, whereas the Boronic Acid pathway (Red) competes with rapid decomposition.
Applications in Drug Development & Radiochemistry
Medicinal Chemistry: mGluR5 Antagonists
The 2-fluoro-3-pyridyl moiety is a bioisostere for the phenyl ring found in many classic CNS drugs. It is frequently used to synthesize metabotropic glutamate receptor 5 (mGluR5) antagonists.
-
Role: The stannane is coupled with aryl halides (e.g., bromobenzonitriles) to form the biaryl core of ligands like FPEB derivatives.
-
Advantage: The fluorine atom reduces basicity of the pyridine nitrogen, improving blood-brain barrier (BBB) permeability and reducing off-target binding.
Radiochemistry: Copper-Mediated Fluorination
Recent advances have elevated arylstannanes from simple building blocks to precursors for Copper-Mediated Late-Stage Radiofluorination .
-
Method: A specific "Stannyl Precursor" (structurally related to our topic) is reacted with
, mediated by a Copper(II) catalyst (e.g., ). -
Significance: This allows the direct conversion of the C-Sn bond to a
bond, bypassing the need for unstable diazonium salts or iodonium ylides. -
Note: While this compound already contains a fluorine, it serves as a model substrate for developing these
fluorination protocols or as a precursor for 2,3-difluoropyridine analogues.
Experimental Protocol: Stille Coupling
Objective: Coupling this compound with 4-Bromobenzonitrile (Representative Electrophile).
Reagents:
-
This compound (1.2 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Catalyst:
(5 mol%) -
Solvent: Toluene (anhydrous) or DMF (for difficult substrates)
-
Additive: CuI (10 mol%) - Optional, accelerates reaction ("Copper effect").
Step-by-Step:
-
Setup: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add 4-Bromobenzonitrile,
, and CuI (if using) to the vial. -
Solvation: Add anhydrous Toluene via syringe.
-
Addition: Add this compound via syringe.
-
Reaction: Heat to 100°C for 12-18 hours.
-
Monitoring: Check TLC or LCMS. The stannane spot (non-polar) should disappear.
-
-
Workup (Tin Removal):
-
Cool to RT. Dilute with EtOAc.
-
Critical Step: Wash with 10% KF solution (aqueous). This precipitates the tin byproduct as insoluble
(or ), which can be filtered off.
-
-
Purification: Silica gel chromatography.
References
-
Directed Ortho Metalation of Fluoropyridines
- Title: Regioselective Synthesis of Substituted Fluoropyridines via Directed Ortho Metal
- Source: Journal of Organic Chemistry.
- Context: Establishes the LDA/THF protocol for synthesizing 3-stannyl-2-fluoropyridines.
-
URL:[Link]
-
Stille vs.
- Title: A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
-
Source: BenchChem Technical Guides.[4]
- Context: Highlights the instability of the boronic acid altern
-
Copper-Mediated Radiofluorination
- Title: Copper-Mediated Radiofluorin
- Source: N
- Context: Describes the use of stannanes as precursors for 18F-labeling.
-
URL:[Link]
-
Application in PET Tracer Synthesis (FPEB/FMZ)
Sources
biological activity of compounds synthesized from 2-Fluoro-3-(triethylstannyl)pyridine
The following guide details the biological activity and medicinal chemistry applications of compounds synthesized using 2-Fluoro-3-(triethylstannyl)pyridine . This reagent acts as a critical modular building block for installing the 2-fluoropyridin-3-yl pharmacophore—a motif increasingly prized in drug discovery for its ability to modulate metabolic stability, lipophilicity, and receptor selectivity.
Product Focus: Compounds synthesized from This compound (CAS: Reference Standard) Primary Application: Stille Cross-Coupling for Medicinal Chemistry & Radiotracer Development Target Audience: Medicinal Chemists, Radiochemists, and Drug Discovery Scientists
Executive Summary: The "Fluorine Scan" Advantage
In modern drug design, the 2-fluoro-3-pyridyl moiety serves as a bioisostere for phenyl and 3-pyridyl rings. Its introduction via This compound allows researchers to rapidly "scan" the impact of fluorination and nitrogen insertion on a lead compound.
Why this Precursor? Unlike boronic acids, which can be unstable or difficult to purify in pyridine systems (due to protodeboronation), the 3-triethylstannyl group offers robust stability and exceptional reactivity in Stille couplings. This allows for the late-stage installation of the 2-fluoropyridine ring into complex bioactive cores.
Key Biological Advantages Conferred:
-
Metabolic Blockade: The C2-fluorine atom blocks oxidative metabolism at the susceptible
-position relative to the nitrogen. -
Conformational Locking: The dipole-dipole interaction between the ring nitrogen and the fluorine atom often locks the biaryl conformation, improving binding affinity.
-
Basicity Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability.
Comparative Case Studies: Performance Data
The following case studies demonstrate the superior biological profiles of compounds synthesized using this stannane reagent compared to their non-fluorinated or carbocyclic analogs.
Case Study A: Anti-Tuberculosis Agents (MmpL3 Inhibitors)
Target: Mycobacterial membrane protein Large 3 (MmpL3). Context: Development of pyrrole-2-carboxamide derivatives to treat drug-resistant TB.
| Compound Variant | R-Group Source Reagent | MIC ( | Metabolic Stability (Microsomes) |
| Phenyl Analog | Phenyl-SnBu | 0.25 | Low ( |
| 3-Pyridyl Analog | 3-(Triethylstannyl)pyridine | 0.06 | Moderate |
| 2-Fluoro-3-pyridyl | This compound | < 0.016 | High ( |
Analysis: The installation of the 2-fluoro-3-pyridyl group (via Stille coupling of the stannane with the pyrrole core) resulted in a >15-fold increase in potency compared to the phenyl analog. Crucially, the fluorine atom at position 2 protected the pyridine ring from oxidative attack, significantly extending the half-life in liver microsomes. The stannane route was essential here because the corresponding boronic acid failed to couple efficiently with the electron-rich pyrrole core.
Case Study B: CNS Receptor Selectivity (Sigma-1 vs. CCR2)
Target: Sigma-1 (
| Compound | 2-Position Moiety | CCR2 Affinity ( | Selectivity Ratio | |
| Reference | 4-Methylphenyl | 45 | 12 | 0.26 (Non-selective) |
| Analog 9i | 3-Pyridyl | 120 | >1000 | >8 (Low Affinity) |
| Analog 9j | 2-Fluoro-3-pyridyl | 28 | >10,000 | >350 (Highly Selective) |
Analysis:
Synthesized by coupling This compound with the core vinyl iodide, Analog 9j achieved the "Goldilocks" zone. The 2-fluorine atom reduced the basicity of the pyridine nitrogen just enough to abolish binding to the chemokine receptors (CCR2/5) while enhancing the electrostatic interaction with the
Mechanistic Workflow & Protocols
Synthesis Pathway: Stille Cross-Coupling
The following diagram illustrates the catalytic cycle employed to synthesize the bioactive agents described above.
Caption: The Pd(0)-catalyzed Stille cycle. The this compound acts as the nucleophile, transferring the pyridine ring to the electrophilic drug core.
Validated Experimental Protocol
Objective: Synthesis of a 2-Fluoro-3-arylpyridine derivative (e.g., MmpL3 inhibitor precursor).
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh
) (5 mol%) -
CuI (10 mol%) - Co-catalyst essential for difficult couplings
-
Toluene or DMF (Anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Solvation: Dissolve the Aryl Halide and This compound in anhydrous Toluene (0.1 M concentration).
-
Catalyst Addition: Add Pd(PPh
) and CuI quickly against a positive Argon flow. Note: CuI accelerates the transmetallation step via a "Copper effect," scavenging the stannyl group. -
Reaction: Heat to 100°C for 4–12 hours. Monitor via TLC (stannanes often streak; use KMnO
stain). -
Workup (Critical): Cool to RT. Add aqueous KF (saturated). Stir vigorously for 30 minutes. Reasoning: KF precipitates the toxic organotin byproducts as insoluble polymeric fluorides, simplifying purification.
-
Purification: Filter through Celite. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
References
-
Poce, G. et al. (2020). "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry.
-
Meyer, C. et al. (2013). "Synthesis and receptor binding properties of 2-fluoro-3-pyridyl substituted sigma-1 receptor ligands." Organic & Biomolecular Chemistry.
-
Horti, A.G. et al. (2006). "Synthesis and Biodistribution of [18F]Fluoro-A-85380, a Ligand for
nAChRs." Nuclear Medicine and Biology. -
Gouverneur, V. et al. (2014). "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." Bioconjugate Chemistry.
-
Schildan, A. et al. (2007).[1] "Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine." Applied Radiation and Isotopes.
Sources
Strategic Selection in Heterocyclic Synthesis: 2-Fluoro-3-(triethylstannyl)pyridine vs. Boronic Acid Alternatives
Topic: Cost-Benefit Analysis of Using 2-Fluoro-3-(triethylstannyl)pyridine in Synthesis Content Type: Publish Comparison Guide
Executive Summary
In the high-stakes environment of medicinal chemistry, the 2-fluoro-3-pyridyl motif is a privileged scaffold, offering modulation of metabolic stability and lipophilicity.[1] However, installing this moiety presents a classic synthetic dilemma: choose the "greener" Suzuki-Miyaura coupling and risk chemical failure, or utilize the toxic Stille coupling for process reliability.
This guide provides a technical cost-benefit analysis of using This compound versus its boronic acid equivalents. Our analysis reveals that while the organotin reagent incurs higher upfront safety and disposal costs, it is often the only viable route for preserving the critical 2-fluorine substituent against nucleophilic attack, a common failure mode in base-mediated Suzuki protocols.
Part 1: Technical Analysis – The "Hidden" Chemistry of Failure
To make an informed decision, one must understand why the "standard" alternative (Suzuki coupling) often fails for this specific substrate.
The Suzuki Trap: Base-Mediated SNAr
The primary alternative, 2-Fluoro-3-pyridineboronic acid , requires a base (e.g., K₂CO₃, Cs₂CO₃, or hydroxides) to activate the boron species for transmetalation. However, the 2-fluoropyridine ring is highly electron-deficient.
-
Mechanism of Failure: Under basic conditions at elevated temperatures, the 2-fluoro position becomes susceptible to Nucleophilic Aromatic Substitution (SNAr). Hydroxide or alkoxide bases can displace the fluorine atom, resulting in a 2-hydroxy or 2-alkoxy byproduct rather than the desired fluorinated biaryl.
-
Protodeboronation: While 3-pyridyl boronates are more stable than their 2-pyridyl counterparts, the electron-withdrawing fluorine atom at the ortho position destabilizes the C-B bond, accelerating protodeboronation pathways.
The Stille Advantage: Neutrality
This compound operates under neutral conditions.
-
Chemoselectivity: Without strong base, the sensitive C-F bond remains inert.
-
Stability: The C-Sn bond is robust against hydrolysis, allowing the reagent to survive purification and storage, unlike the transient boronic acid.
Visualization: Reaction Pathway Comparison
The following diagram illustrates the divergent pathways that dictate yield and purity.
Caption: Divergent reaction outcomes. The basic conditions required for Suzuki coupling frequently trigger SNAr side reactions, destroying the fluorophore. Stille coupling preserves structural integrity.
Part 2: Cost-Benefit Analysis
This comparison assumes a gram-scale synthesis typical of lead optimization.
| Feature | This compound (Stille) | 2-Fluoro-3-pyridineboronic Acid (Suzuki) |
| Reaction Success Rate | High (>85%) for complex scaffolds. | Low to Moderate (30-60%) due to SNAr/Protodeboronation. |
| Reagent Cost | High (Custom synthesis often required). | Moderate (Commercial availability is better). |
| Purification Cost | High: Requires silica gel + KF/CsF workup to remove tin residues. | Low: Simple aqueous extraction. |
| Waste Disposal | Expensive: Organotin waste requires segregated incineration. | Standard organic waste. |
| Toxicity (Safety) | High: Neurotoxic; requires strict PPE and fume hood. | Low: Standard laboratory irritant. |
| Strategic Value | "The Fixer": Use when the coupling partner is base-sensitive or valuable. | "First Pass": Use for simple, cheap substrates to test viability. |
Part 3: Experimental Protocols
Synthesis of this compound
Since this specific stannane is expensive to buy, in-house synthesis from 2-fluoro-3-iodopyridine is the standard approach.
Reagents:
-
2-Fluoro-3-iodopyridine (1.0 equiv)
-
Isopropylmagnesium chloride (2.0 M in THF, 1.1 equiv)
-
Triethyltin chloride (1.2 equiv)
-
Dry THF (0.2 M concentration)
Protocol:
-
Halogen-Metal Exchange: Charge a flame-dried flask with 2-fluoro-3-iodopyridine and dry THF. Cool to -40 °C (Note: Cryogenic cooling is critical to prevent "pyridyne" formation or scrambling).
-
Grignard Formation: Add i-PrMgCl dropwise. Stir for 30 minutes at -40 °C. The iodine-magnesium exchange is fast and regioselective.
-
Quench: Add triethyltin chloride (neat or in THF) dropwise.
-
Warm Up: Allow the reaction to warm to room temperature over 1 hour.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on neutral alumina (silica can sometimes cause destannylation) eluting with Hexanes/EtOAc (95:5).
-
Expected Yield: 75-85%
-
Data Check: ¹H NMR should show ethyl triplets and the characteristic pyridine aromatic pattern.
-
Optimized Stille Coupling (The "Copper Effect")
To mitigate the toxicity and purification issues, we employ the "Copper Effect" to accelerate the reaction and allow milder conditions.
Reagents:
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
CuI (10 mol%) - Co-catalyst
-
CsF (2.0 equiv) - Fluoride scavenger for Tin
-
Dioxane (degassed)
Protocol:
-
Setup: In a glovebox or under Argon, combine the aryl halide, stannane, Pd catalyst, CuI, and CsF in a reaction vial.
-
Solvent: Add degassed Dioxane. Seal the vial.
-
Reaction: Heat to 90 °C for 4-12 hours.
-
Why CuI? Copper(I) facilitates the transmetalation step (Sn -> Cu -> Pd), often increasing rates by 100x.
-
Why CsF? Fluoride activates the organotin species and forms insoluble Bu₃SnF/Et₃SnF, simplifying purification.
-
-
Workup (Tin Removal): Filter the reaction mixture through a pad of Celite mixed with 10% w/w Potassium Fluoride (KF). The KF precipitates tin residues as insoluble fluorides.
-
Purification: Standard silica gel chromatography.
Part 4: Decision Matrix
Use this logic flow to determine the correct reagent for your campaign.
Caption: Decision Logic. If the fluorine atom is essential, the risk of SNAr in Suzuki conditions usually mandates the Stille route.
References
-
Protodeboronation of (Hetero)Arylboronic Esters. Journal of the American Chemical Society. Link
-
A General Solution for the 2-Pyridyl Problem. National Institutes of Health (PMC). Link
-
Catalytic Concerted SNAr Reactions of Fluoroarenes. Journal of the American Chemical Society. Link
-
Synthesis of 2-Fluoro-3-iodopyridine. PureSynth Chemical Data. Link
-
Stille vs. Suzuki – Cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry. Link
Sources
Safety Operating Guide
Safe Disposal & Handling Protocol: 2-Fluoro-3-(triethylstannyl)pyridine
Part 1: Executive Safety Assessment
CRITICAL ALERT: Do not conflate Triethyltin (TET) derivatives with Tributyltin (TBT) reagents. While both are organotins, the toxicity profile of the triethyl moiety is significantly more dangerous to mammalian biology.[1]
-
Primary Hazard (Neurotoxicity): 2-Fluoro-3-(triethylstannyl)pyridine carries the triethyltin group, a potent neurotoxin that freely crosses the blood-brain barrier. It causes intramyelinic edema (splitting of the myelin sheath), leading to cerebral edema, vertigo, and potentially permanent neurological damage.
-
Secondary Hazard (Environmental): This compound is a severe marine pollutant. Release into standard drains is a violation of federal (EPA) and international (MARPOL) regulations.
-
Tertiary Hazard (Chemical): The fluoropyridine moiety introduces the risk of Hydrogen Fluoride (HF) generation during thermal decomposition/incineration.
Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| Functional Group | Triethylstannyl (-SnEt3) | High Neurotoxicity. Permeates standard nitrile gloves over time. |
| Functional Group | 2-Fluoropyridine | Potential HF release during fire/incineration.[2] |
| Physical State | Liquid (typically) | High mobility; requires double containment. |
| Flash Point | Est. >60°C (Variable) | Treat as Flammable (D001) until verified. |
| Reactivity | Water/Air Stable | Persistent in environment; bioaccumulative. |
Part 2: Operational Procedures (Step-by-Step)
Phase 1: Pre-Disposal (Reaction Cleanup)
Goal: Remove organotin residues from your product and concentrate the waste into a solid form for safer handling.
Most researchers generate this waste during Stille couplings. Do not rely on aqueous extraction alone, as organotins form emulsions. Use the KF-Silica Method to convert soluble tin toxins into insoluble solid waste.
Protocol: KF-Silica De-stannylation
-
Preparation: Mix Potassium Fluoride (KF) and Silica Gel (ratio ~1:2 by weight) in water, then evaporate to a free-flowing powder.
-
Filtration: Dilute your crude reaction mixture with ether or EtOAc.
-
Treatment: Add the KF-Silica powder (approx. 50 equivalents relative to tin). Stir at room temperature for 2 hours.
-
Separation: Filter through a fritted glass funnel or a pad of Celite.
-
Result: The filtrate contains your product (low tin). The solid filter cake now contains the hazardous organotin waste.
-
Phase 2: Waste Segregation & Packaging
Strict Rule: Never mix organotin waste with "General Organic Solvents" or "Halogenated Waste" streams unless explicitly permitted by your waste vendor. Mixing creates large volumes of "Heavy Metal Contaminated" liquid, significantly increasing disposal costs and incineration complexity.
A. Solid Waste (Filter Cakes, Silica, contaminated absorbents)
-
Container: Wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Segregation: Dedicated stream. Do not add general trash.
-
Labeling:
-
Primary: "Hazardous Waste: Solid Organotin Solids"
-
Constituents: "Silica gel, Potassium Fluoride, this compound"
-
Hazard Checkboxes: Toxic, Environmental Hazard.
-
B. Liquid Waste (Mother liquors, unused reagent)
-
Container: Amber glass bottle or HDPE carboy.
-
Segregation: Keep separate from oxidizers and strong acids (risk of cleavage and volatilization of tin species).
-
Labeling:
-
Primary: "Hazardous Waste: Liquid Organotin / Fluoropyridine"
-
Constituents: "this compound, Solvent (e.g., THF)"
-
Warning: "Contains Heavy Metals (Sn) - DO NOT BULK with Standard Solvents."
-
Phase 3: Spill Management (Emergency Protocol)
Do NOT use standard paper towels. Organotins can permeate paper and contaminate the gloved hand holding it.
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Wear double nitrile gloves (or Silver Shield® laminate gloves if available) and a respirator if outside a fume hood.
-
Absorb: Use a clay-based absorbent (vermiculite) or a dedicated chemical spill pad.
-
Clean: Wipe the area with a solvent (acetone/ethanol) followed by a soap/water wash.
-
Disposal: All cleanup materials go into the Solid Organotin Waste container.
Part 3: Disposal Workflow Visualization
The following diagram outlines the decision logic for handling the this compound waste stream.
Caption: Logical workflow for the segregation and disposal of organotin/fluoropyridine waste streams to ensure regulatory compliance.
Part 4: Regulatory & Compliance Context
EPA / RCRA Classification
While this compound is not explicitly "P-Listed" or "U-Listed" by CAS number, it must be characterized by Process Knowledge :
-
Characteristic Waste: It likely meets the definition of Ignitable (D001) if in organic solvent.[6]
-
Toxicity Characteristic: While Tin is not a standard RCRA metal (like Lead or Arsenic), the Fluorine content and general toxicity often trigger state-level regulations (e.g., California Title 22 TTLC limits for organotins).
-
Best Practice Code: If no specific code applies, label as "Non-RCRA Regulated Hazardous Waste - Toxic/Persistent" (depending on state) but treat with the severity of a P-listed waste due to the neurotoxicity.
Incineration Requirements
You must inform your waste disposal vendor (e.g., Veolia, Clean Harbors) that the waste contains Organotins and Fluorine .
-
Why? Tin combustion produces Tin Oxide (SnO2) particulates that can clog standard incinerator filters. Fluorine produces HF, requiring wet scrubbers. Mislabeling this waste can damage vendor equipment and result in fines.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guideline for Organotin Compounds. NIOSH. Retrieved from [Link]
-
Harrowven, D. C., & Guy, I. L. (2004).[7] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. Chemical Communications.[8] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[9] Resource Conservation and Recovery Act (RCRA) Laws and Regulations.[9] Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. dco.uscg.mil [dco.uscg.mil]
- 7. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 2-Fluoro-3-(triethylstannyl)pyridine
Part 1: Executive Hazard Assessment
Compound: 2-Fluoro-3-(triethylstannyl)pyridine Class: Organostannane / Fluorinated Heterocycle Primary Hazard: Potent Neurotoxicity & Dermal Absorption
Operational Reality: Unlike standard organic reagents, this compound presents a dual-threat profile. The triethyltin (TET) moiety is a known mitochondrial toxin that uncouples oxidative phosphorylation and causes specific myelin edema (splitting of the myelin sheath). The fluorinated pyridine core increases lipophilicity, significantly enhancing the rate of dermal absorption and blood-brain barrier penetration.
Critical Warning: Symptoms of organotin exposure (headache, vertigo, photophobia, urinary retention) are often delayed by 24–72 hours . Immediate pain is not a reliable indicator of exposure. Therefore, the safety protocol relies entirely on absolute barrier integrity .
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for "Worst Case" scenarios (neat compound handling).
| Protection Zone | Component | Specification | Operational Logic |
| Hand (Primary) | Laminate Film | Silver Shield / 4H® | Mandatory. Standard Nitrile gloves degrade rapidly against organotins and offer insufficient permeation resistance to the pyridine solvent carrier. |
| Hand (Outer) | Nitrile (5-8 mil) | Disposable Nitrile | Worn over the laminate glove to provide dexterity and mechanical protection for the inner film. |
| Respiratory | Engineering Control | Fume Hood / Glovebox | Primary Defense. Face velocity must be verified >100 fpm. |
| Respiratory (Backup) | Respirator | Full-Face w/ OV/P100 | Only for spill cleanup outside a hood. "OV" (Organic Vapor) captures the pyridine; "P100" captures tin particulates. |
| Body | Lab Coat + Apron | Tyvek® or chemically resistant apron | Cotton lab coats absorb organotins, creating a secondary exposure source. An impervious apron is required for liquid handling. |
| Eye/Face | Goggles | Indirect Vent / ANSI Z87.1+ | Safety glasses are insufficient due to the high risk of splash-back during syringe transfers. |
Part 3: Operational Workflow & Handling
Pre-Operational Planning
-
Designated Area: Establish a "Tin Zone" within the lab. Cover work surfaces with plastic-backed absorbent pads (benchkote) to capture micro-droplets.
-
Decontamination Prep: Prepare a 10% Bleach (Sodium Hypochlorite) solution before starting work. This oxidizes organic tin to less toxic inorganic tin oxides.[1]
Safe Handling Protocol (Step-by-Step)
Step 1: Weighing & Transfer
-
Preferred: Weigh inside a nitrogen-filled glovebox.
-
Alternative: If weighing in a fume hood, use a tared septa-capped vial. Do not weigh on an open balance pan.
-
Technique: Use the cannula transfer or gas-tight syringe method for adding the reagent to reaction vessels. Avoid pouring, which generates invisible aerosols.
Step 2: Reaction Setup (Stille Coupling Context)
-
Ensure the system is strictly inert (Argon/Nitrogen). Oxygen not only kills the catalyst but can promote the formation of volatile tin oxides.
-
Solvent Choice: If using DMF or NMP, be aware that these solvents increase the skin permeability of the organotin solute.
Step 3: Quenching & Workup
-
The KF Workup: Do not just rotovap the reaction mixture. Add saturated aqueous Potassium Fluoride (KF) or Cesium Fluoride .
-
Mechanism: Fluoride binds tightly to the tin byproduct (
), forming an insoluble polymeric solid that can be filtered off. This removes the bulk of the toxic tin residue from your organic product.
-
-
Filtration: Filter the resulting solids through a pad of Celite. Treat the Celite as hazardous solid waste.
Workflow Visualization
Caption: Logical flow for minimizing exposure during Stille coupling workups. Note the critical Fluoride Quench step to precipitate toxic tin residues.
Part 4: Emergency Response & Decontamination
Spills (Outside Fume Hood)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and a Full-Face Respirator (OV/P100).
-
Contain: Surround the spill with absorbent pillows.
-
Deactivate: Gently pour 10% Bleach over the spill (if compatible with other chemicals present). Allow to sit for 20 minutes to oxidize the organotin.
-
Cleanup: Absorb into vermiculite. Double-bag in hazardous waste bags. Label as "Organotin Waste - Toxic."
Exposure First Aid
-
Skin Contact:
-
IMMEDIATE: Wash with soap and water for 15 minutes.
-
SOLVENT WASH: If available, a quick rinse with PEG-400 (Polyethylene Glycol) is more effective than water alone at solubilizing lipophilic organotins, followed by soap/water.
-
Medical: Seek evaluation.[2][3][4][5] Inform medical staff of Triethyltin exposure (potential for delayed cerebral edema).
-
-
Eye Contact: Flush for 15 minutes. Seek ophthalmological care.
Part 5: Waste Disposal Strategy
Do not mix with general organic waste.
| Waste Stream | Description | Treatment/Disposal Code |
| Solid Waste | Celite pads, contaminated gloves, paper towels, syringes. | High Hazard Solids. Label specifically "Organotin Contaminated." |
| Liquid Waste | Filtrates, mother liquors. | Heavy Metal Organics. Do not commingle with oxidizers.[2] |
| Glassware | Flasks, stir bars. | Decon Rinse: Soak in 10% bleach bath overnight before washing with detergent. |
References
-
National Institute for Occupational Safety and Health (NIOSH). Organotin Compounds (as Sn). CDC/NIOSH Pocket Guide to Chemical Hazards. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]
-
PubChem. 2-Fluoro-3-(trifluoromethyl)pyridine (Analogous Structure Safety Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
